molecular formula C27H39ClN2O4 B021681 (S)-Verapamil hydrochloride CAS No. 36622-28-3

(S)-Verapamil hydrochloride

Cat. No.: B021681
CAS No.: 36622-28-3
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-YCBFMBTMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-verapamil hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of (S)-verapamil and hydrogen chloride. It is an enantiomer of a dexverapamil hydrochloride.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-YCBFMBTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-28-3
Record name (-)-Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36622-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Verapamil Hydrochloride: A Stereospecific Examination of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely utilized calcium channel blocker in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Marketed as a racemic mixture, it comprises equal parts of the (S)- and (R)-enantiomers.[4] However, these stereoisomers exhibit distinct pharmacological and pharmacokinetic properties, with the (S)-enantiomer being significantly more potent in its primary therapeutic action.[5][6][7] This technical guide provides a comprehensive overview of the stereospecific effects of (S)-Verapamil hydrochloride, focusing on its differential pharmacology, pharmacokinetics, and underlying mechanisms of action. Detailed experimental protocols for chiral separation and analysis are also presented to facilitate further research in this area.

Stereoselective Pharmacodynamics

The therapeutic efficacy of racemic verapamil is predominantly attributed to the (S)-enantiomer due to its greater potency in blocking L-type calcium channels.[6][8] This stereoselectivity is evident in various cardiovascular effects.

(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effects on atrioventricular (AV) node conduction, as evidenced by the prolongation of the PR interval in the surface ECG.[7][9] In contrast, (R)-verapamil has been shown to cause a more significant reduction in mean arterial pressure compared to the (S)-enantiomer at therapeutic concentrations.[7][9]

The inhibitory potency of verapamil enantiomers also differs depending on the specific agonist and tissue. For instance, KCl- and clonidine-induced contractions in rabbit aortic rings are inhibited in a stereoselective manner, with the (S)-isomer being more potent.[10] However, the inhibition of norepinephrine- or phenylephrine-induced contractions is not stereoselective.[10] In rat aorta and colon, the order of potency for relaxing KCl-induced contractions is (S)-Verapamil > (R)-Verapamil.[11] Interestingly, (R)-Verapamil shows selectivity for the colon, suggesting its potential as an intestinal selective calcium entry blocker.[11]

While the primary mechanism of action is the blockade of L-type calcium channels, verapamil also interacts with other ion channels, including Kv voltage-gated potassium channels.[2] Furthermore, verapamil is an inhibitor of the P-glycoprotein (P-gp) drug efflux pump.[4][8] Notably, both (S)- and (R)-verapamil are equally effective in modulating drug transport by P-glycoprotein, indicating a lack of stereoselectivity in this interaction.[12]

Quantitative Pharmacodynamic Data
Parameter(S)-Verapamil(R)-VerapamilReference
Negative Dromotropic Effect Potency Ratio (PR Interval Prolongation) ~201[7][9]
Negative Inotropic Effect (Human Ventricular Strips, IC50) 0.4 µM3 µM[13]
Relaxation of KCl-induced contractions in Rat Aorta (Potency Order) More PotentLess Potent[11]
Relaxation of KCl-induced contractions in Rat Colon (Potency Order) More PotentLess Potent[11]
P-glycoprotein Inhibition Equally EffectiveEqually Effective[12]

Stereoselective Pharmacokinetics

The disposition of verapamil enantiomers in the body is also stereoselective, leading to different plasma concentrations of (S)- and (R)-Verapamil after oral administration of the racemate.[5][14] This is primarily due to stereoselective first-pass metabolism in the liver.[14]

In humans, after oral administration, the plasma concentration of (R)-verapamil is typically higher than that of (S)-verapamil, with a reported ratio of about 5:1.[9] This is because (S)-verapamil undergoes more extensive first-pass metabolism.[15] Consequently, the bioavailability of (S)-verapamil is lower than that of (R)-verapamil.[15]

In contrast, studies in rats have shown that the apparent oral bioavailability of (S)-verapamil is greater than that of (R)-verapamil.[14] This highlights species-specific differences in stereoselective metabolism.

Quantitative Pharmacokinetic Data (Human)
Parameter(S)-Verapamil(R)-VerapamilReference
Systemic Clearance (Intravenous) Substantially HigherLower[15]
Apparent Oral Bioavailability Substantially LessHigher[15]
Plasma Protein Binding (fu) 0.110.064[15]
Plasma Concentration Ratio (Oral Racemate) 1~5[9]

Experimental Protocols

Accurate assessment of the stereospecific effects of verapamil relies on robust methods for the chiral separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed techniques.

Chiral Separation of Verapamil Enantiomers by HPLC

This protocol provides a general framework for the enantioselective analysis of verapamil in biological matrices. Specific parameters may require optimization based on the available instrumentation and sample type.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated with an internal standard such as propranolol) onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • Chiral Column: A core-shell isopropyl carbamate (B1207046) cyclofructan 6 column (e.g., LarihcShell-P) is a modern option offering rapid and efficient separation.[16] Other suitable columns include Chiralcel OJ, Chiralpak AD, and Chiralcel OD-R.[17]

  • Mobile Phase: A polar organic mobile phase is often used. An example composition is acetonitrile/methanol/trifluoroacetic acid/triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v).[16]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Detection: Fluorescence detection is commonly used with excitation and emission wavelengths set at approximately 280 nm and 313 nm, respectively.[16]

  • Elution Order: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used. For example, with a LarihcShell-P column, (S)-(-)-verapamil elutes before (R)-(+)-verapamil.[16]

Chiral Separation of Verapamil Enantiomers by Capillary Electrophoresis (CE)

CE offers an alternative approach for the enantioseparation of verapamil.

a. Sample Preparation

  • Serum samples can be prepared by liquid-liquid extraction with hexane (B92381) at a pH of 9. The organic layer is then evaporated and the residue is reconstituted in the CE buffer.

b. Electrophoretic Conditions

  • Chiral Selector: Cyclodextrins (CDs) are commonly used as chiral selectors. Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) has been identified as an effective selector.[1]

  • Background Electrolyte (BGE): The composition of the BGE, including buffer type, pH, and concentration of the chiral selector, needs to be optimized for optimal resolution.

  • Voltage: A high separation voltage is typically applied.

  • Detection: UV detection at an appropriate wavelength is commonly used.

  • Migration Order: The migration order depends on the interaction between the enantiomers and the chiral selector. With TM-β-CD, R-Verapamil has been reported to migrate before S-Verapamil.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of verapamil is the blockade of voltage-dependent L-type calcium channels.[2][18][19] These channels are crucial for muscle contraction and are abundant in cardiac and vascular smooth muscle cells.[8]

By inhibiting the influx of calcium ions into these cells, verapamil exerts several key effects:

  • Negative Inotropic Effect: Reduced calcium influx into myocardial cells leads to a decrease in the force of heart muscle contraction.[19]

  • Negative Chronotropic and Dromotropic Effects: Inhibition of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes slows the heart rate and conduction of electrical impulses.[19]

  • Vasodilation: Relaxation of vascular smooth muscle due to decreased intracellular calcium results in the widening of blood vessels, leading to reduced blood pressure.[2]

The stereoselectivity of verapamil's pharmacological effects arises from the differential binding of the (S)- and (R)-enantiomers to the L-type calcium channel. The (S)-enantiomer exhibits a higher affinity for the channel, resulting in its greater potency.

Verapamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca2+->L_type_Ca_Channel Influx Contraction Muscle Contraction L_type_Ca_Channel->Contraction Triggers Verapamil (S)-Verapamil (R)-Verapamil Verapamil->L_type_Ca_Channel Blocks (S) > (R)

Caption: Mechanism of action of Verapamil enantiomers on L-type calcium channels.

Interaction with P-glycoprotein

Verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[20][21] Verapamil can increase the intracellular concentration of P-gp substrates by inhibiting their efflux.[20] Interestingly, this inhibitory effect on P-gp is not stereoselective, with both (S)- and (R)-verapamil demonstrating similar potency.[12]

Pgp_Interaction cluster_cell Cell Pgp P-glycoprotein (P-gp) Drug_out Drug (P-gp Substrate) [Extracellular] Pgp->Drug_out Efflux Drug_in Drug (P-gp Substrate) [Intracellular] Drug_in->Pgp Verapamil (S)-Verapamil & (R)-Verapamil Verapamil->Pgp Inhibits (Non-stereoselective)

Caption: Non-stereoselective inhibition of P-glycoprotein by Verapamil enantiomers.

Conclusion

The pharmacological and pharmacokinetic profiles of verapamil are markedly stereospecific. The (S)-enantiomer is the primary contributor to the therapeutic calcium channel blocking effects, exhibiting significantly greater potency than the (R)-enantiomer. Conversely, the disposition of the enantiomers is also stereoselective, leading to different plasma concentrations after oral administration of the racemate. A thorough understanding of these stereospecific effects is crucial for optimizing therapeutic strategies and for the design of future drug development studies. The provided experimental protocols offer a foundation for researchers to accurately investigate the distinct properties of each verapamil enantiomer.

References

A Deep Dive into the Stereoselective Activity of Verapamil Enantiomers: (S)-Verapamil hydrochloride vs. (R)-Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely used calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Commercially available verapamil is a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil. These stereoisomers, while chemically identical in composition, exhibit significant differences in their pharmacological activity, potency, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the differential activities of (S)-Verapamil hydrochloride and (R)-Verapamil, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Pharmacological Profile: A Tale of Two Enantiomers

The primary mechanism of action for verapamil is the blockade of L-type voltage-gated calcium channels, which are crucial for calcium influx into cardiac and vascular smooth muscle cells. However, the two enantiomers display marked stereoselectivity in their interaction with these channels and other biological targets.

(S)-Verapamil is the more potent enantiomer concerning its effects on the heart's conduction system. It exhibits a significantly greater negative dromotropic effect, meaning it is more effective at slowing the conduction of electrical impulses through the atrioventricular (AV) node.[1][2][3] This property makes (S)-Verapamil the primary contributor to the antiarrhythmic effects of racemic verapamil.

(R)-Verapamil , on the other hand, demonstrates a more pronounced effect on the vasculature. It is a more potent vasodilator and contributes more significantly to the reduction of mean arterial pressure.[3] This suggests a degree of stereoselectivity in the interaction of verapamil with L-type calcium channels in different tissues.

Beyond their primary target, verapamil enantiomers have been shown to interact with other ion channels and receptors, contributing to their overall pharmacological profile and potential side effects. These off-target activities also exhibit stereoselectivity.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data on the differential activity of (S)-Verapamil and (R)-Verapamil.

Table 1: Potency on Cardiovascular Parameters

Parameter(S)-Verapamil(R)-VerapamilFold Difference (S vs. R)Reference
Negative Dromotropic Effect (AV Node Conduction) More PotentLess Potent~20-fold[2][3]
Reduction in Mean Arterial Pressure (MAP) Less PotentMore Potent-[3]
Negative Chronotropic Effect (Sinus Rhythm) More PotentLess Potent3 to 4-fold[1]

Table 2: Off-Target Ion Channel Activity

Target(S)-Verapamil(R)-VerapamilParameterValueReference
HERG K+ Channel --IC50143.0 nmol/L (racemic)[4][5][6]
Muscarinic Receptor Ki = 5.3 µMKi = 11.4 µMKi-[7]
Ryanodine (B192298) Receptor --IC50~8 µM (racemic)[8]
Sodium Channels Exhibits effects at higher concentrationsExhibits effects at higher concentrations--[9]

Table 3: Stereoselective Pharmacokinetics in Humans (Oral Administration)

Parameter(S)-Verapamil(R)-VerapamilReference
Oral Bioavailability LowerHigher[3]
Systemic Clearance HigherLower[10][11]
Plasma Concentration Ratio (R:S) -5:1[3]

Signaling Pathways

The differential effects of (S)- and (R)-Verapamil stem from their stereoselective interaction with L-type calcium channels and the subsequent modulation of downstream signaling cascades.

Cardiomyocyte Signaling

In cardiomyocytes, the blockade of L-type calcium channels by verapamil, predominantly by the (S)-enantiomer, leads to a reduction in intracellular calcium concentration. This has several downstream consequences:

  • Reduced Contractility (Negative Inotropy): Lower intracellular calcium leads to decreased binding of calcium to troponin C, resulting in reduced actin-myosin cross-bridge formation and a weaker force of contraction.

  • Altered Gene Expression: The reduction in calcium influx can affect calcium-dependent signaling pathways, such as the Calmodulin/Calcineurin and CaMKII pathways, which are involved in the regulation of cardiac gene expression and hypertrophy.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cardiomyocyte Cytosol Verapamil (S)-Verapamil (more potent) L_type_Ca_Channel L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel Ca_influx Ca²⁺ Influx Ca_level ↓ Intracellular Ca²⁺ Ca_influx->Ca_level Troponin_C Troponin C Ca_level->Troponin_C ↓ Binding Calmodulin Calmodulin Ca_level->Calmodulin ↓ Activation Contraction ↓ Myocardial Contraction Troponin_C->Contraction CaMKII CaMKII Calmodulin->CaMKII ↓ Activation Gene_Expression Altered Gene Expression CaMKII->Gene_Expression

Caption: (S)-Verapamil's primary signaling pathway in cardiomyocytes.
Vascular Smooth Muscle Signaling

In vascular smooth muscle cells, the blockade of L-type calcium channels, with a more significant contribution from (R)-Verapamil, also reduces intracellular calcium. This leads to:

  • Vasodilation: The decrease in intracellular calcium inhibits the calcium/calmodulin-dependent activation of myosin light chain kinase (MLCK). This results in reduced phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol Verapamil (R)-Verapamil (more potent) L_type_Ca_Channel L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel Ca_influx Ca²⁺ Influx Ca_level ↓ Intracellular Ca²⁺ Ca_influx->Ca_level Calmodulin Calmodulin Ca_level->Calmodulin ↓ Activation MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK ↓ Activation MLC_P ↓ Myosin Light Chain Phosphorylation MLCK->MLC_P Vasodilation Vasodilation MLC_P->Vasodilation

Caption: (R)-Verapamil's primary signaling pathway in vascular smooth muscle.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the differential activities of (S)- and (R)-Verapamil.

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity (Ki) of (S)- and (R)-Verapamil for L-type calcium channels.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles or cerebral cortex). This typically involves homogenization followed by differential centrifugation to obtain a microsomal fraction.[12]

  • Radioligand: Use a radiolabeled ligand that specifically binds to the L-type calcium channel, such as [³H]PN200-110.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled (S)-Verapamil or (R)-Verapamil.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid vacuum filtration through glass fiber filters.[12]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing enantiomer. Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[12]

start Start prep Membrane Preparation start->prep assay Binding Assay (Radioligand + Enantiomer) prep->assay filtration Vacuum Filtration assay->filtration count Scintillation Counting filtration->count analysis Data Analysis (IC50, Ki) count->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.
In Vitro Vascular Contractility Assay

Objective: To assess the vasorelaxant potency of (S)- and (R)-Verapamil on isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate arterial segments (e.g., rat thoracic aorta) and cut them into rings.[13][14][15][16][17]

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C. Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).

  • Drug Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-Verapamil or (R)-Verapamil to the organ bath.

  • Data Recording: Record the relaxation response as a percentage of the pre-induced contraction.

  • Data Analysis: Construct concentration-response curves and determine the EC50 value (the concentration of the enantiomer that produces 50% of the maximal relaxation).

Patch-Clamp Electrophysiology on AV Node Cells

Objective: To measure the inhibitory effect of (S)- and (R)-Verapamil on L-type calcium currents in isolated AV node cells.

Methodology:

  • Cell Isolation: Isolate single AV node cells from an animal model (e.g., rabbit heart) using enzymatic digestion.[1][18][19]

  • Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L). The external solution should be designed to isolate ICa,L (e.g., containing blockers for sodium and potassium channels), and the internal pipette solution should contain appropriate ions and buffers.[1][18][19]

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit ICa,L. This typically involves holding the cell at a negative potential and then applying depolarizing voltage steps.

  • Drug Perfusion: After recording baseline currents, perfuse the cell with a solution containing a known concentration of (S)-Verapamil or (R)-Verapamil.

  • Data Recording: Record the ICa,L in the presence of the drug.

  • Data Analysis: Measure the peak ICa,L amplitude before and after drug application to determine the percentage of current inhibition. Construct concentration-inhibition curves to determine the IC50 value for each enantiomer.

Conclusion

The pharmacological activity of verapamil is highly stereoselective. (S)-Verapamil is the more potent enantiomer for its cardiac effects, particularly the slowing of AV node conduction, making it the primary contributor to the antiarrhythmic properties of the racemic mixture. In contrast, (R)-Verapamil exhibits greater activity in causing vasodilation and reducing blood pressure. These differences are a consequence of their stereoselective interactions with L-type calcium channels in different tissues and their distinct pharmacokinetic profiles. A thorough understanding of these stereoselective properties is crucial for optimizing the therapeutic use of verapamil and for the development of new, more targeted cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of verapamil enantiomers.

References

(S)-Verapamil Hydrochloride as a P-glycoprotein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump that plays a pivotal role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs.[1] Its ability to actively transport xenobiotics out of cells limits the efficacy of many therapeutic agents. Verapamil (B1683045), a calcium channel blocker, is a well-established first-generation P-gp inhibitor.[2][3] This technical guide provides an in-depth analysis of the (S)-enantiomer of Verapamil hydrochloride and its function as a P-glycoprotein inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. While both enantiomers of verapamil interact with P-gp, they can exhibit different potencies and effects.[4][5]

Mechanism of Action

(S)-Verapamil hydrochloride inhibits P-glycoprotein function primarily through direct interaction with the transporter. The binding of (S)-Verapamil to P-gp is a complex process that can lead to both inhibition of substrate transport and, under certain conditions, modulation of the transporter's ATPase activity.

Direct Inhibition of Efflux: (S)-Verapamil acts as a competitive or non-competitive inhibitor of P-gp, depending on the substrate .[6] It binds to one or more sites within the transmembrane domains of P-gp, which may overlap with the binding sites of other P-gp substrates.[7] This binding interferes with the conformational changes necessary for the translocation of substrates across the cell membrane, leading to their intracellular accumulation.

Modulation of ATPase Activity: The interaction of verapamil with P-gp is known to be biphasic, suggesting the presence of at least two distinct binding sites—a high-affinity and a low-affinity site.[8][9] At lower concentrations, verapamil can stimulate P-gp's ATPase activity, while at higher concentrations, it becomes inhibitory.[8] This complex interaction highlights the dual role of verapamil as both a substrate and an inhibitor of P-gp.

Effects on P-gp Expression: Beyond its immediate inhibitory effects, verapamil has been shown to influence the expression levels of P-gp. Some studies have reported that verapamil can lead to a decrease in P-gp expression in certain cancer cell lines, potentially through transcriptional or post-transcriptional mechanisms.[10][11] Conversely, other studies have observed an upregulation of P-gp expression in response to verapamil in specific cell types like dendritic cells and macrophages, suggesting a cellular response to the blockade of this transporter.[12]

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by (S)-Verapamil.

Pgp_Inhibition P-glycoprotein Efflux and Inhibition by (S)-Verapamil cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_in->Pgp Binds to P-gp S_Verapamil (S)-Verapamil S_Verapamil->Pgp Binds and Inhibits ATP ATP ATP->Pgp Hydrolysis Efflux Efflux Inhibition Inhibition

Caption: P-gp mediated drug efflux and its inhibition by (S)-Verapamil.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory potency of verapamil is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay conditions.

InhibitorCell Line / SystemSubstrateIC50 (µM)Reference
VerapamilMCF7RRhodamine 1232.5 ± 0.3[13]
VerapamilP-gp vesicles-3.9[14]
VerapamilHuman T-lymphocytes-≥2[14]
VerapamilL-MDR1Digoxin1.1[15]
NorverapamilL-MDR1Digoxin0.3[15]

Note: Data for (S)-Verapamil specifically is often not delineated from racemic verapamil in all studies. Norverapamil, a major metabolite, also demonstrates potent P-gp inhibitory activity.

The kinetics of verapamil's interaction with P-gp's ATPase activity also provide quantitative insights into its mechanism.

ParameterValueConditionsReference
Km (for activation)1.9 ± 0.5 µMMouse P-gp, saturating ATP[8][9]
Ki (for inhibition)214 ± 52 µMMouse P-gp, saturating ATP[8]
Vmax (activation)1623 ± 97 nmol/min/mgMouse P-gp, saturating ATP[8]

Experimental Protocols

Detailed methodologies for common in vitro assays to determine P-gp inhibition are provided below.

Calcein-AM Accumulation Assay

This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, Calcein-AM. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of fluorescent calcein (B42510) within the cells.

Workflow Diagram:

Calcein_AM_Workflow Calcein-AM Assay Workflow Start Seed P-gp overexpressing cells in a 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Preincubate Pre-incubate with (S)-Verapamil or control Incubate_Overnight->Preincubate Add_Calcein Add Calcein-AM solution Preincubate->Add_Calcein Incubate_Stain Incubate for 15-30 minutes Add_Calcein->Incubate_Stain Measure_Fluorescence Measure intracellular fluorescence (Ex: ~485 nm, Em: ~520 nm) Incubate_Stain->Measure_Fluorescence Analyze Calculate % inhibition and IC50 Measure_Fluorescence->Analyze

Caption: General workflow for the Calcein-AM P-gp inhibition assay.

Detailed Methodology:

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) in a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C with 5% CO₂.[16]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the inhibitor in serum-free medium or assay buffer at 2x the final desired concentrations.

  • Inhibitor Pre-incubation: Remove the culture medium from the wells and add 50 µL of the 2x inhibitor solutions to the respective wells. Include wells with a positive control inhibitor (e.g., racemic verapamil) and a vehicle control. Incubate at 37°C for 30-60 minutes.[16]

  • Calcein-AM Staining: Prepare a 2x working solution of Calcein-AM (typically 0.5-1 µM) in the assay buffer. Add 50 µL of this solution to each well, resulting in a 1x final concentration of both the inhibitor and Calcein-AM.[17]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[16]

  • Fluorescence Measurement:

    • Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[16]

    • Flow Cytometry: Gently detach the cells, transfer to FACS tubes, wash with ice-cold PBS, and resuspend. Analyze the fluorescence in the appropriate channel (e.g., FITC).[16]

  • Data Analysis: Calculate the percentage of P-gp inhibition using the formula: % Inhibition = [(Fluorescenceinhibitor - FluorescenceMDR_cells) / (Fluorescenceparental_cells - FluorescenceMDR_cells)] x 100.[16] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rhodamine 123 Accumulation Assay

Similar to the Calcein-AM assay, this method uses another fluorescent P-gp substrate, Rhodamine 123, to assess P-gp activity.

Detailed Methodology:

  • Cell Preparation: Culture P-gp overexpressing cells (e.g., MCF7R) to confluency.

  • Assay Procedure: For IC50 determination, incubate cells at 37°C with a fixed concentration of Rhodamine 123 (e.g., 5.25 µM) for 30 minutes in the presence of varying concentrations of this compound or a control.[13]

  • Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular dye.

  • Quantification: Lyse the cells and quantify the intracellular Rhodamine 123 accumulation using spectrofluorimetry.

  • Data Analysis: Express the data as a percentage of Rhodamine 123 levels in control cells (without inhibitor). Determine the IC50 value by non-linear regression of the concentration-response curve.[13]

P-gp ATPase Activity Assay

This assay directly measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Detailed Methodology:

  • Membrane Preparation: Use recombinant human P-gp membranes or membranes isolated from P-gp overexpressing cells.

  • Reaction Setup: In a 96-well plate, incubate a specific amount of P-gp membranes (e.g., 25 µg) with an assay buffer. Include a positive control (e.g., 200 µM verapamil for stimulation), a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate), and a range of concentrations of (S)-Verapamil.

  • Initiation of Reaction: Start the reaction by adding MgATP (e.g., 5 mM) and incubate at 37°C for a defined period (e.g., 40 minutes).

  • Detection of Phosphate (B84403) Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method (e.g., Chifflet method) that forms a complex with molybdenum, which absorbs at 850 nm, or a luminescence-based assay system (e.g., Pgp-Glo™).[9]

  • Data Analysis: Calculate the change in luminescence or absorbance, which corresponds to the ATPase activity. Plot the activity against the inhibitor concentration to determine the stimulatory and inhibitory effects.

Conclusion

This compound is a potent inhibitor of P-glycoprotein, acting through direct binding to the transporter, which leads to the inhibition of substrate efflux and modulation of its ATPase activity. Furthermore, it may influence the long-term expression of P-gp. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals to investigate P-gp inhibition and its implications for overcoming multidrug resistance and understanding drug-drug interactions. The careful selection of experimental models and assays is crucial for the accurate characterization of P-gp inhibitors like (S)-Verapamil.

References

(S)-Verapamil Hydrochloride in Multidrug Resistance Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Verapamil hydrochloride's role in multidrug resistance (MDR) research. It details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Core Concepts in Multidrug Resistance and the Role of (S)-Verapamil

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Verapamil (B1683045), a calcium channel blocker, was one of the first compounds identified as an MDR reversal agent. It is a racemic mixture of two enantiomers, (R)-Verapamil and (S)-Verapamil. Research has shown that these enantiomers can have differential effects on various ABC transporters. This guide focuses on the (S)-isomer and its specific applications in MDR research.

Mechanism of Action of (S)-Verapamil

(S)-Verapamil primarily reverses MDR through the inhibition of ABC transporters. Its mechanisms include:

  • Direct Inhibition of P-glycoprotein (P-gp) : (S)-Verapamil can directly bind to P-gp, competitively inhibiting the binding and efflux of chemotherapeutic drugs. This leads to increased intracellular accumulation of the cytotoxic agents in resistant cells.

  • Modulation of Multidrug Resistance-Associated Protein 1 (MRP1) : Unlike its direct inhibitory effect on P-gp, (S)-Verapamil has a more complex interaction with MRP1. It has been shown to stimulate the MRP1-mediated transport of glutathione (B108866), which can lead to a decrease in cellular glutathione content. This depletion can, in turn, induce apoptosis in MRP1-overexpressing cells.[1][2][3]

  • Downregulation of P-gp Expression : Some studies suggest that verapamil can decrease the expression of P-gp at both the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms.[4][5]

  • Involvement of Signaling Pathways : Verapamil has been found to suppress the activation of the Src signaling pathway.[6] Src kinases can be involved in the regulation of MDR1 expression and cell survival pathways. By inhibiting Src, verapamil can lead to decreased expression of MDR1 and survivin, and increased expression of the pro-apoptotic protein Bim.[6]

Quantitative Data on (S)-Verapamil in MDR Reversal

The efficacy of (S)-Verapamil in reversing MDR is quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Potentiation of Chemotherapeutic Drug Cytotoxicity by Verapamil

Cell LineChemotherapeutic AgentVerapamil ConcentrationFold Reversal of ResistanceReference
CHO-AdrrAdriamycin10 µM15-fold[7]
CEM/VCR 1000Epirubicin3 µg/mL10-fold[8]
CEM/VCR 1000Epirubicin10 µg/mL19-fold[8]
2780AD, MCF7/AdrR, H69LX10Adriamycin6.6 µM10-12-fold[9]
SGC-7901Doxorubicin (ADM)4.91 µg/mL6.77-fold[10]

Table 2: IC50 Values of Chemotherapeutic Agents in the Presence of Verapamil

Cell LineChemotherapeutic AgentConditionIC50 (µM)Reference
MGH-U1RDoxorubicinDoxorubicin alone-[11]
MGH-U1RDoxorubicin+ 16 µg/mL VerapamilDecreased by a factor of 2.5[11]
MGH-U1RDoxorubicin+ 32 µg/mL VerapamilDecreased by a factor of 2.5[11]
A2780/TaxolPaclitaxel+ 10 µM Verapamil3.972[12]
NCI/ADR-RESDoxorubicin+ 10 µM Verapamil-[12]

Table 3: Effect of Verapamil on Drug Accumulation

Cell LineFluorescent SubstrateVerapamil ConcentrationEffect on AccumulationReference
2780AD, MCF7/AdrRAdriamycin6.6 µM2-fold increase[9]
HCT15/CL02Rhodamine-440% of control[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the MDR-reversing effects of (S)-Verapamil.

Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of (S)-Verapamil to sensitize MDR cancer cells to chemotherapeutic agents.

Materials:

  • MDR and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[14]

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent. Add the chemotherapeutic agent to the wells, with and without a fixed, non-toxic concentration of (S)-Verapamil. Include wells with (S)-Verapamil alone to assess its intrinsic cytotoxicity, and untreated wells as a control.

  • Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal (FR) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of (S)-Verapamil.

Drug Accumulation Assay (Rhodamine 123 Efflux Assay using Flow Cytometry)

This assay measures the ability of (S)-Verapamil to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental cancer cell lines

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[11]

  • Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. To the test samples, add (S)-Verapamil at the desired concentration. Include a "no inhibitor" control. Incubate the tubes at 37°C for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 200 ng/mL.[15] Incubate for 20-60 minutes at 37°C, protected from light.[11][15]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[11]

  • Efflux: Resuspend the cell pellets in pre-warmed fresh medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and emission collected in the FL1 channel. An increase in Rhodamine 123 fluorescence in the presence of (S)-Verapamil indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Expression Analysis (Western Blot)

This method is used to determine if (S)-Verapamil treatment alters the expression level of P-gp.

Materials:

  • MDR and parental cancer cell lines

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against P-glycoprotein (e.g., C219)

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat MDR cells with (S)-Verapamil at the desired concentration for a specified period (e.g., 24, 48, 72 hours). Include an untreated control.

  • Protein Extraction: Lyse the cells using cold RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control (e.g., β-actin) to determine the relative change in P-gp expression.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to (S)-Verapamil in MDR research.

G cluster_cell Multidrug Resistant Cancer Cell cluster_pathway Signaling Pathway Pgp P-glycoprotein (P-gp) MRP1 MRP1 Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Chemo->MRP1 Efflux GSH Glutathione (GSH) GSH->MRP1 Efflux SVerapamil (S)-Verapamil SVerapamil->Pgp Inhibits SVerapamil->MRP1 Stimulates GSH Efflux Chemo_in Intracellular Chemotherapeutic Src Src Kinase MDR1_gene MDR1 Gene (encodes P-gp) Src->MDR1_gene Promotes Transcription Survivin_gene Survivin Gene Src->Survivin_gene Promotes Transcription Bim_gene Bim Gene Src->Bim_gene Inhibits Transcription SVerapamil_signal (S)-Verapamil SVerapamil_signal->Src Inhibits Chemo_out Extracellular Chemotherapeutic Chemo_out->Chemo_in Influx Chemo_in->Chemo_out Efflux via P-gp/MRP1

Caption: Mechanism of (S)-Verapamil in MDR reversal.

G start Start: Hypothesis Compound may reverse MDR cell_lines Select MDR and parental cell lines start->cell_lines cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of chemo agent - Calculate Fold Reversal (FR) cell_lines->cytotoxicity accumulation Drug Accumulation Assay (e.g., Rhodamine 123) - Measure intracellular fluorescence cytotoxicity->accumulation If FR > 1 expression Protein Expression Analysis (Western Blot) - Quantify P-gp/MRP1 levels accumulation->expression If accumulation increases pathway Signaling Pathway Analysis - Investigate effects on pathways (e.g., Src kinase) expression->pathway end Conclusion: Compound is a potential MDR reversal agent pathway->end

Caption: Experimental workflow for evaluating MDR reversal agents.

Conclusion

This compound continues to be a valuable tool in multidrug resistance research. Its multifaceted mechanism of action, involving direct transporter inhibition, modulation of co-factor transport, and influence on signaling pathways, provides a rich area for investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and overcoming multidrug resistance in cancer. The differential activities of the verapamil enantiomers highlight the importance of stereochemistry in drug design and development for targeting MDR.

References

Methodological & Application

Application Notes & Protocols for (S)-Verapamil Hydrochloride in P-glycoprotein (P-gp) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-Verapamil hydrochloride as a P-glycoprotein (P-gp) inhibitor in in vitro assays.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in drug absorption, distribution, and excretion. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide variety of chemotherapeutic agents out of the cells, reducing their intracellular concentration and efficacy.[1] Verapamil (B1683045), a calcium channel blocker, is a well-characterized inhibitor of P-gp and is often used as a reference compound in P-gp inhibition studies.[2][3] It can also decrease the expression of P-gp.[4] this compound is one of the enantiomers of verapamil. P-gp inhibition assays are essential for identifying and characterizing compounds that can reverse MDR or alter the pharmacokinetics of P-gp substrates.

Principle of the Assay

The most common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[1][5] In cells overexpressing P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux activity of P-gp is blocked, leading to an increased accumulation of the fluorescent substrate inside the cells and a corresponding increase in the fluorescence signal. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor, with lower values indicating greater potency.[1]

Quantitative Data: P-gp Inhibition by Verapamil

The following table summarizes the inhibitory potency of verapamil in various in vitro models. It is important to note that most studies use racemic verapamil.

InhibitorCell Line/SystemIC50 (µM)Reference
VerapamilP-gp vesicles3.9[1]
VerapamilHuman T-lymphocytes≥2[1]

Experimental Protocols

This section provides a detailed methodology for a cell-based P-gp inhibition assay using a fluorescent substrate.

1. Materials and Reagents

  • P-gp overexpressing cells (e.g., A2780/T, KB-V1, A2780-Pac-Res) and their parental sensitive cell line.[1][6]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

2. Cell Culture

  • Culture the P-gp overexpressing and parental cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

3. P-gp Inhibition Assay (Rhodamine 123 Accumulation)

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Pre-incubation with Inhibitor: Remove the culture medium from the wells and pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.[1] Include a positive control (a known P-gp inhibitor like racemic verapamil) and a negative control (vehicle-treated cells).

  • Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to each well at a final concentration of 0.3-1 µM.[5]

  • Incubation: Incubate the plate for a further period (e.g., 60-90 minutes) at 37°C, protected from light.[1]

  • Washing: After incubation, aspirate the medium containing the substrate and inhibitor, and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.[1]

  • Fluorescence Measurement: Add 100 µL of PBS or cell lysis buffer to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths (for Rhodamine 123, typically ~485 nm excitation and ~530 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells.

    • Plot the percentage of fluorescence increase against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of the fluorescent substrate compared to the control.[1]

Visualizations

.dot

Pgp_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed P-gp overexpressing cells in 96-well plate Inhibitor_Prep Prepare serial dilutions of This compound Pre_incubation Pre-incubate cells with This compound Inhibitor_Prep->Pre_incubation Substrate_Addition Add fluorescent P-gp substrate (e.g., Rhodamine 123) Pre_incubation->Substrate_Addition Incubation Incubate for 60-90 minutes Substrate_Addition->Incubation Washing Wash cells with cold PBS Incubation->Washing Fluorescence_Measurement Measure intracellular fluorescence Washing->Fluorescence_Measurement Data_Analysis Calculate IC50 value Fluorescence_Measurement->Data_Analysis

Caption: Experimental workflow for the P-gp inhibition assay.

.dot

Pgp_Signaling_Pathway Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space Drug P-gp Substrate (e.g., Chemotherapy Drug, Rhodamine 123) Drug->Pgp Binds to P-gp Verapamil (S)-Verapamil HCl Verapamil->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis provides energy

Caption: P-gp mediated drug efflux and its inhibition.

References

In Vitro Application Notes and Protocols for (S)-Verapamil Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Verapamil hydrochloride, the S-enantiomer of the well-known calcium channel blocker verapamil, exhibits distinct and potent effects in vitro, particularly in the context of multidrug-resistant (MDR) cancer cells. Unlike its R-enantiomer, (S)-Verapamil has been shown to induce apoptosis in cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1) by stimulating the transport of glutathione (B108866) (GSH), leading to a significant depletion of intracellular GSH levels.[1][2][3][4] This unique mechanism of action makes this compound a valuable tool for studying MRP1 function, apoptosis, and for developing novel strategies to overcome multidrug resistance in cancer.

These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols, quantitative data, and a visualization of its proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound and its racemic mixture on various cell lines.

Table 1: In Vitro Efficacy of Verapamil and its Enantiomers

Compound/EnantiomerCell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
(S)-VerapamilMRP1-transfected BHK-21Cytotoxicity10 - 20 µMNot SpecifiedPotent induction of cell death[3][4]
(R)-VerapamilMRP1-transfected BHK-21CytotoxicityNot SpecifiedNot SpecifiedNo cytotoxicity observed[5]
Racemic VerapamilMRP1-transfected BHK-21Cytotoxicity10 - 20 µMNot SpecifiedCytotoxic[5]
(S)-VerapamilMRP1-transfected BHK-21Glutathione DepletionNot SpecifiedNot SpecifiedStrong decrease in intracellular GSH[2][3][4]
(R)-VerapamilMRP1-transfected BHK-21Glutathione DepletionNot SpecifiedNot SpecifiedNo effect on intracellular GSH[2]
Racemic VerapamilK562/ADR (leukemia)P-gp Expression15 µM72 hours3-fold decrease in P-gp expression[6]
Racemic VerapamilHCT116/VM46 (colon carcinoma)P-gp Inhibition1 µMNot SpecifiedReversal of vinblastine (B1199706) resistance
Racemic Verapamilhuman MCF7/ADR (breast cancer)P-gp Inhibition10 µM48 hoursInhibition of P-gp
Racemic VerapamilHCT (colon cancer)Proliferation1 - 500 µmol/L6 - 48 hoursDose-dependent inhibition of proliferation[7]
Racemic VerapamilHEK293 (embryonic kidney)Cytotoxicity3.13 - 200 µMNot SpecifiedDose-dependent growth inhibition[8]

Table 2: Effects of Verapamil on P-glycoprotein (P-gp) and MRP1 Function

CompoundTargetEffectKi / IC50Cell Line / SystemReference
Racemic VerapamilP-gpInhibitionNot SpecifiedHCT116/VM46, MCF7/ADR
Racemic VerapamilMRP1Inhibition of LTC4 transportKi = 1.2 µM (in presence of 1 mM GSH)MRP1-transfected cell membrane vesicles[9]
Racemic VerapamilMRP1Stimulation of GSH transportApparent Km for GSH = 83 µM (in presence of 100 µM Verapamil)MRP1-transfected cell membrane vesicles[9]
(S)-VerapamilMRP1Stimulation of GSH transportNot SpecifiedMRP1-transfected BHK-21[2]
(R)-VerapamilMRP1Inhibition of transportNot SpecifiedMRP1-transfected BHK-21[3][4]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity and Apoptosis

This protocol details the methodology for evaluating the cytotoxic and apoptotic effects of this compound on MRP1-overexpressing cells.

1. Cell Culture:

  • Culture MRP1-overexpressing cells (e.g., MRP1-transfected BHK-21) and a corresponding control cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Replace the culture medium with the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 10-20 µM) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Depletion

This protocol describes how to measure the effect of this compound on intracellular GSH levels.

1. Cell Treatment:

  • Seed MRP1-overexpressing cells and control cells in a 6-well plate.

  • Treat the cells with this compound at various concentrations and for different time points (e.g., 0.5, 1, 2, 4 hours).

2. GSH Measurement:

  • Several commercial kits are available for measuring intracellular GSH. A common method involves using a fluorescent probe like monochlorobimane (B1663430) (MCB) or a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Using a fluorescent probe (e.g., MCB):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with the fluorescent probe according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

  • Using a colorimetric assay:

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction mixture containing DTNB.

    • Measure the absorbance at 412 nm.

  • Quantify the GSH concentration by comparing the results to a standard curve generated with known concentrations of GSH.

  • Express the results as a percentage of the intracellular GSH level in untreated control cells.

Signaling Pathways and Experimental Workflows

SVerapamil_Apoptosis_Pathway

Cytotoxicity_Assay_Workflow start Seed MRP1-overexpressing and control cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate cell viability read->analyze

References

Application Notes and Protocols for (S)-Verapamil Hydrochloride in Reversing Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their cytotoxic efficacy.[2]

(S)-Verapamil hydrochloride, the L-isomer of the calcium channel blocker Verapamil (B1683045), is a first-generation MDR modulator.[3] It has been shown to reverse chemoresistance by competitively inhibiting P-gp, thereby increasing the intracellular accumulation and effectiveness of anticancer drugs.[4][5] While its clinical application has been limited by the high concentrations required for efficacy, which often overlap with its cardiovascular effects, (S)-Verapamil remains a crucial tool in preclinical research for studying the mechanisms of MDR and for validating novel chemosensitizing strategies.[2][6] These notes provide an overview of effective concentrations and detailed protocols for its use in a research setting.

Mechanism of Action

The principal mechanism by which Verapamil reverses chemoresistance is through direct interaction with P-glycoprotein.[4] P-gp is an ATP-dependent efflux pump that recognizes and expels various structurally unrelated compounds, including many common chemotherapeutic drugs (e.g., doxorubicin, vincristine, paclitaxel). Verapamil competes with these drugs for binding to P-gp.[4] This competitive inhibition blocks the pump's ability to expel the anticancer agents, leading to their increased intracellular accumulation and restored cytotoxic effect.[3] Studies have also suggested that Verapamil may contribute to the downregulation of other resistance-associated proteins like MRP1 and may reduce glutathione (B108866) levels, further enhancing chemosensitivity.[7][8]

G cluster_membrane Cell Membrane cluster_intra Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_out->Pgp Binds to P-gp Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Increased Accumulation Verapamil (S)-Verapamil Verapamil->Pgp Competitive Inhibition Apoptosis Increased Cytotoxicity & Apoptosis Chemo_in->Apoptosis Induces

Caption: Mechanism of (S)-Verapamil in reversing P-gp-mediated chemoresistance.

Effective Concentrations of Verapamil for Reversing Chemoresistance

The effective concentration of Verapamil can vary significantly depending on the cancer cell line, the specific chemotherapeutic agent, and the level of P-gp expression. The following table summarizes concentrations cited in the literature. Note that many studies use racemic Verapamil, but the resistance-modifying activity has been shown to be non-stereospecific.[3]

Cell LineChemotherapeutic Agent(s)Verapamil ConcentrationObserved Effect
Gastric Cancer (P-gp negative)5-FU, Doxorubicin, Cisplatin4.91 µg/mL (~10 µM)Reversal of drug resistance.[9]
Human Leukemia (CEM/VCR 1000)Epirubicin3 - 10 µg/mL (~6-20 µM)10 to 19-fold enhancement of epirubicin's antiproliferative effect.[10]
Pancreatic Cancer (L3.6plGres)Gemcitabine50 µMSignificant reduction in P-gp expression and proliferation of SP cells.[5]
Drug-Resistant Cell Lines (2780AD, MCF7/AdrR, H69LX10)Adriamycin (Doxorubicin)6.6 µM10 to 12-fold increase in sensitivity to Adriamycin.[3]
Doxorubicin-Resistant MyelomaDoxorubicin100 ng/mL (~0.2 µM)Reversal of drug resistance in vitro.[11]
Acute Myeloid Leukemia (HL-60)N/A (used alone)50 µg/mL (~100 µM)IC50 value; induced 77.7% apoptosis after 24 hours.[12]

Note: Concentrations are often determined empirically for each cell system. It is recommended to perform a dose-response curve (from ~1 µM to 50 µM) to find the optimal non-toxic concentration for your specific application.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of (S)-Verapamil in reversing chemoresistance in vitro.

G Start Culture Chemoresistant and Parental Cancer Cells Treatment Treat cells with: 1. Chemo-agent alone 2. Chemo-agent + (S)-Verapamil 3. (S)-Verapamil alone 4. Vehicle Control Start->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Assay_Choice Select Downstream Assay Incubate->Assay_Choice Viability Cell Viability Assay (e.g., MTT, CCK-8) Assay_Choice->Viability Measure Cytotoxicity Accumulation Drug Accumulation Assay (e.g., Flow Cytometry) Assay_Choice->Accumulation Measure Drug Efflux SP_Analysis Side Population (SP) Analysis (Hoechst 33342) Assay_Choice->SP_Analysis Identify Stem-like Cells Analysis Data Analysis: Compare treatment groups to determine reversal of resistance Viability->Analysis Accumulation->Analysis SP_Analysis->Analysis

Caption: General experimental workflow for assessing chemoresistance reversal.

This protocol determines the ability of (S)-Verapamil to restore the cytotoxic effect of a chemotherapeutic agent.

Materials:

  • Chemoresistant and parental (sensitive) cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO or PBS)[8]

  • Chemotherapeutic agent stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of the chemotherapeutic agent in culture medium. For each concentration, prepare two sets: one with the chemo-agent alone and one with the chemo-agent plus a fixed, non-toxic concentration of (S)-Verapamil (e.g., 10 µM). Include controls for untreated cells, cells treated with (S)-Verapamil alone, and vehicle controls.[9]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment media.

  • Incubation: Incubate the plate for a period equivalent to the known activity time of the chemo-agent (typically 48-72 hours).

  • Viability Assessment (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves for the chemotherapeutic agent with and without (S)-Verapamil to determine the shift in the IC50 value. A significant decrease in the IC50 value in the presence of (S)-Verapamil indicates reversal of resistance.

This protocol measures whether (S)-Verapamil inhibits drug efflux, leading to higher intracellular concentrations of a fluorescent drug (like Doxorubicin) or a fluorescent P-gp substrate (like Rhodamine 123).

Materials:

  • Cell lines of interest

  • This compound

  • Fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123)

  • Flow cytometer

  • Fluorescence microscope (optional)

  • Ice-cold PBS

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.

  • Pre-incubation: Aliquot cells into flow cytometry tubes. Treat one set of tubes with an effective concentration of (S)-Verapamil (e.g., 10-50 µM) and another set with vehicle control. Incubate for 1 hour at 37°C.

  • Fluorescent Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all tubes and incubate for another 60-90 minutes at 37°C, protected from light.

  • Stopping the Reaction: Stop the accumulation by adding 2 mL of ice-cold PBS to each tube and centrifuging the cells at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular fluorescence.

  • Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the mean fluorescence intensity (MFI).

  • Data Analysis: Compare the MFI of cells treated with the fluorescent substrate alone to those co-treated with (S)-Verapamil. A significant increase in MFI in the (S)-Verapamil-treated group indicates inhibition of efflux.[3][13]

Cancer stem-like cells often overexpress ABC transporters and can be identified as a "Side Population" (SP) due to their ability to efflux the DNA-binding dye Hoechst 33342. Verapamil is used as a control to block this efflux, causing the SP cells to retain the dye and merge with the main population, thus confirming their identity.

Materials:

  • Viable, single-cell suspension of tumor cells

  • Hoechst 33342 dye (e.g., 5 mg/mL stock)

  • This compound (e.g., 50 mM stock)

  • Propidium Iodide (PI) for dead cell exclusion

  • Flow cytometer with UV laser and dual-wavelength emission filters (e.g., 450/20 nm blue and 675 nm red)

Procedure:

  • Cell Preparation: Resuspend cells at 1 x 106 cells/mL in pre-warmed culture medium.

  • Labeling:

    • Test Sample: Add Hoechst 33342 dye to the cell suspension to a final concentration of 5 µg/mL.

    • Control Sample: In a separate tube, first add (S)-Verapamil to a final concentration of 50 µM, mix, and then add Hoechst 33342 to 5 µg/mL.[5]

  • Incubation: Incubate both tubes for 90 minutes at 37°C in a water bath, with intermittent mixing and protected from light.

  • Washing: After incubation, immediately place tubes on ice, add ice-cold PBS, and centrifuge at 4°C. Wash the cell pellet with cold PBS.

  • Staining for Viability: Resuspend the pellet in cold PBS containing 2 µg/mL PI.

  • Flow Cytometry: Analyze the cells using a flow cytometer equipped with a UV laser. Gate on the viable (PI-negative) cell population. Acquire data by plotting Hoechst blue versus Hoechst red fluorescence.

  • Data Analysis: The SP is the small, distinct population of cells that appears at the lower-left side of the main population in the test sample. This population should diminish or disappear in the control sample containing Verapamil. The percentage of SP cells can be quantified.[5][14]

References

Chiral Separation of Verapamil Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Verapamil (B1683045), a calcium channel blocker widely used in the management of cardiovascular disorders, is administered as a racemic mixture of its (S)- and (R)-enantiomers. These enantiomers exhibit stereoselective pharmacokinetics and pharmacodynamics, with the (S)-enantiomer being significantly more potent in its therapeutic effect. Consequently, the accurate chiral separation and quantification of verapamil enantiomers are paramount in pharmaceutical development, clinical research, and quality control. This document provides detailed application notes and protocols for the chiral separation of verapamil enantiomers using High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and drug development professionals.

Introduction

Verapamil is a critical therapeutic agent for conditions such as hypertension, angina, and cardiac arrhythmias.[1] It is administered as a 1:1 mixture of its (R)- and (S)-enantiomers. The pharmacological activity of verapamil resides predominantly in the (S)-enantiomer, which is approximately 20 times more potent as a calcium channel blocker than the (R)-enantiomer.[1][2] This stereoselectivity underscores the importance of analytical methods capable of resolving and quantifying the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

This application note details various HPLC methods for the chiral separation of verapamil, covering different types of chiral stationary phases, mobile phase compositions, and detection techniques. The provided protocols are designed to be readily implemented in a laboratory setting.

Key Experimental Approaches for Chiral Separation

The successful chiral separation of verapamil enantiomers by HPLC relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Several types of CSPs have been successfully employed, including polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), protein-based columns (e.g., Chiral-AGP), and more recently, core-shell columns for faster analysis.

Polysaccharide-Based Chiral Stationary Phases

Cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) support are widely used for the chiral separation of a broad range of compounds, including verapamil.

  • Chiralpak AD and Chiralcel OD-R: These columns, based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) respectively, have demonstrated effective separation of verapamil and its metabolites.[3][4] They can be operated in both normal-phase and reversed-phase modes.

  • Normal-Phase Mode: A mobile phase consisting of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is typically used.[4][5] An amine additive, such as diethylamine (B46881), is often included to improve peak shape and resolution.[4]

  • Reversed-Phase Mode: Mobile phases are typically composed of an aqueous buffer and an organic modifier like acetonitrile.[6]

Protein-Based Chiral Stationary Phases
  • Alpha-1-Acid Glycoprotein (AGP) Columns: Chiral-AGP columns are effective for the enantiomeric separation of verapamil, particularly in bioanalytical applications. The separation is influenced by the mobile phase pH, organic modifier content, and column temperature.

Core-Shell Chiral Stationary Phases
  • LarihcShell-P (LSP): This newer generation column features a core-shell particle technology with an isopropyl carbamate (B1207046) cyclofructan 6 chiral selector.[7][8] It offers the advantage of high-efficiency separations with significantly reduced analysis times compared to traditional fully porous particle columns.[7][8]

Data Presentation

The following tables summarize quantitative data from various published methods for the chiral separation of verapamil enantiomers.

Table 1: HPLC Methods for Chiral Separation of Verapamil Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalysis Time (min)Resolution (Rs)Reference
LarihcShell-P (LSP) (100 x 2.1 mm, 2.7 µm)Acetonitrile/Methanol (B129727)/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)0.5Fluorescence (Ex: 280 nm, Em: 313 nm)< 3.52.82[7]
Chiralpak ADn-Hexane/Isopropanol (90:10, v/v)N/AN/A> 20N/A[5]
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)30 mM Hexafluorophosphate and Acetonitrile (66:34, v/v, pH 4.6)N/AFluorescence (Ex: 280 nm, Em: 315 nm)N/AN/A[6]
Chiral-AGPPhosphate buffer (pH 6.5)/Acetonitrile (91:9, v/v)N/AN/AN/AN/A[5]
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/Ethanol (90:5:5, v/v) with 0.1% DiethylamineN/AN/AN/AN/A[4]

Table 2: Representative Retention Times for Verapamil Enantiomers

Chiral Stationary PhaseEnantiomerRetention Time (min)Reference
LarihcShell-P (LSP)(S)-(-)-Verapamil1.95[7][8]
(R)-(+)-Verapamil2.29[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Rapid Chiral Separation using a Core-Shell Column

This protocol is based on a fast and sensitive method for the enantiomeric separation of verapamil in rat plasma using a LarihcShell-P (LSP) column.[7][8]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Utilize Waters Oasis HLB C18 solid-phase extraction cartridges.

  • Condition the cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated if necessary).

  • Wash the cartridge to remove interferences.

  • Elute the verapamil enantiomers with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Chiral Column: LarihcShell-P (LSP) (100 mm × 2.1 mm i.d., 2.7 µm particles) with a compatible guard column.[7]

  • Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 21 ± 2 °C.[7]

  • Injection Volume: 5.0 µL.[7]

  • Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 313 nm.[7][9]

3. Data Analysis

  • Integrate the peak areas for (S)- and (R)-verapamil.

  • Calculate the concentration of each enantiomer using a calibration curve.

Protocol 2: Chiral Separation using a Polysaccharide-Based Column (Normal-Phase)

This protocol is a general method based on the use of a Chiralpak AD column in normal-phase mode.[5]

1. Sample Preparation

  • For pharmaceutical formulations, dissolve the sample in the mobile phase or a suitable solvent and filter.

  • For biological samples, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Chiral Column: Chiralpak AD (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). An additive like diethylamine (0.1%) can be included to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 278 nm or fluorescence detection.

3. Data Analysis

  • Integrate the peak areas for the two enantiomers.

  • Determine the enantiomeric ratio or concentration as required.

Mandatory Visualizations

G Experimental Workflow: Chiral Separation of Verapamil cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) or Pharmaceutical Formulation SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Evap Evaporation & Reconstitution SPE->Evap Injection Inject into HPLC Evap->Injection Separation Chiral Separation on CSP (e.g., LarihcShell-P, Chiralpak AD) Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Integration & Quantification Data->Analysis Result Report Enantiomer Concentrations / Ratio Analysis->Result

Caption: Workflow for the chiral HPLC analysis of verapamil.

G Key Parameters in Method Development cluster_CSP Chiral Stationary Phase cluster_MobilePhase Mobile Phase cluster_Conditions Operating Conditions center Optimal Chiral Separation CSP_Type Type (Polysaccharide, Protein, etc.) CSP_Type->center CSP_Dim Column Dimensions CSP_Dim->center MP_Mode Mode (Normal, Reversed, Polar Organic) MP_Mode->center MP_Comp Composition & Ratio MP_Comp->center MP_Add Additives (e.g., DEA, TFA) MP_Add->center MP_pH pH MP_pH->center FlowRate Flow Rate FlowRate->center Temp Temperature Temp->center

Caption: Factors influencing the chiral separation of verapamil.

References

Application Note: Enantioselective Quantification of (S)-Verapamil Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verapamil (B1683045) is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The pharmacological activity of the two enantiomers differs significantly, with the (S)-enantiomer being approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer. This difference in potency underscores the importance of enantioselective analytical methods to accurately characterize the pharmacokinetics and pharmacodynamics of each enantiomer. This application note describes a sensitive and robust LC-MS/MS method for the chiral separation and quantification of (S)-Verapamil in human plasma. The method utilizes a chiral stationary phase for the separation of the enantiomers and tandem mass spectrometry for detection, providing high selectivity and sensitivity. A deuterated internal standard is recommended for optimal accuracy and precision.

Pharmacokinetics and Metabolism

Verapamil is well-absorbed orally, but its bioavailability is limited to 20-35% due to extensive first-pass metabolism in the liver. The primary metabolite, norverapamil, retains about 20% of the vasodilatory activity of the parent compound. The elimination half-life of verapamil after an oral dose is typically between 4.5 and 12 hours. Pharmacokinetic studies have shown that (S)-verapamil is cleared more rapidly than (R)-verapamil. The therapeutic plasma concentration of racemic verapamil generally ranges from 20 to 500 ng/mL, with toxic levels observed above 1000 ng/mL.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the determination of verapamil in human plasma.

  • Aliquot Plasma: In a clean microcentrifuge tube, add 0.5 mL of human plasma.

  • Acidify: Add 100 µL of 0.1 N HCl to the plasma sample and vortex briefly.

  • Add Internal Standard: Spike the sample with a known concentration of the internal standard (e.g., Verapamil-d6).

  • Extraction: Add 3 mL of ethyl acetate (B1210297) to the tube.

  • Vortex: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge the sample at 4500 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 2 mL of the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to a micro-insert in an autosampler vial and inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography:

ParameterValue
LC System Shimadzu or equivalent
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp. Ambient
Injection Vol. 10 µL
Run Time Approximately 1.5 - 3.5 minutes

Mass Spectrometry:

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Verapamil: m/z 455 > 165
Internal Standard (e.g., Verapamil-d6): Monitor appropriate transition

Quantitative Data Summary

The following tables summarize the performance characteristics of similar LC-MS/MS methods for verapamil enantiomer quantification.

Table 1: Method Validation Parameters

Parameter(S)-VerapamilReference
Linearity Range 1.0 - 250.0 ng/mL
0.5 - 500 ng/mL
1 - 450 ng/mL
LLOQ 1.0 ng/mL
0.5 ng/mL
Intra-day Precision (%RSD) < 11.6%
< 8.7%
< 5.1%
Inter-day Precision (%RSD) < 11.6%
< 8.7%
< 5.8%
Accuracy 92.3% - 98.2%
92.0% - 98.6%
92.9% - 103.1%
Recovery 92.3% - 98.2%
91.1% - 108.1%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (0.5 mL) acidify 2. Acidify with 0.1 N HCl plasma->acidify is 3. Add Internal Standard acidify->is extract 4. Liquid-Liquid Extraction (Ethyl Acetate) is->extract vortex 5. Vortex extract->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject chromatography 11. Chiral Chromatographic Separation inject->chromatography detection 12. Mass Spectrometric Detection (MRM) chromatography->detection quant 13. Quantification of (S)-Verapamil detection->quant

Caption: Experimental workflow for the quantification of (S)-Verapamil.

G Verapamil Verapamil (Racemic Mixture) Metabolism Hepatic First-Pass Metabolism Verapamil->Metabolism Oral Administration S_Verapamil (S)-Verapamil Metabolism->S_Verapamil R_Verapamil (R)-Verapamil Metabolism->R_Verapamil Norverapamil Norverapamil (Active Metabolite) S_Verapamil->Norverapamil Excretion Excretion S_Verapamil->Excretion R_Verapamil->Norverapamil R_Verapamil->Excretion Norverapamil->Excretion

Caption: Simplified metabolic pathway of Verapamil.

Application Notes and Protocols: (S)-Verapamil Hydrochloride for Studying ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Verapamil hydrochloride, the levorotatory isomer of the calcium channel blocker Verapamil (B1683045), serves as a valuable tool for investigating the function and clinical significance of ATP-binding cassette (ABC) transporters. While its primary clinical application relates to cardiovascular conditions, its inhibitory effects on certain ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), have established it as a crucial reagent in drug development and cancer research. These notes provide detailed applications and protocols for utilizing this compound to study ABC transporters.

Introduction to this compound as an ABC Transporter Modulator

(S)-Verapamil is the more potent enantiomer of Verapamil concerning L-type calcium channel blockade. However, both (S)-Verapamil and (R)-Verapamil have been shown to be approximately equipotent in their ability to inhibit the efflux function of P-glycoprotein (P-gp/ABCB1)[1][2]. This property allows for the use of (S)-Verapamil to investigate P-gp-mediated multidrug resistance (MDR) and to assess the contribution of P-gp to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Interestingly, the stereoisomers of Verapamil exhibit differential effects on another important ABC transporter, the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). (S)-Verapamil indirectly modulates MRP1 by stimulating glutathione (B108866) transport, which can lead to apoptosis in MRP1-expressing cells, whereas (R)-Verapamil acts as a direct inhibitor of MRP1-mediated transport[3][4]. This compound shows minimal inhibitory activity against Breast Cancer Resistance Protein (BCRP/ABCG2) at concentrations effective for P-gp inhibition[4]. This selectivity makes it a useful tool for dissecting the specific contributions of P-gp and MRP1 to drug transport.

Quantitative Data: Inhibitory Potency of Verapamil Isomers

The following table summarizes the inhibitory concentrations (IC50) of Verapamil against various ABC transporters. Given the similar potency of the enantiomers against P-gp, the data for racemic Verapamil is a reliable indicator for (S)-Verapamil's activity against this transporter.

TransporterCompoundSubstrateSystemIC50 ValueReference
P-gp (ABCB1)Racemic VerapamilN-methylquinidineMembrane Vesicles3.9 µM[5]
P-gp (ABCB1)Racemic VerapamilDigoxinCaco-2 Cells1.1 µM[6]
P-gp (ABCB1)(S)-Verapamil--Approx. 2.9 µM (EC50)[2]
P-gp (ABCB1)(R)-Verapamil--Approx. 2.6 µM (EC50)[2]
MRP1 (ABCC1)(S)-Verapamil-MRP1-transfected BHK-21 cellsInduces apoptosis, stimulates glutathione transport[3]
MRP1 (ABCC1)(R)-VerapamilVincristineMRP1-transfected BHK-21 cellsReverts multidrug resistance (direct inhibitor)[3]

Experimental Protocols

P-glycoprotein (P-gp/ABCB1) Inhibition Assay using Rhodamine 123 Efflux

This protocol details a common flow cytometry-based assay to measure the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR, HCT15) and parental control cells

  • This compound

  • Rhodamine 123

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture P-gp overexpressing and parental cells to 70-80% confluency.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Add this compound to the cell suspension at various final concentrations (e.g., 1, 5, 10, 50 µM). A vehicle control (e.g., DMSO) should also be included.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed culture medium (with and without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis:

    • After the efflux period, wash the cells once with ice-cold PBS.

    • Resuspend the cells in PBS for flow cytometry.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/50 nm emission filter).

    • Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualization of P-gp Inhibition Assay Workflow

P_gp_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_efflux Efflux and Analysis cluster_outcome Expected Outcome prep_cells Harvest and Resuspend Cells add_inhibitor Add (S)-Verapamil HCl prep_cells->add_inhibitor Pre-incubation add_substrate Add Rhodamine 123 add_inhibitor->add_substrate Staining wash_cells Wash and Incubate for Efflux add_substrate->wash_cells analyze_fc Analyze by Flow Cytometry wash_cells->analyze_fc outcome Increased Intracellular Fluorescence analyze_fc->outcome Indicates P-gp Inhibition

Caption: Workflow for a Rhodamine 123 efflux assay to assess P-gp inhibition.

P-gp ATPase Activity Assay

This protocol provides a general framework for measuring the effect of this compound on the ATP hydrolysis rate of P-gp, which is often stimulated by its substrates and inhibitors.

Materials:

  • Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells)

  • This compound

  • ATP

  • ATPase assay buffer (e.g., Tris-HCl, MgCl2, ouabain, sodium azide)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Sodium orthovanadate (P-gp ATPase inhibitor control)

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp containing membrane vesicles to the ATPase assay buffer.

    • Add this compound at a range of concentrations. Verapamil is known to cause a biphasic response, so a wide concentration range is recommended (e.g., 0.1 µM to 100 µM)[7][8].

    • Include a basal control (no compound) and a vanadate-inhibited control.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding a defined concentration of ATP (e.g., 3-5 mM).

    • Incubate for a set time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of phosphate release.

  • Termination and Detection:

    • Stop the reaction by adding the phosphate detection reagent.

    • Allow color to develop according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • Data Analysis:

    • Subtract the absorbance of the vanadate-inhibited control from all other readings to determine the P-gp-specific ATPase activity.

    • Plot the rate of phosphate release against the concentration of this compound to observe the stimulation of ATPase activity.

Visualization of Differential Effects on ABC Transporters

Verapamil_Isomer_Effects cluster_s_verapamil (S)-Verapamil cluster_r_verapamil (R)-Verapamil cluster_transporters ABC Transporters s_ver (S)-Verapamil pgp P-gp (ABCB1) s_ver->pgp Inhibits (Equipotent to R-isomer) mrp1 MRP1 (ABCC1) s_ver->mrp1 Stimulates Glutathione Transport (Indirect Modulation) r_ver (R)-Verapamil r_ver->pgp Inhibits (Equipotent to S-isomer) r_ver->mrp1 Directly Inhibits

Caption: Differential effects of (S)-Verapamil and (R)-Verapamil on P-gp and MRP1.

Chemosensitivity Reversal Assay

This protocol is designed to determine the ability of this compound to sensitize multidrug-resistant cancer cells to a cytotoxic agent that is a P-gp substrate.

Materials:

  • Multidrug-resistant cell line (e.g., MCF-7/ADR) and its drug-sensitive parental line (e.g., MCF-7)

  • A cytotoxic drug that is a P-gp substrate (e.g., Doxorubicin, Paclitaxel)

  • This compound

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Seed the resistant and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the cytotoxic drug.

    • Prepare a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).

    • Treat the cells with the cytotoxic drug alone or in combination with this compound. Include controls with this compound alone and untreated cells.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the cytotoxic drug concentration to generate dose-response curves.

    • Determine the IC50 value of the cytotoxic drug in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound in the resistant cell line indicates reversal of P-gp-mediated resistance.

Conclusion

This compound is a versatile and valuable tool for the study of ABC transporters. Its well-characterized inhibitory effects on P-gp, coupled with its differential modulation of MRP1, allow for specific investigations into the roles of these transporters in drug disposition and multidrug resistance. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for the Use of (S)-Verapamil Hydrochloride in Fluorescent Cell Sorting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Verapamil hydrochloride is a valuable tool in cellular biology, primarily known as an L-type calcium channel blocker.[1] However, its utility extends significantly into the realm of fluorescent cell sorting due to its potent inhibitory effects on ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2] Many cell types, particularly stem cells and cancer stem cells, express high levels of these efflux pumps, which actively transport a wide range of substrates, including fluorescent dyes, out of the cell. This phenomenon can lead to weak or non-specific staining, hindering accurate analysis and sorting. This compound addresses this challenge by blocking these pumps, thereby increasing the intracellular concentration of fluorescent dyes and enhancing signal intensity for improved population identification and isolation.[3][4]

Mechanism of Action

This compound's primary mechanism in the context of fluorescent cell sorting is the inhibition of efflux pumps. P-glycoprotein, a product of the multidrug resistance (MDR1) gene, is a well-characterized ABC transporter that utilizes ATP hydrolysis to expel a broad spectrum of hydrophobic compounds from the cell.[5][6][7] This process is a major cause of multidrug resistance in cancer cells and is also responsible for the characteristic dye efflux observed in "side population" (SP) cells, a population enriched with stem-like cells.[2][8]

(S)-Verapamil acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of fluorescent dyes like Hoechst 33342 and various rhodamine-based probes.[2][6] This inhibition allows for the accumulation and retention of the dye within the cells, leading to a stronger and more stable fluorescent signal, which is essential for accurate detection and sorting by flow cytometry.[3][9]

cluster_membrane Cell Membrane Pgp P-glycoprotein (Efflux Pump) Dye_out Fluorescent Dye (Extracellular) Pgp->Dye_out Efflux Dye_in Fluorescent Dye (Intracellular) Verapamil (B1683045) (S)-Verapamil hydrochloride Verapamil->Pgp Inhibits Dye_out->Pgp Enters cell Dye_out->Dye_in Fluorescence Increased Fluorescence Dye_in->Fluorescence

Caption: Inhibition of P-glycoprotein by (S)-Verapamil enhances intracellular dye accumulation.

Applications in Fluorescent Cell Sorting

The primary applications of this compound in fluorescent cell sorting include:

  • Identification and Isolation of Side Population (SP) Cells: SP cells are identified by their ability to efflux the DNA-binding dye Hoechst 33342. This efflux is mediated by ABC transporters and is inhibited by verapamil.[8] In a typical SP analysis, cells are stained with Hoechst 33342 in the presence and absence of verapamil. The SP cells appear as a dimly stained population in the absence of verapamil and merge with the main population in its presence.[2] This technique is widely used to enrich for stem-like cells from various tissues and tumors.[8]

  • Enhancing Staining with Fluorescent Probes: For certain cell types or fluorescent dyes that are susceptible to efflux, co-incubation with verapamil can significantly improve staining efficiency.[3][4] This is particularly useful for achieving bright and stable signals required for high-resolution analysis and sorting.

  • Overcoming Multidrug Resistance in Cancer Research: In the context of drug development, verapamil can be used to study the effects of chemotherapeutic agents in multidrug-resistant cancer cell lines by inhibiting the efflux of fluorescently labeled drugs or viability dyes.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of verapamil as reported in various studies.

Table 1: Effect of Verapamil on Side Population (SP) Cell Percentage

Cell LineConditionSP Cell Percentage (%)Reference
L3.6pl (Pancreatic Cancer)Control0.9 ± 0.22[2]
L3.6plGres (Gemcitabine-Resistant)Control5.38 ± 0.99[2]
L3.6plGres+ Verapamil0.16 ± 0.11[2]
AsPC-1 (Pancreatic Cancer)Control21.35 ± 3.48[2]
AsPC-1+ Verapamil3.56 ± 0.87[2]

Table 2: Effect of Verapamil on Cell Cycle and Apoptosis

Cell LineVerapamil ConcentrationDuration (hours)EffectReference
HCT (Human Colonic Tumor)Dose-dependent6, 12, 24, 48Inhibition of proliferation, G0/G1 phase arrest[11]
HL-60 (Acute Myeloid Leukemia)50 µg/mL*2477.7% apoptotic cells[12]
T Lymphocytes6.25–50 µM120Dose-dependent inhibition of proliferation[13][14]

*Note: The concentration of 50 mg/ml reported in the original study is likely a typographical error and has been interpreted as 50 µg/mL, which is approximately 100 µM.[12] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type.

Experimental Protocols

Protocol 1: Identification and Sorting of Side Population (SP) Cells

This protocol describes the standard method for identifying and isolating SP cells using Hoechst 33342 and this compound.

Materials:

  • Single-cell suspension of interest

  • This compound stock solution (e.g., 10 mM in DMSO)[3]

  • Hoechst 33342 dye (e.g., 1 mg/mL solution)

  • Complete cell culture medium, pre-warmed to 37°C

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) without calcium and magnesium

  • Propidium Iodide (PI) or other viability dye for dead cell exclusion

  • Flow cytometer with UV laser and appropriate filters for Hoechst 33342 (e.g., 450/50 BP for blue and 670/30 BP for red)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed complete culture medium.[15]

  • Control and Treatment Groups: Aliquot the cell suspension into two tubes: a "Control" tube and a "Verapamil" tube.

  • Verapamil Incubation: To the "Verapamil" tube, add this compound to a final concentration of 50-100 µM. Incubate for 15 minutes at 37°C. This pre-incubation allows verapamil to inhibit the efflux pumps.

  • Hoechst Staining: Add Hoechst 33342 dye to both tubes to a final concentration of 5 µg/mL.

  • Incubation: Incubate both tubes for 90 minutes at 37°C in a water bath, with intermittent shaking. Protect from light.

  • Washing: After incubation, pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.[15] Discard the supernatant and wash the cells with ice-cold HBSS or PBS. Repeat the wash step.

  • Resuspension and Viability Staining: Resuspend the cell pellets in ice-cold HBSS or PBS containing 2% FBS. Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1-2 µg/mL to exclude dead cells.

  • Flow Cytometry Analysis and Sorting: Analyze the cells on a flow cytometer equipped with a UV laser.

    • Gate on the viable, single-cell population.

    • Visualize the Hoechst 33342 signal using both blue and red fluorescence channels.

    • The SP cells will appear as a distinct, dimly stained population at the lower-left side of the Hoechst blue vs. red plot in the "Control" sample. This population should be significantly diminished or absent in the "Verapamil" sample.

    • Set up sorting gates to isolate the SP and non-SP fractions for further experiments.

cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis & Sorting Cell_Suspension Single-Cell Suspension (1x10^6 cells/mL) Split Split into two tubes Cell_Suspension->Split Tube_V Verapamil Tube Split->Tube_V Tube_C Control Tube Split->Tube_C Add_V Add Verapamil (50-100 µM) Incubate 15 min, 37°C Tube_V->Add_V Add_H Add Hoechst 33342 (5 µg/mL) Tube_C->Add_H Add_V->Add_H Incubate Incubate 90 min, 37°C Add_H->Incubate Wash Wash with cold PBS Incubate->Wash Add_PI Add Viability Dye (PI) Wash->Add_PI FACS Flow Cytometry Analysis & Sorting Add_PI->FACS

References

Application Notes and Protocols for (S)-Verapamil Hydrochloride Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of (S)-Verapamil hydrochloride in mouse xenograft models. The protocols outlined below cover the establishment of xenografts, preparation and administration of this compound, and monitoring of tumor growth and animal welfare.

Introduction

(S)-Verapamil, the levo-enantiomer of Verapamil (B1683045), is a calcium channel blocker that has garnered interest in oncology research for its potential to inhibit tumor growth and metastasis.[1][2] Its mechanisms of action are multifaceted, including the inhibition of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance in cancer cells.[3] Additionally, Verapamil has been shown to modulate calcium-dependent signaling pathways that are crucial for cell proliferation and invasion, and it can also impact the expression of genes involved in tumor progression, such as c-myc and NFAT2.[4][5] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a vital tool for evaluating the anti-cancer efficacy of compounds like this compound in a preclinical setting.[6]

Data Presentation: In Vivo Efficacy of Verapamil in Mouse Xenograft Models

The following tables summarize quantitative data from studies investigating the effects of Verapamil administration on tumor growth and metastasis in various mouse xenograft models.

Table 1: Effect of Verapamil on Tumor Growth in Orthotopic Pancreatic Cancer Mouse Model

Treatment GroupDoseRoute of AdministrationOutcomeReference
L3.6plGres-SP cells + Verapamil (low dose)0.5 mg/kg BWNot SpecifiedSignificant reduction in primary pancreatic tumor growth and metastasis.[3]
L3.6plGres-SP cells + Verapamil (high dose)25 mg/kg BWNot SpecifiedSignificant reduction in primary pancreatic tumor growth and metastasis.[3]

Table 2: Effect of Verapamil on Tumor Growth in Human Breast Cancer Xenograft Model

Treatment GroupDoseRoute of AdministrationOutcomeReference
HT-39 cells + Verapamil1.0 mg/dayOral (in drinking water)-[7]
HT-39 cells + Verapamil3.5 mg/dayOral (in drinking water)68.2 ± 9.7% inhibition of tumor growth rate.[7]

Table 3: Effect of Verapamil on Metastasis in Murine Carcinoma Model

Treatment GroupRoute of AdministrationOutcomeReference
F311 tumor cells + VerapamilOral51.3% inhibition of spontaneous and experimental metastasis.[8]

Table 4: Pharmacokinetics of Verapamil Enantiomers in Rats (Oral Administration)

EnantiomerArea Under the Curve (AUC)Half-Distribution Time (T 1/2α)Elimination Half-Time (T 1/2β)Reference
S-(-) VerapamilHigher than R-(+)Shorter than R-(+)Longer than R-(+)[9]
R-(+) VerapamilLower than S-(-)Longer than S-(-)Shorter than S-(-)[9]

Experimental Protocols

Establishment of Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and timelines may need to be optimized depending on the cancer cell line used.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice)[10][11]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

  • Animal housing in a sterile environment with irradiated food and acidified water.[6]

Procedure:

  • Cell Culture: Culture human cancer cells in appropriate medium until they reach 80-90% confluency.[6]

  • Cell Harvesting: Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count. Assess cell viability (should be >90%).[6]

  • Cell Suspension: Resuspend cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse.[10]

    • Shave and sterilize the injection site on the flank of the mouse.[6]

    • Inject the cell suspension (typically 100 µL) subcutaneously.[6]

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.[6]

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[6]

    • Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2 .[6]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (minimum of 8-10 mice per group is recommended).[6]

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile vehicle for dissolution (e.g., sterile water, saline, or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in PBS or saline). The final concentration of any organic solvent should be kept low to avoid toxicity.

  • Appropriate administration equipment (e.g., oral gavage needles, sterile syringes for injection).

Preparation of this compound Solution:

  • Aseptically weigh the required amount of this compound.

  • Dissolve the powder in a small amount of a suitable solvent if necessary, and then bring it to the final volume with the chosen sterile vehicle. For example, to prepare a 10 mM stock solution in DMSO, 1 mg of Verapamil hydrochloride can be resuspended in 204 μL of DMSO.[12] For cell culture supplements, the final DMSO concentration should be below 0.1%.[12]

  • Ensure the final solution is clear and free of particulates.

  • Prepare the solution fresh before each administration or store as per stability data if available.

Administration Protocols:

  • Oral Administration: Administer the prepared this compound solution via oral gavage at the desired dose. Doses in the range of 1.0 mg/day to 3.5 mg/day have been reported.[7]

  • Intraperitoneal (IP) Injection: Administer the sterile solution via IP injection.

  • Continuous Infusion: For sustained plasma concentrations, osmotic pumps can be implanted in the peritoneal cavity to deliver a continuous infusion of the drug. A study reported using an infusion rate of 6.25 mg/kg/hr.[13]

Treatment Schedule:

  • Control Group: Administer the vehicle alone using the same route and schedule as the treatment group.[6]

  • Treatment Group: Administer this compound at the predetermined dose and schedule.

  • Monitoring: Throughout the treatment period, monitor the mice for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. Body weight should be measured at least twice a week.[6]

Endpoint and Data Analysis
  • Efficacy Endpoint: The primary endpoint is typically the inhibition of tumor growth. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set treatment duration.[6]

  • Data Analysis: At the end of the study, tumors can be excised and weighed. Tumor growth inhibition (TGI) can be calculated. Further analysis, such as immunohistochemistry or molecular analysis of the tumor tissue, can also be performed.

Visualizations

experimental_workflow Experimental Workflow for this compound in Xenograft Models cluster_cell_prep Cell Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting & Viability Check cell_culture->cell_harvest cell_suspension 3. Cell Suspension Preparation cell_harvest->cell_suspension implantation 4. Subcutaneous Implantation cell_suspension->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization drug_prep 7. (S)-Verapamil HCl Preparation randomization->drug_prep treatment_admin 8. Drug Administration drug_prep->treatment_admin monitoring 9. Monitor Tumor Growth & Animal Welfare treatment_admin->monitoring endpoint 10. Study Endpoint monitoring->endpoint data_collection 11. Data Collection (Tumor size/weight) endpoint->data_collection analysis 12. Statistical Analysis data_collection->analysis

References

Application Notes and Protocols for the Formulation of (S)-Verapamil Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of (S)-Verapamil hydrochloride for various routes of administration in preclinical in vivo research. The information compiled is based on established physicochemical properties and analytical methods to ensure the preparation of stable and accurately concentrated dosing solutions.

Physicochemical Properties of Verapamil (B1683045) Hydrochloride

This compound shares its fundamental physicochemical properties with its racemic mixture. As a white to off-white crystalline powder, it exhibits good solubility in water and various organic solvents.[1][2][3][4] The stability of its aqueous solutions is pH-dependent, with an optimal pH range of 3.2 to 5.6.[5][6] It is important to protect solutions from light and avoid freezing.[7]

Table 1: Solubility of Verapamil Hydrochloride

SolventSolubilityReference(s)
Water50 mM
Water25 mg/mL[2]
WaterSoluble[1][3][4]
0.1 N HClGood[8]
PBS (pH 7.2)~0.25 mg/mL[9]
DMSO50 mM
DMSO~10 mg/mL[9]
Ethanol~10 mg/mL[9]
MethanolFreely soluble[1]
ChloroformFreely soluble[1][3][4]

Table 2: Stability of Verapamil Hydrochloride in Aqueous Solutions

ConditionStabilityReference(s)
Aqueous Solution (0.5 mg/mL) at 50°CStable for 105 days[5][6]
Optimal pH Range3.2 - 5.6[5][6]
pH > 6May precipitate[7]
0.1 N HCl (20 and 80 µg/mL) at 4°C and 25°CStable for 48 hours[8]
Lyophilized Powder at Room TemperatureStable for 24 months[10]
Reconstituted in Water at -20°CStable for 3 months[10]

Experimental Protocols

Formulation for Oral Administration (Gavage)

This protocol describes the preparation of a simple aqueous solution of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Sterile Water for Injection or purified water[11]

  • Calibrated balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For instance, for a 10 mg/mL solution, weigh 100 mg of the compound for a final volume of 10 mL.

  • Transfer the weighed powder to a volumetric flask.

  • Add approximately 70-80% of the final volume of sterile water.

  • Stir the mixture using a magnetic stirrer until the powder is completely dissolved.

  • Check the pH of the solution and adjust to a range of 4.0-5.0 using dilute HCl or NaOH if necessary to ensure stability.[5][6]

  • Add sterile water to reach the final desired volume and mix thoroughly.

  • Store the solution in a tightly sealed, light-resistant container at room temperature or refrigerated (2-8°C). Aqueous solutions are recommended to be used within one day.[9]

Workflow for Oral Formulation Preparation

oral_formulation cluster_prep Preparation cluster_qc Quality Control weigh Weigh (S)-Verapamil HCl dissolve Dissolve in Sterile Water weigh->dissolve ph_adjust Adjust pH to 4.0-5.0 dissolve->ph_adjust qs QS to Final Volume ph_adjust->qs concentration Concentration Verification (HPLC) qs->concentration purity Purity Check (Chiral HPLC) concentration->purity storage Store in Light-Resistant Container purity->storage

Caption: Workflow for preparing an oral solution of this compound.

Formulation for Intravenous (IV) Administration

This protocol details the preparation of a sterile solution of this compound for intravenous injection.

Materials:

  • This compound powder

  • 0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose Injection, USP[3][4][12]

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, aseptically weigh the required amount of this compound.

  • Dissolve the powder in the chosen sterile vehicle (0.9% NaCl or 5% Dextrose) to the desired concentration (e.g., 2.5 mg/mL).[3][4][12]

  • Ensure complete dissolution by gentle swirling or brief vortexing.

  • The pH of the final solution should be between 4.0 and 6.5.[3][4][12]

  • Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulate matter.

  • Store the sterile solution at controlled room temperature, protected from light.[7]

Workflow for Intravenous Formulation Preparation

iv_formulation cluster_prep Aseptic Preparation cluster_qc Quality Control weigh_sterile Weigh (S)-Verapamil HCl dissolve_sterile Dissolve in Sterile Vehicle weigh_sterile->dissolve_sterile filter_sterile Sterile Filtration (0.22 µm) dissolve_sterile->filter_sterile sterility Sterility Test filter_sterile->sterility endotoxin Endotoxin Test sterility->endotoxin concentration_iv Concentration Verification (HPLC) endotoxin->concentration_iv storage_iv Store in Sterile Vials concentration_iv->storage_iv

Caption: Workflow for preparing a sterile intravenous solution of this compound.

Formulation for Intraperitoneal (IP) Administration

This protocol outlines the preparation of a solution for intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Calibrated balance

  • Volumetric flasks

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder in sterile 0.9% Sodium Chloride to the desired concentration.

  • Ensure complete dissolution.

  • For studies requiring sterile conditions, filter the solution through a 0.22 µm sterile syringe filter.

  • Store the solution in a sterile, sealed container, protected from light at room temperature.

Logical Relationship for Administration Route Selection

route_selection cluster_study_params Study Parameters cluster_routes Administration Routes bioavailability Bioavailability Requirement oral Oral (Gavage) bioavailability->oral Lower, First-Pass Metabolism iv Intravenous bioavailability->iv 100% Systemic ip Intraperitoneal bioavailability->ip High, Variable onset Desired Onset of Action onset->oral Slower onset->iv Rapid onset->ip Relatively Rapid duration Duration of Exposure duration->oral Sustained Release Possible duration->iv Short Half-Life local_effect Local vs. Systemic Effect local_effect->ip Potential for Local Effects

Caption: Factors influencing the choice of administration route for this compound.

Quality Control

Concentration and Purity Analysis using HPLC

A High-Performance Liquid Chromatography (HPLC) method is recommended for determining the concentration and purity of the prepared this compound formulations. A chiral HPLC method is necessary to confirm the enantiomeric purity.

Table 3: Example HPLC Conditions for Chiral Separation of Verapamil Enantiomers

ParameterConditionReference(s)
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[13]
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)[14]
Flow Rate 0.5 mL/min[14]
Detection Fluorescence (Excitation: 280 nm, Emission: 313 nm)[14]
Injection Volume 10 µL[11]
Column Temperature 40°C[11]

Sample Preparation:

  • Dilute the prepared formulation with the mobile phase to a concentration within the calibration curve range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Acceptance Criteria:

  • Concentration: The measured concentration should be within ±10% of the target concentration.

  • Enantiomeric Purity: The peak corresponding to the (R)-enantiomer should be minimal, confirming the enantiomeric purity of the this compound.

  • Purity: The total impurities should not exceed established limits (e.g., as per USP guidelines).[15][16]

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing (S)-Verapamil Hydrochloride for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using (S)-Verapamil hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound in cell-based assays?

This compound primarily acts through two mechanisms. It is an L-type calcium channel blocker, which inhibits the influx of calcium ions into cells.[1][2][3][4] This can affect various cellular processes, including proliferation and contraction.[2][4] Additionally, it is a known inhibitor of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2][5][6] By blocking these efflux pumps, Verapamil can increase the intracellular concentration and efficacy of chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells.[3][6] The (S)-enantiomer, in particular, has been shown to induce apoptosis in cells overexpressing MRP1.[5]

Q2: What is a typical starting concentration range for this compound in cell viability experiments?

A typical starting range for Verapamil in cell viability and functional assays is between 1 µM and 100 µM.[1][7][8] However, the optimal concentration is highly dependent on the cell line and the experimental goal. For P-gp inhibition, concentrations as low as 1-10 µM have been shown to be effective.[1] For direct cytotoxic or anti-proliferative effects, concentrations of 50 µM or higher are often required.[9][10] It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.

Q3: How does the choice of cell line affect the optimal concentration?

The optimal concentration of (S)-Verapamil is highly cell-line specific. Factors influencing this include:

  • Expression of ABC Transporters: Cells with high expression of P-gp or MRP1 may be more sensitive to Verapamil's effects, especially when used in combination with chemotherapy drugs.[6][10]

  • Calcium Channel Density: The density and importance of L-type calcium channels in a cell line's physiology will influence its sensitivity.[2]

  • Inherent Drug Resistance: Some cell lines may be inherently resistant to Verapamil's effects due to the expression of other efflux pumps like BCRP, for which Verapamil is a less potent inhibitor.[11] For example, A549 cells have shown resistance to Verapamil as a P-gp inhibitor in some experiments.[11]

Q4: How long should I incubate my cells with this compound?

Incubation times can vary from a few hours to 72 hours or more, depending on the assay.

  • P-gp Inhibition: For studying the reversal of multidrug resistance, a co-incubation with the chemotherapeutic agent for 48 to 72 hours is common.[1][6]

  • Cytotoxicity/Apoptosis: To observe direct effects on cell viability or to induce apoptosis, incubation periods of 24 to 72 hours are typically used.[8][12][13]

  • Cell Cycle Analysis: A 24-hour incubation has been shown to be sufficient to observe significant changes in cell cycle distribution.[12]

Q5: How do I prepare a stock solution of this compound?

Verapamil hydrochloride is soluble in aqueous solutions like PBS (up to ~500 µM) and organic solvents like DMSO (up to 20 mM).[2] For a high-concentration stock, DMSO is recommended.

  • To prepare a 10 mM stock solution in DMSO, you can resuspend 1 mg of Verapamil HCl (MW: 491.1 g/mol ) in 204 µL of fresh, high-quality DMSO.[2]

  • Vortex until the solid is completely dissolved.

  • Store the stock solution in aliquots at -20°C and protect it from light.[2]

  • When treating cells, dilute the stock solution into the culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.[2]

Experimental Protocols and Data

Protocol: Determining IC50 using an MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[15][16]

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a concentration of 5 mg/mL.[16][17] Sterilize the solution by passing it through a 0.2 µm filter. Store at 4°C, protected from light.[16]

  • Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[17] Alternatively, a 10% SDS in 0.01 M HCl solution can be used.

Assay Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][6][12]

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14][15]

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[14][15] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[16][17]

  • Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to reduce background noise.[14]

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Data Summary: Reported Effective Concentrations of Verapamil

The following table summarizes Verapamil concentrations used in various published experiments. Note that most studies use the racemic mixture unless otherwise specified.

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
HCT116/VM46P-gp Inhibition1 µMNot specifiedReversal of multidrug resistance[1]
MCF7/ADRP-gp Inhibition10 µM48 hReversal of multidrug resistance[1]
NG108-15Calcium InfluxIC50 = 6.5 µMNot specifiedInhibition of calcium influx[1]
MRP1-BHK-21Cytotoxicity10-20 µMNot specifiedApoptosis induction[5]
K562/ADRP-gp Expression15 µM72 h3-fold decrease in P-gp expression[6]
HEK293Cytotoxicity (MTT)3.13 - 200 µMNot specifiedDose-dependent growth inhibition[18]
HL-60Cytotoxicity (MTT)IC50 = 50 µg/mL*24 hApoptosis induction (77.7%)[12]
U937 / THP-1Cytotoxicity0.1 mM - 2 mM24 - 72 hDose- and time-dependent cytotoxicity[13]
Human T-cellsProliferation50 µM120 hAlmost complete inhibition of proliferation[9]
AsPC-1 (SP cells)Proliferation50 - 200 µMNot specifiedConcentration-dependent reduction in proliferation[10]

*Note: The concentration for HL-60 cells is reported as 50 µg/mL in the source, which is approximately 102 µM. The source also contains mentions of 50 mg/ml, which is likely a typographical error.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No significant effect of Verapamil observed The cell line may not express the target (e.g., L-type Ca2+ channels) or may express resistant efflux pumps (e.g., BCRP).[11]Confirm target expression in your cell line via Western Blot or qPCR. Consider using an alternative inhibitor if resistance is suspected (e.g., Ko143 for BCRP).[11] Increase the concentration range and/or incubation time.
High variability in cell viability assay results Inconsistent cell seeding; edge effects in the 96-well plate; contamination.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Maintain sterile technique.
Unexpectedly high cytotoxicity at low concentrations Contamination of drug stock or medium; incorrect stock concentration calculation; high sensitivity of the cell line.Prepare fresh stock solutions and medium. Double-check all calculations. Perform a preliminary broad-range dose-response experiment (e.g., 0.1 µM to 200 µM) to identify the sensitive range for your specific cells.
Difficulty dissolving purple formazan crystals in MTT assay Insufficient solubilization time or agitation; formazan crystals are highly insoluble.Increase shaking time on an orbital shaker to 15 minutes or more.[16][17] Gently pipette the solution up and down in each well to aid dissolution. Ensure the solubilization solution is at room temperature.
Verapamil is not blocking the Side Population (SP) The cell line's SP phenotype is maintained by an ABC transporter that Verapamil does not inhibit effectively, such as BCRP.[11]Pre-incubate cells with Verapamil for 5-10 minutes before adding the Hoechst dye.[11] If this fails, switch to a more specific or broad-spectrum inhibitor like Ko143.[11]

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay & Analysis cluster_analysis Phase 4: Data Interpretation prep_stock Prepare (S)-Verapamil Stock Solution (e.g., 10 mM in DMSO) prep_serial Perform Serial Dilutions in Culture Medium prep_stock->prep_serial treat_cells Treat Cells with (S)-Verapamil Dilutions prep_serial->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Duration (24-72h) treat_cells->incubate add_mtt Add MTT Reagent (Incubate 2-4h) incubate->add_mtt add_sol Add Solubilization Solution add_mtt->add_sol read_abs Read Absorbance (570 nm) add_sol->read_abs analyze Calculate % Viability & Plot Dose-Response Curve read_abs->analyze det_ic50 Determine IC50 Value analyze->det_ic50

Caption: Workflow for optimizing (S)-Verapamil concentration using an MTT assay.

G cluster_membrane Cell Membrane cluster_outcomes Cellular Outcomes p_gp P-gp / MRP1 Efflux Pump drug Chemotherapeutic Drug p_gp->drug Efflux ca_channel L-type Ca2+ Channel ca_ion Intracellular Ca2+ Levels ca_channel->ca_ion Influx apoptosis Increased Apoptosis viability Decreased Cell Viability apoptosis->viability chemo Chemosensitization chemo->viability verapamil (S)-Verapamil hydrochloride verapamil->p_gp Inhibits verapamil->ca_channel Inhibits drug->p_gp Substrate drug->chemo ca_ion->apoptosis

Caption: Simplified pathways affected by (S)-Verapamil in a cancer cell model.

References

Technical Support Center: Troubleshooting Verapamil Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with verapamil (B1683045) resistance in cell lines during their experiments.

Troubleshooting Guides

This section addresses specific problems users might encounter.

Problem 1: Verapamil fails to sensitize my resistant cell line to a chemotherapeutic drug.

Possible Cause Troubleshooting Steps
1. Dominant resistance mechanism is not P-glycoprotein (P-gp/ABCB1). Cell lines can express other ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), which are not effectively inhibited by verapamil.[1][2]
a. Profile ABC transporter expression: Use RT-PCR or Western blotting to determine the expression levels of major ABC transporters (P-gp, BCRP, MRP1) in your resistant cell line compared to the sensitive parental line.
b. Use a broad-spectrum inhibitor: Test a broad-spectrum ABC transporter inhibitor, such as PSC833 (Valspodar), to see if this restores sensitivity.
c. Use a specific inhibitor for other transporters: If BCRP is highly expressed, try a specific BCRP inhibitor like Ko143.[2]
2. Insufficient verapamil concentration. Verapamil acts as a competitive inhibitor of P-gp.[3] The concentration may be too low to effectively compete with the chemotherapeutic agent for binding to the transporter.
a. Perform a dose-response experiment: Test a range of verapamil concentrations (e.g., 1-20 µM) in combination with a fixed concentration of your chemotherapeutic drug to find the optimal sensitizing concentration. Note that verapamil concentrations above 10 µM can have their own cytotoxic effects.[4][5]
b. Pre-incubation with verapamil: Pre-incubate the cells with verapamil for a period (e.g., 30-60 minutes) before adding the chemotherapeutic agent to allow for P-gp inhibition.[2]
3. High levels of P-gp expression. Extremely high overexpression of P-gp may require higher concentrations of verapamil for effective inhibition, which might be cytotoxic.
a. Quantify P-gp expression: Use quantitative PCR (qPCR) or flow cytometry with a fluorescently-labeled P-gp antibody to compare expression levels between your sensitive and resistant lines.
b. Consider a more potent P-gp inhibitor: Second or third-generation P-gp inhibitors may be more effective and less toxic than verapamil.
4. Alterations in other resistance pathways. Resistance may be multifactorial, involving mechanisms other than drug efflux, such as decreased topoisomerase II activity or altered apoptotic pathways.[6]
a. Investigate other mechanisms: Assess the activity of other known drug resistance pathways that are relevant to your chemotherapeutic agent.
5. Experimental setup for 3D cell cultures. Cells grown as spheroids can exhibit resistance to verapamil sensitization that is not observed in monolayer cultures, potentially due to the multicellular architecture and cell-cell contacts.[7]
a. Compare monolayer and spheroid models: If using 3D cultures, directly compare the sensitizing effect of verapamil in both monolayer and spheroid models of your cell line.

Problem 2: High background toxicity observed with verapamil alone.

Possible Cause Troubleshooting Steps
1. Verapamil concentration is too high. Verapamil itself can be cytotoxic, especially at concentrations required to inhibit high levels of P-gp.[8] It can induce apoptosis and endoplasmic reticulum (ER) stress.[9][10]
a. Determine the IC50 of verapamil alone: Perform a dose-response experiment with verapamil as a single agent to determine its half-maximal inhibitory concentration (IC50) in your cell line. Use concentrations well below the IC50 for sensitization experiments.
b. Time-course experiment: Assess verapamil toxicity at different time points (e.g., 24, 48, 72 hours) to find a suitable experimental window where sensitization can be observed without significant background cell death.[8]
2. Cell line is particularly sensitive to calcium channel blockers. Although its chemosensitizing effect is often independent of its calcium channel blocking activity, some cell lines may be more sensitive to this effect.[5]
a. Test a non-toxic P-gp inhibitor: If available, use a P-gp inhibitor with a different mechanism of action or lower intrinsic toxicity to confirm that the sensitization is due to P-gp inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of verapamil resistance in cell lines?

A1: The most common mechanism is the overexpression of the P-glycoprotein (P-gp/ABCB1) drug efflux pump.[1][11] P-gp is an ATP-binding cassette (ABC) transporter that actively removes verapamil and a wide range of chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their efficacy.[3][12] Verapamil attempts to counteract this by competitively inhibiting P-gp.[13]

Q2: How can I confirm that my cell line's resistance is P-gp mediated?

A2: You can perform the following experiments:

  • Gene and Protein Expression Analysis: Use RT-PCR or Western blotting to show increased expression of the MDR1 (ABCB1) gene or P-gp protein in your resistant cell line compared to its sensitive counterpart.[14][15]

  • Functional Efflux Assays: Use a fluorescent P-gp substrate like Rhodamine 123 or Hoechst 33342. P-gp-overexpressing cells will show lower intracellular fluorescence due to active efflux of the dye. This efflux should be reversible by verapamil or other P-gp inhibitors.[2][11]

Q3: What concentration of verapamil should I use in my experiments?

A3: The optimal concentration can vary between cell lines. It is recommended to perform a dose-response curve. Commonly effective concentrations for P-gp inhibition in vitro range from 2 to 10 µM.[5] For example, one study showed that 6.6 µM verapamil increased Adriamycin sensitivity 10-12 fold in resistant cell lines.[5] Another study reported that 3 and 10 µg/ml of verapamil enhanced the effect of epirubicin (B1671505) by 10- and 19-fold, respectively.[4] It is crucial to determine the toxicity of verapamil alone in your cell line to ensure you are using a non-toxic concentration for sensitization experiments.

Q4: Can verapamil upregulate P-gp expression?

A4: Yes, in some specific cell types, such as human monocyte-derived dendritic cells and macrophages, verapamil has been shown to upregulate P-gp expression.[16] This suggests that in certain contexts, blocking P-gp activity can trigger a compensatory increase in its expression.

Q5: Is the effect of verapamil on P-gp stereospecific?

A5: No, the resistance-modifying activity of verapamil is not stereospecific. Both the D- and L-isomers of verapamil are effective at sensitizing resistant cells to the same extent as the racemic mixture.[5]

Quantitative Data Summary

Cell Line Chemotherapeutic Agent Verapamil Concentration Fold Increase in Sensitivity Reference
CEM/VCR 1000Epirubicin3 µg/mL10-fold[4]
CEM/VCR 1000Epirubicin10 µg/mL19-fold[4]
2780AD, MCF7/AdrR, H69LX10Adriamycin6.6 µM10-12-fold[5]
CHO-AdrrAdriamycin10 µM15-fold decrease in IC50[17]
CHO-K1 (parental)Adriamycin10 µM5-fold decrease in IC50[17]

Experimental Protocols

1. Determination of IC50 by MTT Assay

This protocol is adapted from standard methodologies to determine the concentration of a drug that inhibits cell growth by 50%.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of your chemotherapeutic agent and/or verapamil in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. For combination studies, add a fixed, non-toxic concentration of verapamil with serial dilutions of the chemotherapeutic agent.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.

2. P-glycoprotein Efflux Assay using Rhodamine 123

This protocol assesses the functional activity of P-gp.

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For the control group, add a known P-gp inhibitor like verapamil (e.g., 10 µM) to a tube of cell suspension. Incubate for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions (both with and without inhibitor) to a final concentration of approximately 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed medium (with and without the inhibitor). Incubate for another 30-60 minutes at 37°C to allow for dye efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence compared to cells where P-gp is inhibited by verapamil.

Visualizations

Verapamil_Action_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemo_Drug_Ext Chemotherapeutic Drug Verapamil_Ext Verapamil Verapamil_Int Verapamil Verapamil_Ext->Verapamil_Int Diffusion Pgp P-glycoprotein (P-gp) Drug Binding Site Pgp->Chemo_Drug_Ext Efflux (Resistance) Pgp->Verapamil_Ext Efflux Chemo_Drug_Int Chemotherapeutic Drug Target Cellular Target (e.g., DNA) Cell_Death Cell Death Target->Cell_Death Induces

Caption: Mechanism of P-gp mediated resistance and verapamil inhibition.

Troubleshooting_Workflow Start Verapamil fails to sensitize resistant cells Check_Mechanism Is resistance P-gp mediated? Start->Check_Mechanism Profile_ABC Profile ABC transporter expression (P-gp, BCRP, MRP1) Check_Mechanism->Profile_ABC No Check_Concentration Is verapamil concentration optimal and non-toxic? Check_Mechanism->Check_Concentration Yes Other_Mechanism Investigate other resistance mechanisms (e.g., TopoII) Profile_ABC->Other_Mechanism Dose_Response Perform verapamil dose-response (alone and in combination) Check_Concentration->Dose_Response No Check_Pgp_Level Is P-gp expression extremely high? Check_Concentration->Check_Pgp_Level Yes High_Toxicity Consider alternative, less toxic P-gp inhibitor Dose_Response->High_Toxicity Quantify_Pgp Quantify P-gp expression (qPCR, Flow Cytometry) Check_Pgp_Level->Quantify_Pgp Yes Success Sensitization Achieved Check_Pgp_Level->Success No Potent_Inhibitor Use more potent P-gp inhibitor Quantify_Pgp->Potent_Inhibitor Potent_Inhibitor->Success

Caption: A logical workflow for troubleshooting verapamil resistance.

References

(S)-Verapamil hydrochloride degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Verapamil hydrochloride.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in tightly closed, light-resistant containers in a dry and well-ventilated place.[1][2][3][4] For long-term storage, a temperature of -20°C is recommended.[5] It is also advised to keep the substance away from incompatible materials and sources of ignition.[3] The product is chemically stable under standard ambient conditions (room temperature).[1]

2. What are the known degradation pathways for this compound?

This compound is susceptible to degradation under specific stress conditions. The primary degradation pathways are:

  • Oxidative Degradation: Exposure to oxidative conditions leads to the formation of degradation products.[6][7][8] One suggested degradation product is 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[8]

  • Base Hydrolysis (Alkaline Conditions): Degradation is observed in the presence of a base.[6][7]

  • Photodegradation: Verapamil (B1683045) hydrochloride can degrade when exposed to UV light.[8][9]

It is relatively stable under acidic hydrolysis and thermal stress.[6][7]

3. How can I prepare a stock solution of this compound?

This compound is soluble in several common laboratory solvents. Here are some general guidelines for preparing stock solutions:

  • Phosphate-buffered saline (PBS; pH 7.2): Soluble up to ≤ 505 μM.[5]

  • DMSO: Soluble up to ≤ 20 mM.[5]

  • Absolute ethanol: Soluble up to ≤ 20 mM.[5]

  • Water: Soluble at 25 mg/mL.[10]

For example, to prepare a 10 mM stock solution in DMSO, you can resuspend 1 mg of this compound in 204 μL of DMSO.[5] It is recommended to prepare stock solutions fresh before use.[5] If storing stock solutions, it is advisable to aliquot them into working volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound- Review storage conditions to ensure they are optimal (see FAQ 1).- Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).- Use a validated stability-indicating HPLC method for analysis (see Experimental Protocols).
Loss of potency or inconsistent results Improper handling or storage- Prepare fresh stock solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.- Ensure the compound is protected from light during storage and handling.
Precipitation in solution pH of the solution is too high- this compound may precipitate in solutions with a pH greater than 6.[11]- Ensure the pH of your experimental solution is within the optimal range of 3.2 to 5.6 for stability.[12][13]

Quantitative Data on Degradation

The following table summarizes the results from forced degradation studies on Verapamil hydrochloride.

Stress Condition Conditions Degradation Observed Reference
Acid Hydrolysis 0.1M HCl at 40°C and 60°CStable[6][7]
Base Hydrolysis 0.1M NaOH at 40°C and 60°CDegradation observed[6][7]
Oxidative 30% H₂O₂Degradation observed[6][7][8]
Photolytic Exposure to white light and UV light (254 nm)Stable[6][7]
Thermal 105°CStable[6][7]
Humidity 95%Stable[7]

Experimental Protocols

Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 0.2 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl and keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH and keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Keep the stock solution at 105°C.[7]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm).[7]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is suitable for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., Shimpak XR ODS, 75mm × 3.0mm, 1.7μm particle size).[6]

  • Mobile Phase: A gradient elution of ammonium (B1175870) formate, orthophosphoric acid, and acetonitrile.[6]

  • Detection: UV detection at 278 nm.[6]

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 20 µL.[14]

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_product Degradation Products Oxidation Oxidation Verapamil (S)-Verapamil Hydrochloride Base_Hydrolysis Base_Hydrolysis Photolysis Photolysis Acid_Hydrolysis Acid_Hydrolysis Thermal Thermal Degradation_Products Various Degradation Products Verapamil->Degradation_Products Degradation

Caption: Degradation pathways of this compound under various stress conditions.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution Assess Stock Solution (Age, Freeze-Thaw Cycles) check_storage->check_solution perform_analysis Analyze by Stability-Indicating HPLC Method check_solution->perform_analysis degradation_suspected Degradation Suspected perform_analysis->degradation_suspected Degradation Products Present no_degradation No Degradation Detected perform_analysis->no_degradation No Degradation Products degradation_suspected->start Optimize Storage and Handling troubleshoot_other Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_other

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Improving solubility of (S)-Verapamil hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of (S)-Verapamil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Verapamil (B1683045) hydrochloride in water and other common solvents?

A: Verapamil hydrochloride, a weak base, exhibits variable solubility depending on the solvent and pH. While it is generally considered sparingly soluble in water, its solubility increases significantly in acidic conditions and in the presence of organic solvents.[1][2] The reported solubility values can vary across different sources.

Table 1: Reported Solubility of Verapamil Hydrochloride in Various Solvents

Solvent pH (if applicable) Reported Solubility Citation(s)
Water Not Specified 50 mM
Water Not Specified 25 mg/mL [3]
Water Not Specified 70 mg/mL
Phosphate Buffer Saline (PBS) 7.2 ~0.25 mg/mL [4]
Phosphate Buffer 6.8 Soluble [5]
0.1 N HCl ~1 Highly Soluble [2][6]
Methanol Not Applicable 50 mg/mL
Ethanol (B145695) Not Applicable ~10 mg/mL [4]

| DMSO | Not Applicable | ~10 mg/mL |[4] |

Q2: Why is this compound difficult to dissolve in a neutral buffer like PBS (pH 7.2)?

A: Verapamil hydrochloride's solubility is pH-dependent. At neutral or alkaline pH (above 6.0-7.0), the equilibrium shifts towards the less soluble, non-ionized (free base) form of the molecule, which can lead to precipitation or failure to dissolve.[7] Its solubility is significantly higher in the acidic pH of the stomach (pH 1-3) compared to the higher pH of the small intestine.[2]

Q3: What is the optimal pH range for preparing and storing aqueous Verapamil hydrochloride solutions?

A: For stability, the optimal pH range for aqueous solutions of Verapamil hydrochloride is between 3.2 and 5.6.[8][9] Within this acidic range, the compound exists predominantly in its more soluble ionized form and exhibits good stability. Solutions with a pH greater than 6.0 may precipitate.[7]

Q4: How stable are aqueous solutions of Verapamil hydrochloride?

A: Verapamil hydrochloride is a very stable compound in aqueous solutions under appropriate conditions.[8][9] Studies have shown that a 0.5 mg/mL aqueous solution did not decompose after 105 days at 50°C when maintained within a stable pH range.[8][9] In 0.1 N HCl, solutions were stable for at least 48 hours at both 4°C and 25°C.[6] However, for biological experiments, it is often recommended not to store aqueous solutions for more than one day to ensure consistency.[4]

Q5: What are the primary methods to improve the aqueous solubility of this compound?

A: Several techniques can be employed to enhance the solubility of poorly soluble drugs like Verapamil. The most common and effective methods include:

  • pH Adjustment: Lowering the pH of the aqueous solution to the optimal range of 3.2-5.6.[8][9]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol).[10][11]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix. This is a widely cited technique for enhancing Verapamil's dissolution rate.[12][13][14]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and thus the rate of dissolution.[10][15]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound fails to dissolve completely in my aqueous buffer (e.g., PBS at pH 7.2).
  • Primary Cause: The pH of the buffer is too high, leading to low solubility. Verapamil hydrochloride may precipitate in solutions with a pH above 6.[7]

  • Troubleshooting Workflow:

G start Start: (S)-Verapamil HCl fails to dissolve check_ph Is the solution pH < 6.0? start->check_ph adjust_ph Action: Adjust pH to 3.5-5.5 using dilute HCl. check_ph->adjust_ph No try_cosolvent Action: Prepare solution using a co-solvent (e.g., Water:Ethanol). check_ph->try_cosolvent Yes re_eval1 Does it dissolve? adjust_ph->re_eval1 success1 Success: Solution is ready. Store appropriately. re_eval1->success1 Yes re_eval1->try_cosolvent No re_eval2 Does it dissolve? try_cosolvent->re_eval2 success2 Success: Ensure solvent is compatible with experiment. re_eval2->success2 Yes consider_sd Advanced Method: Consider preparing a solid dispersion. re_eval2->consider_sd No

Caption: Troubleshooting workflow for dissolution problems.

  • Solution 1: pH Adjustment

    • Principle: Lowering the pH increases the proportion of the protonated, more soluble form of the drug.

    • Protocol: See Experimental Protocol 1 below.

  • Solution 2: Co-solvency

    • Principle: Adding a water-miscible organic co-solvent alters the polarity of the solvent system, which can significantly increase the solubility of nonpolar molecules.[16]

    • Protocol: See Experimental Protocol 2 below.

Issue 2: I need to prepare a high-concentration stock solution that is not achievable in a simple aqueous system.
  • Primary Cause: You are exceeding the intrinsic solubility limit of the compound in your chosen solvent system.

  • Recommended Solution: Solid Dispersion

    • Principle: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[12] This can increase the dissolution rate and solubility by presenting the drug in a more amorphous, higher-energy state.[13][14] Studies have successfully used carriers like PEG 6000, Poloxamer 188, and Urea to enhance Verapamil HCl's solubility.[13][17]

    • Protocol: A general method is provided in Experimental Protocol 3.

Table 2: Common Carriers for Verapamil HCl Solid Dispersion

Carrier Type Examples Method(s) of Preparation Citation(s)
Polyethylene Glycols (PEGs) PEG 4000, PEG 6000 Fusion, Solvent Evaporation [13][14]
Poloxamers Poloxamer 188 Solvent Evaporation [13][17]

| Others | Urea, Eudragit RLPO, Kollidon®SR | Solvent Evaporation |[13][17][18] |

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Weigh the desired amount of this compound powder.

  • Add a portion (approx. 80%) of the final volume of purified water or your desired buffer.

  • Stir the suspension using a magnetic stirrer.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Slowly add dilute (e.g., 0.1 M) hydrochloric acid dropwise while stirring.

  • Continue adding acid until the powder is fully dissolved and the pH is within the target range of 3.5 - 5.5.

  • Once dissolved, add the remaining volume of water/buffer to reach the final desired concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any micro-particulates.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Weigh the desired amount of this compound powder.

  • In a separate container, prepare the co-solvent mixture. For example, a 1:1 mixture of Ethanol and Water. Note: The optimal ratio may need to be determined empirically.

  • Add the this compound powder to the co-solvent mixture. Verapamil HCl has a reported solubility of ~10 mg/mL in ethanol.[4]

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[4]

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general workflow for preparing a solid dispersion, a powerful technique for enhancing solubility.[13]

G cluster_0 Workflow A 1. Weigh Drug & Hydrophilic Carrier (e.g., PEG 6000) B 2. Dissolve both in a common volatile solvent (e.g., Ethanol) A->B C 3. Evaporate the solvent using a rotary evaporator B->C D 4. A thin solid film will form C->D E 5. Dry the solid dispersion under vacuum to remove residual solvent D->E F 6. Scrape, pulverize, and sieve the final product E->F G Result: Powder with enhanced solubility F->G

Caption: Workflow for the solvent evaporation method.

  • Selection of Carrier: Choose a suitable hydrophilic carrier (see Table 2). A common starting ratio is 1:1 or 1:2 (Drug:Carrier by weight).[14]

  • Dissolution: Dissolve both the this compound and the carrier (e.g., PEG 6000) in a suitable common volatile solvent, such as ethanol or methanol.[13]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin, solid film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for several hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.

  • Characterization: The resulting powder can be characterized for its dissolution properties. This solid dispersion should exhibit a significantly enhanced dissolution rate in aqueous media compared to the pure drug.[19]

References

Overcoming off-target effects of (S)-Verapamil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the off-target effects of (S)-Verapamil hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound's primary on-target effect is the blockade of L-type calcium channels, leading to its therapeutic applications in managing cardiovascular conditions.[1] However, it exhibits several well-documented off-target effects that can confound experimental results. The most significant off-target interactions include:

  • hERG Potassium Channel Blockade: (S)-Verapamil can block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This can lead to QT interval prolongation and potential pro-arrhythmic effects.[2][3]

  • P-glycoprotein (P-gp/MDR1) Inhibition: (S)-Verapamil is a known inhibitor of the P-glycoprotein transporter, a member of the ATP-binding cassette (ABC) transporter family. This inhibition can alter the intracellular concentration of various substrates, including chemotherapeutic drugs.

  • Other Ion Channel Interactions: (S)-Verapamil has been shown to interact with other ion channels, including other types of potassium channels (e.g., KATP, Kir2.x, Kv channels) and sodium channels, though often with lower affinity than for L-type calcium channels and hERG channels.[4][5][6][7][8]

  • Ryanodine (B192298) Receptor Interaction: Verapamil (B1683045) can directly interact with and block the ryanodine receptor Ca2+ release channel in the sarcoplasmic reticulum.[9]

Q2: How can I minimize the off-target effects of (S)-Verapamil in my experiments?

A2: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Dose-Response Analysis: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.

  • Use of More Selective Analogs: If the goal is to study P-gp inhibition without the confounding cardiovascular effects, consider using verapamil analogs specifically designed to have low calcium channel blocking activity.

  • Control Experiments: Employ appropriate positive and negative controls to differentiate between on-target and off-target effects. For example, when studying P-gp inhibition, use cell lines with varying levels of P-gp expression.

  • Specific Inhibitors for Off-Targets: When possible, use specific inhibitors for the known off-targets to confirm that the observed effect is not due to the off-target interaction of (S)-Verapamil. For instance, if hERG channel effects are a concern, a specific hERG blocker could be used as a control.

  • Consider Stereoselectivity: The two enantiomers of verapamil, (S)- and (R)-verapamil, may have different affinities for on- and off-target sites. Ensure you are using the correct enantiomer for your experimental question and consider comparing its effects to the other enantiomer or the racemic mixture.

Q3: What are the key differences in activity between (S)-Verapamil and (R)-Verapamil?

A3: (S)-Verapamil is the more potent enantiomer for blocking L-type calcium channels. While both enantiomers can inhibit P-glycoprotein, their potencies may differ. When designing experiments, it is critical to consider which enantiomer is more suitable for the intended application and to be aware of the potential for different off-target effect profiles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Q: I am observing high variability or unexpected cellular responses in my experiments with (S)-Verapamil. What could be the cause?

A: This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent at the desired concentration. Precipitation can lead to inaccurate dosing.

    • Stability: Prepare fresh stock solutions and dilute to working concentrations immediately before use. (S)-Verapamil solutions can degrade over time, especially when exposed to light.

  • Assess Cell Health and Culture Conditions:

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma, as it can significantly alter cellular responses.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic drift.

    • Cell Density: Ensure consistent cell seeding density across experiments, as this can influence the cellular response to treatment.

  • Evaluate Off-Target Effects:

    • Ion Channel Expression: Be aware of the ion channel expression profile of your cell line. Off-target effects on channels like hERG or other potassium channels could be influencing your results if they are expressed.

    • ABC Transporter Expression: If your cells express ABC transporters like P-gp or BCRP, (S)-Verapamil's inhibitory effect on these transporters could be altering the intracellular concentration of other compounds in your assay or affecting cellular homeostasis.[10]

Issue 2: (S)-Verapamil is not effective as a negative control in a Side Population (SP) assay.

Q: I am using (S)-Verapamil to inhibit Hoechst 33342 efflux in my side population assay, but I am not seeing a reduction in the SP fraction. Why is this happening?

A: This is a known issue and often points to the specific type of ABC transporter responsible for dye efflux in your cell line.

Troubleshooting Steps:

  • Identify the Efflux Transporter:

    • (S)-Verapamil is primarily an inhibitor of P-glycoprotein (MDR1/ABCB1).[10] However, other ABC transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2), can also mediate Hoechst 33342 efflux.

    • Your cell line may predominantly express a verapamil-insensitive transporter like BCRP. For example, A549 cells are known to use BCRP for this purpose.[10]

  • Use a Broad-Spectrum or Specific Inhibitor:

    • To confirm the presence of an SP mediated by a different transporter, use a more specific inhibitor for that transporter. For BCRP, Ko143 is a commonly used and effective inhibitor.[10]

    • Alternatively, a combination of inhibitors (e.g., verapamil and fumitremorgin C) can be used to block multiple ABC transporters.[11]

  • Optimize Staining Protocol:

    • Ensure that the concentration of Hoechst 33342 and the incubation time are optimized for your specific cell type.

    • Pre-incubating the cells with the inhibitor (e.g., for 15-30 minutes) before adding the Hoechst dye can sometimes improve the inhibitory effect.[12][13]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of Verapamil on its primary target and key off-targets.

Table 1: Inhibitory Activity of Verapamil on Ion Channels

TargetSpecies/Cell LineIC50Reference
On-Target
L-type Ca²⁺ ChannelVarious~250 nM - 15.5 µM[14]
Off-Targets
hERG K⁺ ChannelHEK293143.0 nM[2]
hERG K⁺ ChannelXenopus oocytes5.1 µM[3]
KATP Channel (Kir6.2/SUR2A)COS-78.9 ± 2.1 µM[4]
Kir2.1 K⁺ ChannelXenopus oocytes>300 µM (41% inhibition)[5]
Kir2.3 K⁺ ChannelXenopus oocytes>300 µM (70% inhibition)[5]
Voltage-gated K⁺ (Kv) ChannelsRabbit coronary smooth muscle cells0.82 µM (Kd)[6]
Ryanodine ReceptorRabbit skeletal muscle~8 µM[9]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

This protocol is adapted from recommendations for assessing drug effects on cardiac ion channels.[15]

Objective: To determine the inhibitory effect of this compound on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare a range of (S)-Verapamil concentrations by diluting the stock solution in the external solution. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.[3]

  • Record baseline hERG currents in the external solution until the current amplitude is stable.

  • Perfuse the cell with a known concentration of (S)-Verapamil and record the current until a new steady-state level of block is achieved.

  • Wash out the drug with the external solution to check for reversibility of the block.

  • Repeat steps 6-8 for a range of (S)-Verapamil concentrations to generate a concentration-response curve.

  • Analyze the data by measuring the peak tail current amplitude in the presence of the drug relative to the control. Fit the concentration-response data to the Hill equation to determine the IC50.

Protocol 2: Side Population (SP) Assay for ABC Transporter Inhibition

This protocol is a generalized procedure for identifying a side population of cells based on Hoechst 33342 efflux and its inhibition by (S)-Verapamil.[4][12]

Objective: To assess the ability of this compound to inhibit ABC transporter-mediated dye efflux in a cell population.

Materials:

  • Single-cell suspension of the cell line of interest

  • Hoechst 33342 dye (e.g., 1 mg/mL stock in water)

  • This compound (e.g., 50 mM stock in DMSO)

  • Propidium Iodide (PI) or other viability dye

  • Culture medium with 2% FBS and 10 mM HEPES

  • Flow cytometer with UV or violet laser and appropriate filters

Procedure:

  • Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed culture medium.

  • Prepare two sets of tubes: one for the sample and one for the negative control.

  • To the negative control tube, add (S)-Verapamil to a final concentration of 50-100 µM. Incubate at 37°C for 15-30 minutes.

  • To both sets of tubes, add Hoechst 33342 to a final concentration of 5 µg/mL.

  • Incubate all tubes at 37°C for 90-120 minutes, protected from light.

  • Stop the incubation by placing the tubes on ice. Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Wash the cells with ice-cold PBS containing 2% FBS.

  • Resuspend the cell pellet in ice-cold PBS with 2% FBS.

  • Just before analysis, add a viability dye like PI to distinguish live from dead cells.

  • Analyze the cells on a flow cytometer. The side population will appear as a dimly stained population that is absent or significantly reduced in the verapamil-treated control sample.

Visualizations

experimental_workflow_troubleshooting start Unexpected Experimental Result with (S)-Verapamil compound Step 1: Verify Compound Integrity - Solubility - Stability - Purity start->compound cells Step 2: Assess Cell Health - Mycoplasma Test - Passage Number - Seeding Density compound->cells Compound OK assay Step 3: Evaluate Assay Parameters - Off-target Expression Profile - Control Experiments - Protocol Optimization cells->assay Cells Healthy analysis Step 4: Review Data Analysis - Appropriate Statistical Tests - Gating Strategy (FACS) - Curve Fitting assay->analysis Assay Validated resolve Issue Resolved analysis->resolve Analysis Correct

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway_off_target cluster_on_target On-Target Effect cluster_off_target Off-Target Effects sVerapamil_on (S)-Verapamil LtypeCa L-type Ca²⁺ Channel sVerapamil_on->LtypeCa Blocks CaInflux_on ↓ Ca²⁺ Influx LtypeCa->CaInflux_on VascularRelax Vascular Smooth Muscle Relaxation CaInflux_on->VascularRelax sVerapamil_off (S)-Verapamil hERG hERG K⁺ Channel sVerapamil_off->hERG Blocks Pgp P-glycoprotein (MDR1) sVerapamil_off->Pgp Inhibits Repolarization Delayed Cardiac Repolarization (QT Prolongation) hERG->Repolarization DrugEfflux ↓ Drug Efflux Pgp->DrugEfflux

Caption: On-target vs. major off-target signaling pathways of (S)-Verapamil.

side_population_assay_logic start Side Population Assay hoechst Add Hoechst 33342 Dye start->hoechst control Control Sample (No Inhibitor) hoechst->control verapamil Verapamil Sample (+ Verapamil) hoechst->verapamil incubation Incubate at 37°C control->incubation verapamil->incubation facs Analyze by Flow Cytometry incubation->facs sp_present Result: Side Population (Dimly Stained Cells) facs->sp_present Control facs->sp_present Verapamil sp_absent Result: No Side Population facs->sp_absent Verapamil mdr1 Conclusion: P-gp (MDR1) Mediated Efflux sp_present->mdr1 other_transporter Conclusion: Efflux by Other Transporter (e.g., BCRP) sp_present->other_transporter sp_absent->mdr1

Caption: Logical workflow of a side population assay using Verapamil.

References

Technical Support Center: Minimizing Cytotoxicity of (S)-Verapamil Hydrochloride in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Verapamil hydrochloride in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize the cytotoxic effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effects in primary cells?

A1: this compound, the more pharmacologically active enantiomer of Verapamil, primarily exerts its effects by blocking L-type calcium channels.[1] However, its cytotoxicity in primary cells is often linked to off-target effects. A key mechanism is the induction of apoptosis, which has been associated with a significant decrease in intracellular glutathione (B108866) (GSH) levels.[2] This depletion of GSH, a crucial antioxidant, can lead to increased oxidative stress and subsequent cell death. Furthermore, (S)-Verapamil can impact mitochondrial function, leading to swelling and respiratory dysfunction, which contributes to its cytotoxic profile.

Q2: Are the (R)- and (S)-enantiomers of Verapamil equally cytotoxic?

A2: No, there are significant differences in the cytotoxicity of the two enantiomers. Studies have shown that (S)-Verapamil is more cytotoxic and can induce apoptosis, while (R)-Verapamil exhibits little to no cytotoxicity at similar concentrations.[2] This is a critical consideration when designing experiments, as the choice of enantiomer can significantly impact cell viability.

Q3: What are the typical signs of this compound cytotoxicity in primary cell cultures?

A3: Signs of cytotoxicity can vary depending on the primary cell type and the concentration of this compound used. Common observations include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT or Trypan Blue exclusion.

  • Increased Cell Death: An increase in markers of apoptosis (e.g., caspase-3 activation) or necrosis (e.g., lactate (B86563) dehydrogenase release).

  • Decreased Proliferation: Inhibition of cell growth and division.

Q4: How can I determine a safe working concentration for this compound in my specific primary cell type?

A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your primary cells. A typical starting point for many primary cell types, such as neurons, is around 1 µM, as higher concentrations (5-10 µM) have been reported to be toxic.[3] However, sensitivity can vary greatly between cell types. We recommend a starting range of 0.1 µM to 20 µM for initial dose-response studies.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed even at low concentrations of this compound. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.Ensure the final concentration of DMSO in your cell culture medium is below 0.1% (v/v).[4] Always include a vehicle control (medium with the same concentration of DMSO but without the drug) in your experiments to assess solvent toxicity.[4]
Cell Type Sensitivity: Primary cells, especially neurons and cardiomyocytes, can be highly sensitive to perturbations in calcium homeostasis and oxidative stress.Start with a lower concentration range in your dose-response experiments. Consider using a less cytotoxic alternative, such as (R)-Verapamil, if your experimental goals allow.
Inconsistent results in cytotoxicity assays. Assay Variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Use multiple, complementary cytotoxicity assays to get a comprehensive understanding of the cellular response. For example, combine an MTT assay (metabolic activity) with an LDH assay (membrane integrity).
Time-Dependent Effects: The cytotoxic effects of this compound may be time-dependent.Perform a time-course experiment to determine the optimal incubation time for your specific primary cell type and experimental conditions.
Difficulty in mitigating cytotoxicity. Oxidative Stress: (S)-Verapamil can induce oxidative stress through the depletion of intracellular glutathione (GSH).[2]Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), which has been shown to prevent Verapamil-induced cardiotoxicity in some models.[5][6]
Mitochondrial Dysfunction: (S)-Verapamil can impair mitochondrial function.Assess mitochondrial health using specific assays (e.g., JC-1 staining for mitochondrial membrane potential). Explore the use of mitochondrial-protective agents if this is identified as a primary mechanism of toxicity.

Quantitative Data Summary

The following tables summarize reported cytotoxic concentrations of Verapamil in various cell types. Note that most studies use racemic Verapamil, and (S)-Verapamil is expected to be more potent.

Table 1: Cytotoxicity of Verapamil in Different Cell Lines

Cell LineAssayIC50 / Effective ConcentrationReference
U937 (Human Monocytic Leukemia)MTTLD50 at 24h: ~1.028 mM[7]
THP-1 (Human Monocytic Leukemia)MTTLD50 at 24h: ~1.519 mM[7]
SH-SY5Y (Human Neuroblastoma)MTTSignificant cytotoxicity at >50 µM[8]
Primary Rat Mesencephalic Neuron/Glia[³H]DA uptake1 µM non-toxic; 5-10 µM toxic[3]
Human T-lymphocytesProliferationInhibition observed at 6.25–50 μM[9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability based on mitochondrial activity.[10][11][12]

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14][15][16][17]

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium (low serum recommended)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use low-serum medium to reduce background LDH activity.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release (Lysis control): Untreated cells lysed with the lysis solution provided in the kit.

    • Background control: Medium without cells.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[18][19][20][21]

Materials:

  • Primary cells of interest

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Caspase assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Treatment: Culture and treat primary cells with this compound for the desired time.

  • Cell Lysis: Collect the cells and lyse them using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase assay buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Troubleshooting Workflow for (S)-Verapamil Cytotoxicity Start Experiment with (S)-Verapamil HighCytotoxicity High Cytotoxicity Observed? Start->HighCytotoxicity CheckSolvent Check Solvent (DMSO) Concentration (<0.1%) HighCytotoxicity->CheckSolvent Yes OptimalConditions Optimal Conditions Identified HighCytotoxicity->OptimalConditions No DoseResponse Perform Dose-Response (0.1 - 20 µM) CheckSolvent->DoseResponse TimeCourse Perform Time-Course (e.g., 24, 48, 72h) DoseResponse->TimeCourse MultipleAssays Use Multiple Assays (MTT, LDH, Caspase) TimeCourse->MultipleAssays ConsiderAlternatives Consider (R)-Verapamil or Antioxidant Co-treatment (NAC) MultipleAssays->ConsiderAlternatives ConsiderAlternatives->DoseResponse

Caption: A troubleshooting workflow for addressing cytotoxicity issues with (S)-Verapamil.

cluster_1 (S)-Verapamil Induced Apoptosis Pathway SVerapamil (S)-Verapamil Hydrochloride GSH_Depletion Intracellular GSH Depletion SVerapamil->GSH_Depletion OxidativeStress Increased Oxidative Stress (ROS) GSH_Depletion->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase-3 Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Simplified signaling pathway of (S)-Verapamil-induced apoptosis in primary cells.

cluster_2 Experimental Workflow for Cytotoxicity Assessment CellCulture Primary Cell Culture Treatment Treatment with (S)-Verapamil CellCulture->Treatment Assay Cytotoxicity Assay Treatment->Assay DataAnalysis Data Analysis and Interpretation Assay->DataAnalysis

Caption: A general experimental workflow for assessing (S)-Verapamil cytotoxicity.

References

Technical Support Center: Troubleshooting (S)-Verapamil Hydrochloride in Side Population Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (S)-Verapamil hydrochloride in side population (SP) assays.

Troubleshooting Guide

My this compound is not working in my side population assay. What should I do?

Failure of this compound to inhibit the side population phenotype can be attributed to several factors, ranging from reagent and cell-specific issues to protocol and instrumentation variables. Follow this step-by-step guide to troubleshoot your experiment.

Reagent and Concentration Optimization

Is your this compound of sufficient quality and at the correct concentration?

  • Quality Control: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Verapamil (B1683045) is sensitive to light.[1] Quality can be assessed by methods such as HPLC.[2][3]

  • Concentration Optimization: The effective concentration of Verapamil can be cell-line dependent. While a concentration of 50 µM is commonly used, it is advisable to perform a titration to determine the optimal concentration for your specific cell line.[4][5] Concentrations ranging from 50 µM to 100 µM have been reported.[6] In some protocols, concentrations as high as 200 µM have been used.[7]

Is the Hoechst 33342 dye concentration optimal?

  • Concentration Titration: The concentration of Hoechst 33342 is critical for resolving the SP. A titration is recommended to find the optimal concentration that provides a clear SP profile without causing excessive toxicity. Typical concentrations range from 2.5 to 10 µg/ml.[6] For some murine cells, 5 µg/ml has been found to be optimal.[1]

  • Staining Time: The incubation time with Hoechst 33342 is also a critical parameter. A standard incubation time is 90 minutes at 37°C.[1][8]

ReagentTypical Starting ConcentrationRecommended Action
This compound50 µMPerform a titration (e.g., 25, 50, 100, 200 µM)
Hoechst 333425 µg/mlPerform a titration (e.g., 2.5, 5, 7.5, 10 µg/ml)
Cell-Specific Factors

Does your cell line express ABC transporters that are insensitive or less sensitive to Verapamil?

  • Transporter Expression Profile: The SP phenotype is primarily mediated by ATP-binding cassette (ABC) transporters such as ABCG2 (BCRP) and ABCB1 (MDR1).[7][9] Verapamil is a known inhibitor of ABCB1 but is less effective against ABCG2.[9] Some cell lines, like A549, may preferentially express ABCG2, rendering Verapamil ineffective.[6]

  • Alternative Inhibitors: If you suspect ABCG2 is the predominant transporter, consider using a more specific inhibitor. Fumitremorgin C (FTC) and Ko143 are potent and specific inhibitors of ABCG2.[6][7]

InhibitorTarget TransporterTypical Concentration
This compoundABCB1 (MDR1)50-100 µM
Fumitremorgin C (FTC)ABCG2 (BCRP)10 µM[7]
Ko143ABCG2 (BCRP)>1 µM[6]
Experimental Protocol

Are you following an optimized protocol?

  • Pre-incubation with Verapamil: Pre-incubating the cells with Verapamil for 15-30 minutes before adding the Hoechst dye can improve its inhibitory effect.[4][6][7]

  • Cell Density: Maintain an optimal cell density during staining, typically 1 x 10^6 cells/ml.[1][7] Higher densities can affect dye uptake and efflux.

  • Temperature and Time: Ensure the incubation is performed at a stable 37°C in a water bath.[1][8] Deviations in temperature can affect transporter activity. The incubation time should be precise.

  • Reagent Preparation: Prepare fresh stock solutions of Verapamil and Hoechst 33342. Verapamil hydrochloride can be dissolved in DMSO to make a stock solution.[10]

Flow Cytometry and Data Analysis

Is your flow cytometer set up correctly for SP analysis?

  • Laser and Filter Configuration: SP analysis requires a flow cytometer with a UV or violet laser for optimal excitation of Hoechst 33342.[4][7] The blue and red emission signals are collected using appropriate filters (e.g., 450/20 nm for blue and 675/20 nm for red).

  • Gating Strategy: The SP is identified as a small, distinct population of cells with low blue and red fluorescence. The gate for the SP should be set based on its disappearance in the presence of an effective inhibitor like Verapamil or FTC.[11]

  • Instrument Quality Control: Regularly perform quality control checks on your flow cytometer to ensure optimal laser alignment and detector performance, as SP analysis is very sensitive to instrument settings.[12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the side population assay?

A1: The side population (SP) assay identifies a small population of cells with stem cell-like characteristics based on their ability to efficiently efflux the fluorescent dye Hoechst 33342. This efflux is mediated by ATP-binding cassette (ABC) transporters, which are highly expressed in these cells. When stained with Hoechst 33342 and analyzed by flow cytometry, the SP cells appear as a distinct, low-fluorescence population "to the side" of the main population of cells that retain the dye.

Q2: What is the role of this compound in the side population assay?

A2: this compound is used as a negative control in the SP assay. It is an inhibitor of certain ABC transporters, particularly ABCB1 (MDR1). By blocking the efflux of Hoechst 33342, Verapamil causes the SP cells to retain the dye, leading to a significant reduction or complete disappearance of the SP fraction in the flow cytometry plot. This confirms that the observed low-fluorescence population is indeed a true side population.[11][13]

Q3: Can I use other dyes besides Hoechst 33342 for SP analysis?

A3: Yes, DyeCycle Violet (DCV) is a common alternative to Hoechst 33342. DCV has the advantage of being excitable by a violet laser, which is more commonly available on modern flow cytometers than the UV laser required for optimal Hoechst 33342 excitation.[4][7]

Q4: My SP is present but Verapamil is not completely eliminating it. What does this mean?

A4: This could indicate several possibilities:

  • The concentration of Verapamil is suboptimal for complete inhibition.

  • The cells express a mix of ABC transporters, some of which are not effectively inhibited by Verapamil (e.g., ABCG2).

  • There might be incomplete inhibition due to a short pre-incubation time.

  • The gating for the SP may be too broad.

Q5: How can I confirm the identity of the ABC transporter responsible for the SP phenotype in my cells?

A5: You can use a panel of more specific inhibitors in your SP assay. For example, if Fumitremorgin C or Ko143 effectively eliminates the SP while Verapamil does not, it strongly suggests that ABCG2 is the primary transporter. You can also perform molecular analyses like RT-qPCR or Western blotting to determine the expression levels of different ABC transporter genes and proteins in your cells.

Experimental Protocols

Standard Side Population Assay Protocol
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/ml in pre-warmed staining medium (e.g., DMEM with 2% FBS and 10 mM HEPES).[1]

  • Verapamil Control Preparation:

    • Prepare two tubes of the cell suspension.

    • To one tube (the control), add this compound to a final concentration of 50-100 µM.

    • To the other tube (the sample), add the same volume of vehicle (e.g., DMSO).

    • Pre-incubate both tubes at 37°C for 15-30 minutes.[4][7]

  • Hoechst 33342 Staining:

    • Add Hoechst 33342 to both tubes to a final concentration of 5 µg/ml.

    • Incubate the cells at 37°C for exactly 90 minutes in a water bath, protected from light.[1][8] Mix the cells gently every 30 minutes.

  • Washing and Resuspension:

    • After incubation, immediately place the tubes on ice to stop the efflux.

    • Wash the cells with ice-cold HBSS with 2% FBS.

    • Resuspend the cell pellet in ice-cold HBSS with 2% FBS.

  • Propidium Iodide (PI) Staining (for viability):

    • Just before analysis, add PI to a final concentration of 2 µg/ml to distinguish dead cells.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a UV or violet laser.

    • Collect fluorescence emission using blue (e.g., 450/20 nm) and red (e.g., 675/20 nm) filters.

    • Gate on the viable, PI-negative cell population.

    • Identify the SP as the population of cells with low blue and red fluorescence that disappears in the presence of Verapamil.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_inhibition Inhibition Control cluster_staining Staining cluster_analysis Analysis prep Prepare Single-Cell Suspension (1x10^6/ml) add_verapamil Add Verapamil (50-100 µM) prep->add_verapamil add_vehicle Add Vehicle (Control) prep->add_vehicle pre_incubate Pre-incubate 37°C (15-30 min) add_verapamil->pre_incubate add_vehicle->pre_incubate add_hoechst Add Hoechst 33342 (5 µg/ml) pre_incubate->add_hoechst incubate Incubate 37°C (90 min) add_hoechst->incubate wash Wash with Cold Buffer incubate->wash add_pi Add PI wash->add_pi flow Flow Cytometry Analysis add_pi->flow

Caption: Experimental workflow for a side population assay.

abc_transporter_mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space transporter ABC Transporter (e.g., ABCB1) hoechst_in Hoechst 33342 transporter->hoechst_in Efflux (ATP-dependent) hoechst_in->transporter Binds verapamil Verapamil verapamil->transporter Inhibits troubleshooting_flowchart start Verapamil Not Working in SP Assay q1 Is Verapamil concentration optimal? start->q1 sol1 Perform Verapamil titration (e.g., 25-200 µM) q1->sol1 No q2 Is Hoechst 33342 concentration optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform Hoechst titration (e.g., 2.5-10 µg/ml) q2->sol2 No q3 Does the cell line express Verapamil-sensitive transporters (e.g., ABCB1)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use alternative inhibitors (e.g., FTC, Ko143 for ABCG2) q3->sol3 No q4 Is the experimental protocol optimized? q3->q4 Yes a3_yes Yes a3_no No end_node Problem Resolved sol3->end_node sol4 Check pre-incubation time, cell density, and temperature q4->sol4 No q5 Is the flow cytometer set up correctly? q4->q5 Yes a4_yes Yes a4_no No sol4->q5 sol5 Verify laser/filter settings and perform instrument QC q5->sol5 No q5->end_node Yes a5_yes Yes a5_no No sol5->end_node

References

Technical Support Center: Verapamil Hydrochloride Microcapsule Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of verapamil (B1683045) hydrochloride microcapsule formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the formulation and characterization of verapamil hydrochloride microcapsules.

Formulation & Encapsulation Issues

Question/Issue Possible Causes Troubleshooting Suggestions
Low Drug Entrapment Efficiency - Poor polymer-drug interaction- Drug leakage into the processing medium- Inappropriate polymer concentration or ratio- Optimize Polymer Selection: Use polymers with good affinity for verapamil hydrochloride. A combination of polymers can sometimes improve entrapment.[1]- Adjust Polymer Concentration: Increasing the polymer concentration can lead to a denser matrix, reducing drug leakage.- Modify Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios; a higher polymer proportion often increases entrapment.[2][3]
High Initial Burst Release - Surface-associated drug- Porous microcapsule surface- Low polymer concentration- Increase Cross-linking Time: For methods like ionic gelation, a longer cross-linking time can create a stronger polymer network, reducing burst release.- Incorporate a Release Retardant: Adding substances like magnesium stearate (B1226849) can slow down the initial drug release.- Optimize Polymer Blend: Using a combination of polymers (e.g., sodium alginate and carbopol) can modulate the release profile.
Irregular Microcapsule Shape and Size - Improper stirring speed- Viscosity of the polymer solution is too high or too low- Inadequate emulsifier concentration- Adjust Stirring Speed: In solvent evaporation methods, the stirring speed influences particle size and shape; higher speeds generally produce smaller, more spherical particles.- Optimize Polymer Solution Viscosity: Adjust the polymer concentration to achieve a viscosity that allows for the formation of discrete droplets.- Vary Emulsifier Concentration: The concentration of the emulsifier (e.g., Span 80) is crucial for stabilizing the emulsion and obtaining spherical microcapsules.
Poor Flowability of Microcapsules - Irregular particle shape- Wide particle size distribution- Surface roughness- Optimize Formulation for Spherical Shape: As mentioned above, adjusting stirring speed and viscosity can improve sphericity.- Sieve Microcapsules: Use standard sieving methods to obtain a narrow and uniform particle size range.[2]- Surface Characterization: Use Scanning Electron Microscopy (SEM) to assess surface morphology and adjust formulation parameters to achieve a smoother surface.

Drug Release & Characterization Issues

Question/Issue Possible Causes Troubleshooting Suggestions
Incomplete Drug Release - Very high polymer concentration- Strong drug-polymer interaction- Formation of a non-porous, thick polymer wall- Decrease Polymer Concentration: A lower polymer-to-drug ratio can facilitate complete drug release.[2]- Modify Polymer Composition: The choice of polymer significantly impacts the release rate. For instance, Eudragit RLPO may offer more sustained release compared to Kollidon®SR.[4]- Adjust Formulation pH: For pH-sensitive polymers, ensure the dissolution medium pH is appropriate to allow for polymer swelling or dissolution.
Difficulty in Reproducing Results - Inconsistent experimental conditions- Variation in raw material properties- Standardize Protocols: Ensure all experimental parameters (stirring speed, temperature, drying time, etc.) are tightly controlled and documented.- Characterize Raw Materials: Perform basic characterization of incoming raw materials to ensure consistency between batches.
Uncertainty about the Drug Release Mechanism - Complex formulation with multiple release-controlling factors- Apply Kinetic Models: Fit the in-vitro release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion, erosion).[1][3]

Experimental Protocols

Detailed methodologies for key experiments in the formulation and evaluation of verapamil hydrochloride microcapsules are provided below.

Ionic Gelation Method for Microcapsule Preparation

This method is commonly used with polymers like sodium alginate.

  • Preparation of Polymer Solution: Dissolve sodium alginate and other polymers like Carbopol in distilled water to form a homogenous polymer solution.

  • Drug Dispersion: Add verapamil hydrochloride to the polymer solution and mix thoroughly to form a viscous dispersion.

  • Droplet Formation: Add the drug-polymer dispersion dropwise into a calcium chloride solution (e.g., 10% w/v) through a syringe with a specific gauge needle (e.g., 21 gauge).

  • Cross-linking: Allow the droplets to remain in the calcium chloride solution for a specified time (e.g., 3 hours) to allow for cross-linking and formation of microcapsules.

  • Collection and Drying: Collect the formed microcapsules by filtration, wash with water, and dry at an appropriate temperature.

Solvent Evaporation Method for Microcapsule Preparation

This technique is suitable for polymers like ethylcellulose, Eudragit, and polycaprolactone.[3][5]

  • Preparation of Organic Phase: Dissolve the polymer (e.g., ethylcellulose, Eudragit RS 100) in a suitable organic solvent (e.g., acetone).[3][6]

  • Drug Dispersion: Disperse verapamil hydrochloride in the polymer solution.[6]

  • Emulsification: Add the organic phase to an aqueous phase containing an emulsifying agent (e.g., Span 80) under constant stirring to form an oil-in-water (o/w) or water-in-oil (w/o) emulsion.

  • Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of solid microcapsules.

  • Collection and Drying: Collect the microcapsules by filtration, wash, and dry.

In-Vitro Drug Release Study
  • Apparatus: Use a USP paddle-type dissolution test apparatus (USP Apparatus 2).[4]

  • Dissolution Medium: Use a suitable buffer, such as phosphate (B84403) buffer pH 7.4 (900 ml), maintained at 37 ± 0.5°C.

  • Procedure:

    • Place a sample of microcapsules equivalent to a specific dose of verapamil hydrochloride (e.g., 120 mg) in the dissolution vessel.

    • Set the paddle rotation speed (e.g., 100 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry.

Data Presentation

Table 1: Formulation Parameters and Characterization of Verapamil HCl Microcapsules (Ionic Gelation)
Formulation CodeDrug:Polymer Ratio (Carbopol:Sodium Alginate)Magnesium Stearate (% w/w)Mean Drug Content (%) ± S.D.Encapsulation Efficiency (%)T90% (hr)Cumulative % Drug Release in 12hr
MC11:3-30.13 ± 0.51245.074.3096.67 ± 0.512
MC23:1-34.02 ± 0.23152.314.9397.12 ± 0.321
MC31:3-35.98 ± 0.56356.078.0796.10 ± 0.413
MC43:1-38.18 ± 0.27659.588.9595.32 ± 0.375
MC51:3240.23 ± 0.65166.939.7090.31 ± 0.437
MC63:1445.21 ± 0.43475.4311.6593.12 ± 0.352

Data synthesized from a study by S. S. L. Narayana et al.

Table 2: Formulation Parameters and Characterization of Verapamil HCl Microcapsules (Solvent Evaporation)
Formulation CodePolymer(s)Drug:Polymer RatioParticle Size (µm)Drug Content (%)
F1Ethyl Cellulose (EC)-323.50 ± 2.190.88 ± 0.361
F2Cellulose Acetate Phthalate (CAP)-608.30 ± 3.886.43 ± 0.207
F3EC:CAP1:2:1426.66 ± 1.991.50 ± 0.316
F4Eudragit L 100-55-533.33 ± 1.778.12 ± 0.244
F5EC:Eudragit L 100-551:2:1406.25 ± 3.874.49 ± 0.173
F6CAP:Eudragit L 100-551:2:1228.00 ± 3.269.22 ± 0.237

Data synthesized from a study by Ajay Semalty et al.[5]

Visualizations

Experimental Workflow: Ionic Gelation Method

IonicGelationWorkflow A 1. Prepare Homogenous Polymer Solution (e.g., Sodium Alginate, Carbopol) B 2. Disperse Verapamil HCl in Polymer Solution A->B C 3. Add Dispersion Dropwise to Calcium Chloride Solution B->C D 4. Cross-linking and Microcapsule Formation C->D E 5. Filter, Wash, and Dry Microcapsules D->E F Final Product: Verapamil HCl Microcapsules E->F

Caption: Workflow for Verapamil HCl microencapsulation via the ionic gelation method.

Experimental Workflow: Solvent Evaporation Method

SolventEvaporationWorkflow A 1. Dissolve Polymer in Organic Solvent (e.g., Ethylcellulose in Acetone) B 2. Disperse Verapamil HCl in Polymer Solution A->B C 3. Emulsify Organic Phase in Aqueous Phase with Emulsifier B->C D 4. Evaporate Organic Solvent with Continuous Stirring C->D E 5. Filter, Wash, and Dry Microcapsules D->E F Final Product: Verapamil HCl Microcapsules E->F

Caption: Workflow for Verapamil HCl microencapsulation via the solvent evaporation method.

Logical Relationship: Factors Affecting Drug Release

DrugReleaseFactors Release Drug Release Profile (e.g., Sustained, Burst) PolymerType Polymer Type (e.g., Alginate, Eudragit) PolymerType->Release DrugPolymerRatio Drug:Polymer Ratio DrugPolymerRatio->Release Crosslinking Cross-linking Time Crosslinking->Release ParticleSize Particle Size & Surface Area ParticleSize->Release Additives Additives (e.g., Magnesium Stearate) Additives->Release

Caption: Key formulation factors influencing the drug release profile of microcapsules.

References

Validation & Comparative

A Comparative Analysis of (S)-Verapamil and (R)-Verapamil in P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of P-glycoprotein (P-gp) inhibition is critical for overcoming multidrug resistance in cancer and managing drug-drug interactions. This guide provides a comprehensive comparison of the P-gp inhibitory activities of the two enantiomers of Verapamil, (S)-Verapamil and (R)-Verapamil, supported by available experimental data and detailed methodologies.

Executive Summary

Verapamil is a well-known first-generation P-glycoprotein (P-gp) inhibitor. It is a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil. While these stereoisomers exhibit significant differences in their potency as calcium channel blockers, with the (S)-enantiomer being more active, the current body of scientific evidence indicates that their ability to inhibit the P-gp efflux pump is largely non-stereoselective. Both (S)-Verapamil and (R)-Verapamil are considered to be approximately equipotent in their modulation of P-gp-mediated drug transport.

A mechanistic, enantioselective, physiologically based pharmacokinetic (PBPK) model for Verapamil and its metabolite norverapamil (B1221204) incorporated non-stereospecific P-gp transport for the Verapamil enantiomers, further supporting the lack of stereoselectivity in P-gp inhibition[1]. Studies on the transport of P-gp substrates in the presence of Verapamil enantiomers have concluded that there is no stereoselective transport of R/S-Verapamil.

While direct comparative IC50 values for the individual enantiomers are not consistently reported in literature, the data available for racemic Verapamil can be considered representative of the inhibitory potential of each enantiomer.

Data Presentation: P-gp Inhibition by Verapamil

The following table summarizes the inhibitory potency of racemic Verapamil against P-gp from various in vitro models. These values are indicative of the potency of both (S)- and (R)-Verapamil due to the non-stereoselective nature of their interaction with P-gp.

InhibitorCell Line/SystemIC50 (µM)Reference
VerapamilP-gp vesicles3.9[2]
VerapamilHuman T-lymphocytes≥2[2]

Experimental Protocols

The evaluation of P-gp inhibition by (S)-Verapamil and (R)-Verapamil typically involves in vitro assays that measure the accumulation of a fluorescent P-gp substrate within cells or the inhibition of P-gp's ATPase activity.

Rhodamine 123 Accumulation Assay

This assay is a widely used method to determine the P-gp inhibitory activity of a compound by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[2]

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like Verapamil, this efflux is blocked, leading to an increase in intracellular fluorescence.

Methodology:

  • Cell Culture: P-gp overexpressing cells (e.g., A2780/T, MCF7/ADR) and a parental sensitive cell line are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Pre-incubation: The culture medium is replaced with a medium containing various concentrations of the test compound ((S)-Verapamil, (R)-Verapamil, or racemic Verapamil) and incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Rhodamine 123 is added to each well at a final concentration and incubated for a further period (e.g., 90 minutes).

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in the intracellular accumulation of Rhodamine 123 compared to the control (no inhibitor).[2]

P-gp ATPase Activity Assay

Principle: P-gp is an ATP-dependent transporter, and its efflux function is coupled to ATP hydrolysis. The interaction of an inhibitor with P-gp can modulate its basal ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Methodology:

  • Membrane Vesicle Preparation: P-gp-containing membrane vesicles are prepared from P-gp overexpressing cells.

  • Reaction Setup: In a 96-well plate, the P-gp membrane vesicles are mixed with an assay buffer and various concentrations of the test inhibitor. Controls for basal activity (no compound) and stimulated activity (with a known P-gp activator) are included.

  • ATP Addition: The reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at 37°C for a specific time to allow for ATP hydrolysis.

  • Pi Detection: A reagent that detects free inorganic phosphate is added, and the absorbance is measured.

  • Data Analysis: The change in ATPase activity in the presence of the inhibitor is determined relative to the basal activity.

Visualizations

experimental_workflow Experimental Workflow for Rhodamine 123 Accumulation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture P-gp overexpressing cells seed Seed cells in 96-well plate culture->seed preincubate Pre-incubate with Verapamil enantiomers seed->preincubate add_rho123 Add Rhodamine 123 preincubate->add_rho123 wash Wash with cold PBS add_rho123->wash measure Measure intracellular fluorescence wash->measure calculate Calculate IC50 value measure->calculate

Caption: Workflow for Rhodamine 123 accumulation assay.

logical_relationship Logical Relationship of P-gp Inhibition cluster_components Components cluster_process Process cluster_outcome Outcome verapamil (S)- or (R)-Verapamil inhibition Verapamil binds to P-gp, inhibiting its function verapamil->inhibition pgp P-glycoprotein (P-gp) pgp->inhibition efflux P-gp effluxes substrate from the cell pgp->efflux drug P-gp Substrate (e.g., Chemotherapy drug) drug->efflux inhibition->efflux blocks accumulation Increased intracellular concentration of P-gp substrate efflux->accumulation prevents resistance Reversal of multidrug resistance accumulation->resistance

Caption: Logical relationship of P-gp inhibition.

References

(S)-Verapamil vs. Racemic Verapamil in Reversing Multidrug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Verapamil and racemic verapamil (B1683045) in their capacity to reverse multidrug resistance (MDR), a significant challenge in cancer chemotherapy. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Multidrug Resistance and Verapamil

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell and thereby reducing their intracellular concentration and efficacy.

Verapamil, a calcium channel blocker, was one of the first-generation P-gp inhibitors discovered to be capable of reversing MDR. It is a racemic mixture of two enantiomers: (S)-Verapamil and (R)-Verapamil. While the (S)-enantiomer is a more potent calcium channel blocker, research has shown that both enantiomers possess the ability to inhibit P-gp. This guide focuses on the comparative efficacy of the (S)-enantiomer versus the racemic mixture in this role.

Quantitative Comparison of Efficacy

Experimental data consistently indicates that the stereoisomers of verapamil are approximately equipotent in their ability to reverse P-gp-mediated multidrug resistance. This is a crucial finding, as the (R)-enantiomer has significantly lower calcium channel blocking activity, suggesting the potential for reducing cardiovascular side effects while retaining MDR reversal efficacy.

A study by Boesch et al. investigated the potentiation of doxorubicin (B1662922) (DOX) cytotoxicity by verapamil and its analogs in a multidrug-resistant human colon carcinoma cell line (LoVo-R) that overexpresses P-gp. The results demonstrated a comparable fold-reversal of resistance between the R-isomer (the enantiomer of the S-isomer) and the racemic mixture.

CompoundFold-Reversal of Doxorubicin Resistance (mean ± SD)
Racemic Verapamil41.3 ± 5.0
(R)-Verapamil38.9 ± 6.4

Data sourced from Boesch et al.

This similarity in efficacy suggests that the P-gp inhibitory action of verapamil is not stereospecific to the same degree as its calcium channel blocking activity.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the reversal of multidrug resistance are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance required to kill 50% of a cell population (IC50) and is used to measure the reversal of drug resistance.

1. Cell Seeding:

  • Culture multidrug-resistant (e.g., LoVo-R) and the corresponding drug-sensitive parental cell lines in appropriate culture medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of the P-gp inhibitor ((S)-Verapamil or racemic verapamil).

  • Remove the culture medium from the wells and add the medium containing the different drug concentrations.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • After incubation, carefully remove the medium.

  • Add 100-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC50 values for the chemotherapeutic agent alone and in combination with the verapamil formulations.

  • The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.

Drug Accumulation Assay (Rhodamine 123 Assay)

This assay measures the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.

1. Cell Seeding:

  • Seed P-gp overexpressing cells (e.g., MCF7/ADR) and the parental drug-sensitive cell line (e.g., MCF7) in a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

2. Compound Pre-incubation:

  • Prepare serial dilutions of the test inhibitors ((S)-Verapamil and racemic verapamil) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Remove the culture medium and wash the cells with warm PBS.

  • Add the inhibitor dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.

3. Rhodamine 123 Loading and Incubation:

  • Prepare a working solution of Rhodamine 123 in the same buffer. A typical final concentration is 1-5 µM.

  • Add the Rhodamine 123 solution to each well (containing the inhibitors).

  • Incubate the plate for 60-90 minutes at 37°C, protected from light.

4. Fluorescence Measurement:

  • After incubation, aspirate the loading solution.

  • Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Add 100 µL of PBS or a suitable lysis buffer to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 530 nm.

5. Data Analysis:

  • The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.

  • The results can be expressed as a percentage of the fluorescence in control cells (no inhibitor).

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the P-gp mediated multidrug resistance signaling pathway and a typical experimental workflow for evaluating MDR reversal.

Pgp_MDR_Pathway cluster_cell Cancer Cell cluster_efflux Drug Efflux Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Extracellular Space Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Drug_target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Drug_target Binds to target Apoptosis Apoptosis Drug_target->Apoptosis Induces ATP ATP ATP->Pgp Hydrolysis Verapamil Verapamil ((S)- or Racemic) Verapamil->Pgp Inhibits

Caption: P-gp mediated multidrug resistance and its inhibition by verapamil.

MDR_Reversal_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis start Seed MDR and Parental Cells incubate1 Incubate 24h start->incubate1 treat_chemo Add Chemotherapeutic Drug (e.g., Doxorubicin) incubate1->treat_chemo treat_chemo_ver Add Chemo + (S)-Verapamil or Racemic Verapamil incubate1->treat_chemo_ver control Control (No Treatment) incubate1->control incubate2 Incubate 48-72h treat_chemo->incubate2 treat_chemo_ver->incubate2 control->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze Calculate IC50 and Fold-Reversal read_absorbance->analyze

Caption: Experimental workflow for evaluating MDR reversal using a cytotoxicity assay.

Conclusion

The available evidence strongly suggests that both (S)-Verapamil and racemic verapamil are effective in reversing P-glycoprotein-mediated multidrug resistance. Critically, their potency in this regard appears to be comparable, as demonstrated by functional assays measuring the reversal of resistance to chemotherapeutic agents. The key difference lies in their ancillary pharmacological activities, with (S)-Verapamil being a more potent calcium channel blocker. This distinction is of significant interest in drug development, as it opens the possibility of utilizing enantiomerically pure forms, such as (R)-Verapamil, to minimize cardiovascular side effects while maintaining the desired MDR reversal activity. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of verapamil enantiomers in overcoming multidrug resistance in cancer.

Validating (S)-Verapamil Hydrochloride as a Specific P-gp Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate characterization of P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance in cancer and understanding drug-drug interactions. This guide provides a comprehensive comparison of (S)-Verapamil hydrochloride with other notable P-gp inhibitors, supported by experimental data and detailed protocols to aid in its validation as a specific P-gp inhibitor.

Comparative Analysis of P-gp Inhibitors

This compound is the levorotatory enantiomer of the calcium channel blocker Verapamil (B1683045). While racemic Verapamil is a well-known first-generation P-gp inhibitor, its clinical utility is often limited by its cardiovascular side effects.[1] The investigation into its individual enantiomers aims to separate the P-gp inhibitory activity from its primary pharmacological effects. Evidence suggests that the P-gp inhibitory properties of Verapamil may differ between its (R)- and (S)-enantiomers.

This section compares the inhibitory potency of (S)-Verapamil and other key P-gp inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary significantly based on the cell line, substrate, and specific assay conditions used. The data presented below is a compilation from various studies and should be interpreted with these variables in mind.

InhibitorIC50 (µM)Cell Line/SystemSubstrateReference(s)
(S)-Verapamil Data not consistently available in direct comparison--
(R)-Verapamil Data not consistently available in direct comparison--
Verapamil (racemic) 0.9 - 159Various cell linesVarious[2]
Tariquidar (XR9576) 0.0051 (Kd)P-gp-[3][4]
0.043P-gp ATPase assayATP[5]
Elacridar (GF120918) 0.16P-gp labeling[3H]azidopine[6]
0.027Not specifiedNot specified[7]
Zosuquidar (LY335979) 0.0012HL60/VCRVinblastine[8]
0.059 (Ki)P-gp-[9][10]

Specificity of Verapamil Enantiomers

A critical aspect of validating a P-gp inhibitor is its specificity for P-gp over other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), which also contribute to multidrug resistance.

Studies have shown that at nanomolar concentrations, relevant for tracer studies in positron emission tomography (PET), (R)-[11C]verapamil is selectively transported by P-gp and not by MRP1 or BCRP at the blood-brain barrier.[3][8] This suggests a degree of specificity for the (R)-enantiomer at these low concentrations.

Furthermore, research on the differential effects of Verapamil enantiomers on MRP1 has revealed that the (S)-isomer, but not the (R)-isomer, potently induces apoptosis in MRP1-transfected cells by stimulating glutathione (B108866) transport.[7] Conversely, the (R)-isomer acts as an inhibitor of MRP1-mediated transport, suggesting that the two enantiomers have distinct modulatory effects on MRP1.[7] This highlights the importance of studying the individual enantiomers to understand their specific transporter interactions.

Experimental Protocols

To aid researchers in the validation of this compound and other potential P-gp inhibitors, detailed protocols for two common in vitro P-gp inhibition assays are provided below.

Rhodamine 123 Efflux Assay

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123. An increase in intracellular fluorescence indicates P-gp inhibition.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and a parental cell line.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 stock solution (in DMSO).

  • This compound and other test inhibitors.

  • Positive control inhibitor (e.g., Verapamil, Tariquidar).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells with warm PBS. Add serial dilutions of the test inhibitor (e.g., this compound) and controls to the wells. Incubate for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of approximately 5 µM. Incubate for 60-90 minutes at 37°C, protected from light.

  • Efflux: Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm) or by flow cytometry.

  • Data Analysis: Calculate the percentage of P-gp inhibition relative to the positive control and determine the IC50 value of the test compound.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent P-gp substrate calcein-AM, which is converted to the fluorescent calcein (B42510) by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of calcein-AM and thus, higher fluorescence.

Materials:

  • P-gp overexpressing cells and a parental cell line.

  • Cell culture medium.

  • PBS.

  • Calcein-AM stock solution (in DMSO).

  • This compound and other test inhibitors.

  • Positive control inhibitor (e.g., Verapamil, Zosuquidar).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells as described in the Rhodamine 123 efflux assay protocol.

  • Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the test inhibitor and controls for 30-60 minutes at 37°C.

  • Calcein-AM Staining: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM. Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity directly using a microplate reader (excitation ~485 nm, emission ~520 nm) or after harvesting and washing the cells for flow cytometry analysis.

  • Data Analysis: Determine the percentage of P-gp inhibition and the IC50 value of the test compound.

Visualizing P-gp Inhibition and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

P_gp_Inhibition_Mechanism cluster_cell P-gp Overexpressing Cell cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Pgp P-gp Efflux Pump Pgp->Extracellular Efflux ADP ADP + Pi Pgp->ADP Drug Drug Substrate Drug->Pgp Binding Inhibitor (S)-Verapamil HCl Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

P_gp_Assay_Workflow start Start seed_cells Seed P-gp overexpressing and parental cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate with (S)-Verapamil HCl and other inhibitors (30-60 min) incubate_overnight->pre_incubate add_substrate Add fluorescent substrate (Rhodamine 123 or Calcein-AM) pre_incubate->add_substrate incubate_substrate Incubate (15-90 min) add_substrate->incubate_substrate wash_cells Wash cells with cold PBS incubate_substrate->wash_cells measure_fluorescence Measure intracellular fluorescence (Plate Reader or Flow Cytometer) wash_cells->measure_fluorescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a P-gp inhibition assay.

References

Comparative Guide: Cross-Reactivity of (S)-Verapamil Hydrochloride with Other Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of (S)-Verapamil hydrochloride with various drug transporters. The information presented herein is compiled from experimental data to assist researchers in understanding the interaction of this compound with key transporters, which is crucial for drug development and predicting potential drug-drug interactions.

Introduction

(S)-Verapamil, the levorotatory enantiomer of Verapamil (B1683045), is a calcium channel blocker used in the management of cardiovascular disorders. Beyond its primary pharmacological activity, Verapamil and its enantiomers are known to interact with several ATP-binding cassette (ABC) and solute carrier (SLC) transporters. This interaction can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs. This guide focuses on the cross-reactivity of the (S)-enantiomer with P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Cation Transporters (OCTs).

Quantitative Comparison of Transporter Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of (S)-Verapamil and racemic Verapamil against various transporters. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions, such as the cell lines, probe substrates, and assay methods used.

TransporterLigandIC50 / Ki (µM)Comments
P-glycoprotein (P-gp/ABCB1) Racemic VerapamilIC50: 3.9[1]Studies suggest that (S)- and (R)-Verapamil are nearly equipotent in modulating P-gp, though some reports indicate minor stereoselectivity.[2]
(R)-VerapamilEC50: 2.6 (not statistically significant vs. S-Verapamil)[2]
(S)-VerapamilEC50: 2.9 (not statistically significant vs. R-Verapamil)[2]
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Racemic VerapamilKi: 1.2 (in the presence of 1 mM GSH)[3]The enantiomers of Verapamil exhibit differential modulation of MRP1.
(S)-VerapamilStimulates glutathione (B108866) transport, leading to apoptosis in MRP1-expressing cells.[4][5](S)-Verapamil's effect is antagonized by (R)-Verapamil.
(R)-VerapamilActs as an inhibitor of MRP1-mediated transport of other substrates.[4][5]
Breast Cancer Resistance Protein (BCRP/ABCG2) Racemic VerapamilNo significant transport of racemic Verapamil was detected in BCRP-overexpressing cells.[6]Verapamil is generally considered a weak or non-inhibitor of BCRP.
Organic Cation Transporter (from opossum kidney cells) (S)-(-)-VerapamilIC50: 0.4 ± 0.04(S)-Verapamil is a significantly more potent inhibitor than (R)-Verapamil.
(R)-(+)-VerapamilIC50: 7 ± 2
Organic Cation Transporter 2 (OCT2) Racemic VerapamilKnown to be an inhibitor.[7][8]Specific IC50 for (S)-Verapamil not found, but racemic verapamil is a known inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for assessing the interaction of compounds with key transporters.

P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This assay is a common method to assess P-gp function by measuring the intracellular accumulation of the fluorescent substrate Calcein.

Materials:

  • P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells.

  • Calcein-AM (acetoxymethyl ester).

  • This compound and a positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate and culture overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells. Include wells with a positive control and a vehicle control. Incubate for 20-30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to all wells at a final concentration of approximately 0.25-1 µM.

  • Incubation: Incubate the plate for an additional 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of the test compound to the controls.

MRP1-Mediated Vesicular Transport Assay

This assay utilizes inside-out membrane vesicles from cells overexpressing MRP1 to measure the transport of a substrate.

Materials:

  • MRP1-overexpressing and control membrane vesicles.

  • Radiolabeled or fluorescent MRP1 substrate (e.g., [³H]-LTC₄ or a fluorescent glutathione conjugate).

  • This compound.

  • Assay buffer containing ATP and an ATP-regenerating system.

  • Reaction quenching solution (ice-cold buffer).

  • Filter plates and vacuum manifold.

  • Scintillation counter or fluorescence detector.

Procedure:

  • Vesicle Preparation: Thaw the membrane vesicles on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ATP, ATP-regenerating system, and the MRP1 substrate.

  • Inhibition Assessment: Add varying concentrations of this compound to the reaction mixture.

  • Initiate Transport: Add the membrane vesicles to the reaction mixture to start the transport reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop Reaction and Filtration: Stop the reaction by adding ice-cold quenching solution. Rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.

  • Washing: Wash the filters with ice-cold buffer to remove non-transported substrate.

  • Quantification: Measure the amount of substrate trapped within the vesicles using a scintillation counter or fluorescence detector.

  • Data Analysis: Determine the rate of transport and calculate the inhibitory effect of this compound.

Organic Cation Transporter (OCT) Inhibition Assay

This cell-based assay measures the uptake of a specific OCT substrate in the presence of an inhibitor.

Materials:

  • Cells overexpressing a specific OCT (e.g., HEK293-OCT2) and parental cells.

  • Radiolabeled OCT substrate (e.g., [¹⁴C]-Metformin or [³H]-MPP⁺).

  • This compound.

  • Uptake buffer (e.g., HBSS).

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Seeding: Seed the OCT-expressing and parental cells in multi-well plates.

  • Pre-incubation with Inhibitor: Wash the cells with uptake buffer and pre-incubate with various concentrations of this compound for 10-20 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled OCT substrate to the wells to start the uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Stop Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein content in each well. Calculate the percentage of inhibition of substrate uptake by this compound.

Signaling Pathways and Experimental Workflows

The interaction of (S)-Verapamil with transporters can modulate cellular signaling pathways. The following diagrams illustrate a key pathway affected by Verapamil's interaction with MRP1 and a general workflow for transporter inhibition assays.

MRP1_Apoptosis_Pathway cluster_cell MRP1-Expressing Cell Verapamil (S)-Verapamil MRP1 MRP1 Transporter Verapamil->MRP1 GSH_out Extracellular Glutathione (GSH) MRP1->GSH_out Efflux GSH_in Intracellular Glutathione (GSH) GSH_in->MRP1 Apoptosis Apoptosis GSH_in->Apoptosis Depletion leads to

MRP1-Mediated Apoptosis Pathway

This diagram illustrates how (S)-Verapamil can stimulate the efflux of intracellular glutathione (GSH) through the MRP1 transporter.[4][5][9] The resulting depletion of GSH can induce apoptosis in MRP1-expressing cancer cells.[5][9][10]

Transporter_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Transporter-Expressing and Parental Cells C Pre-incubate Cells with Compounds A->C B Prepare (S)-Verapamil and Control Solutions B->C D Add Fluorescent/Radiolabeled Transporter Substrate C->D E Incubate at 37°C D->E F Measure Signal (Fluorescence/Radioactivity) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

General Workflow for Transporter Inhibition Assays

This diagram outlines the key steps involved in a typical in vitro transporter inhibition assay, from cell preparation to data analysis.

Conclusion

This compound exhibits significant and often stereoselective interactions with several key drug transporters. Its potent inhibition of certain organic cation transporters and differential modulation of MRP1 highlight the importance of considering enantiomer-specific effects in drug development. While its interaction with P-glycoprotein is well-documented, the precise stereoselectivity remains a subject of some debate. Its effect on BCRP appears to be minimal. The provided experimental protocols offer a starting point for researchers to further investigate these interactions. Understanding the cross-reactivity of (S)-Verapamil is essential for predicting and mitigating potential drug-drug interactions and for exploring its potential as a modulator of transporter activity in therapeutic contexts. Further research with standardized assays is needed to provide a more direct and comprehensive comparison of the inhibitory potency of (S)-Verapamil across a wider range of transporters.

References

A Comparative Guide to P-gp Inhibitors: (S)-Verapamil Hydrochloride vs. Cyclosporine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two well-characterized P-glycoprotein (P-gp) inhibitors: (S)-Verapamil hydrochloride and Cyclosporine A. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs.[1][2] Understanding the nuances of P-gp inhibitors is therefore critical in overcoming MDR and improving drug efficacy.

Mechanism of Action

Both (S)-Verapamil and Cyclosporine A are known to inhibit P-gp, primarily by acting as competitive inhibitors.[3][4] They bind to the drug-binding sites on P-gp, thereby preventing the efflux of P-gp substrates, such as chemotherapeutic agents and other xenobiotics.[3] This inhibition leads to an increased intracellular concentration of the substrate drugs, enhancing their therapeutic effect. While both are considered first-generation P-gp inhibitors, their potency and specificity can vary. Some studies suggest that Cyclosporine A and its analogs are more potent inhibitors of P-gp-mediated dye efflux than the stereoisomers of verapamil (B1683045).[5]

Quantitative Comparison of P-gp Inhibitory Activity

The following table summarizes the P-gp inhibitory potency of this compound and Cyclosporine A from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, the substrate used, and the specific experimental conditions.

InhibitorAssay TypeCell LineSubstrateIC50 / EC50Reference
VerapamilRhodamine 123 accumulationMCF7RRhodamine 123IC50 values determined by non-linear regression[6]
Cyclosporine ARhodamine 123 accumulationMCF7RRhodamine 123IC50 values determined by non-linear regression[6]
VerapamilTranscellular transport of vinblastineCaco-2VinblastineIC50 values determined[7]
Cyclosporine AP-gp-mediated rhodamine 123 dye effluxLeukemic cell linesRhodamine 123More potent than verapamil isomers[5]
VerapamilCalcein-AM extrusionNIH 3T3 fibroblasts with human ABCB1 cDNACalcein-AMUsed as a reference for 100% inhibition at 50 µM[8]
Cyclosporine ACalcein-AM extrusionNIH 3T3 fibroblasts with human ABCB1 cDNACalcein-AMDose-dependent inhibition observed[8]

Signaling Pathways and Experimental Workflows

The inhibition of the P-gp efflux pump is a direct mechanism to increase intracellular drug concentration. This process does not typically involve complex signaling pathways but rather a direct interaction with the transporter protein.

Below are diagrams illustrating the P-gp efflux mechanism and a typical experimental workflow for evaluating P-gp inhibitors.

Pgp_Efflux_Mechanism cluster_membrane Cell Membrane Pgp P-gp Transporter Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding ATP ATP ATP->Pgp Inhibitor (S)-Verapamil / Cyclosporine A Inhibitor->Pgp Competitive Inhibition

Caption: P-gp Efflux Pump Mechanism and Inhibition.

Pgp_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) Seeding Seed cells into 96-well plates Cell_Culture->Seeding Inhibitor_Incubation Pre-incubate cells with (S)-Verapamil or Cyclosporine A Seeding->Inhibitor_Incubation Substrate_Addition Add fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123) Inhibitor_Incubation->Substrate_Addition Incubation Incubate for a defined period Substrate_Addition->Incubation Measurement Measure intracellular fluorescence (Plate Reader or Flow Cytometer) Incubation->Measurement Data_Analysis Calculate % inhibition and IC50 values Measurement->Data_Analysis

Caption: Experimental Workflow for P-gp Inhibition Assay.

Experimental Protocols

Detailed methodologies for common P-gp inhibition assays are provided below.

Calcein-AM Uptake Assay

The Calcein-AM assay is a fluorescence-based method to assess P-gp activity.[9] Calcein-AM is a non-fluorescent, lipophilic compound that can passively enter cells.[10] Inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510).[9][10] In cells overexpressing P-gp, Calcein-AM is actively transported out of the cell before it can be hydrolyzed, resulting in low intracellular fluorescence.[9] P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.[10]

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/ADR) and a parental sensitive cell line in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight to allow for cell attachment.[9]

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Cyclosporine A in an appropriate assay buffer.

  • Inhibitor Incubation: Remove the culture medium and wash the cells with buffer. Add the inhibitor solutions to the wells and incubate for 30-60 minutes at 37°C.[9]

  • Substrate Addition: Add Calcein-AM to each well at a final concentration of 0.25 µM and incubate for 15-30 minutes at 37°C, protected from light.[8][10]

  • Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS). Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm) or a flow cytometer.[9]

  • Data Analysis: The percentage of P-gp inhibition is calculated using the formula: % Inhibition = [(Fluorescence_inhibitor - Fluorescence_MDR) / (Fluorescence_parental - Fluorescence_MDR)] x 100.[9]

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the ability of cells to efflux Rhodamine 123, and the inhibition of this efflux by compounds like Verapamil and Cyclosporine A.

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells.

  • Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 (typically 5.25 μM) for a set period (e.g., 30 minutes) at 37°C to allow for intracellular accumulation.[6]

  • Inhibitor Treatment: The P-gp inhibitors ((S)-Verapamil or Cyclosporine A) can be added either during the loading phase or during the efflux phase.[6]

  • Efflux Measurement: After loading, wash the cells to remove extracellular Rhodamine 123. Resuspend the cells in a fresh medium with and without the inhibitor and incubate for a specific time to allow for efflux.

  • Fluorescence Quantification: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.[11] Lower fluorescence indicates higher P-gp activity.

  • Data Analysis: Compare the fluorescence in inhibitor-treated cells to untreated cells to determine the extent of P-gp inhibition.

Conclusion

Both this compound and Cyclosporine A are valuable tools for studying P-gp function and for strategies to overcome multidrug resistance. The choice between these inhibitors may depend on the specific experimental context, including the cell type, the P-gp substrate of interest, and potential off-target effects. For instance, Verapamil also functions as a calcium channel blocker, which could be a confounding factor in some experimental systems.[3] Cyclosporine A, while a potent P-gp inhibitor, is also a well-known immunosuppressant.[3] Researchers should carefully consider these properties when designing their experiments and interpreting their results. Newer generations of P-gp inhibitors with higher potency and specificity are also available and may be more suitable for certain applications.

References

(S)-Verapamil Hydrochloride: A Comparative Guide to its Efficacy in Cancer Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (S)-Verapamil hydrochloride in various cancer cell types, primarily focusing on its role as a chemosensitizing agent. Its performance is compared with racemic verapamil (B1683045) and other alternatives, supported by experimental data.

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Verapamil, a calcium channel blocker, has been identified as a first-generation P-gp inhibitor. This guide specifically examines the efficacy of the (S)-enantiomer of Verapamil hydrochloride in this context.

While (S)-Verapamil is known to be the more potent enantiomer for cardiovascular effects, studies have shown that both (R)- and (S)-Verapamil are equipotent in their ability to inhibit P-gp and reverse multidrug resistance in cancer cells. Therefore, much of the available data on racemic verapamil can be considered relevant to the chemosensitizing effects of (S)-Verapamil.

Quantitative Data on Verapamil Efficacy

The following tables summarize the efficacy of racemic verapamil in various cancer cell lines, both as a direct cytotoxic agent and as a chemosensitizer to reverse multidrug resistance.

Table 1: Growth Inhibitory Activity of Racemic Verapamil

Cancer Cell LineCancer TypeIC50 (µM)Reference
MDA-435/LCC6-MDRI (P-gp negative)Human Breast Cancer63.4[1]
MDA-435/LCC6-MDRI (P-gp positive)Human Breast Cancer65.8[1]

Table 2: Chemosensitizing Effect of Racemic Verapamil

Cancer Cell LineChemotherapeutic AgentVerapamil ConcentrationReversal of Resistance (Fold Increase in Cytotoxicity)Reference
HCT116/VM46Vinblastine1 µMN/A (IC50 of Vinblastine reduced to 0.004 µM)[2]
MCF7/ADRAdriamycin10 µMN/A (EC50 of Adriamycin reduced to 4.89 µM)[2]
MGH-U1RDoxorubicin16 µg/mL and 32 µg/mL2.5[3][4]
K562/ADRDaunorubicin/Vinblastine15 µM3-fold decrease in P-gp expression[5]
CEM VLB100Daunorubicin/Vinblastine15 µMSignificant decrease in P-gp expression[5]

Comparison with Alternatives

While Verapamil was one of the first P-gp inhibitors discovered, its clinical use for this purpose has been limited by its cardiovascular side effects and the high concentrations required for effective P-gp inhibition. This has led to the development of newer generations of P-gp inhibitors with improved potency and specificity.

Table 3: Comparison of P-gp Inhibitors

InhibitorGenerationCharacteristics
Verapamil FirstCalcium channel blocker, moderate potency, cardiovascular side effects.
Cyclosporin A FirstImmunosuppressant, moderate potency, immunosuppressive side effects.
Dexverapamil Second(R)-enantiomer of Verapamil, less cardiovascular effects, more specific P-gp inhibitor.
Tariquidar (B1662512) ThirdHigh potency (nanomolar range), high specificity for P-gp, less toxicity in early trials.[6][7][8]
Zosuquidar ThirdPotent and selective P-gp inhibitor.[6]
Elacridar ThirdPotent and specific P-gp inhibitor.[6]

Third-generation inhibitors like tariquidar have shown significantly higher potency in preclinical studies compared to verapamil.[8] However, clinical trials with these newer agents have had mixed results, with some showing limited improvement in overall survival.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting cell viability against the logarithm of the compound concentration.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol is used to assess the ability of this compound to inhibit the efflux function of P-gp.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by compounds like this compound leads to the accumulation of Rhodamine 123 inside the cells, resulting in a higher fluorescent signal.

Materials:

  • P-gp overexpressing cancer cell line and its parental (low P-gp expressing) cell line

  • Complete cell culture medium

  • This compound and other test compounds

  • Rhodamine 123

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Culture the cells to a sufficient number. On the day of the assay, harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or other test compounds for a specified time (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of (e.g., 1-5 µM) and incubate for a further 30-60 minutes at 37°C, protected from light.[11]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for drug efflux.[12]

  • Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS and resuspend them in PBS for analysis. Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader (Excitation/Emission ~507/529 nm).[13]

  • Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Visualizations

P-glycoprotein (P-gp) Mediated Multidrug Resistance Signaling Pathway

P_gp_MDR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemotherapeutic Drug (External) Chemotherapeutic Drug (External) Chemotherapeutic Drug (Internal) Chemotherapeutic Drug (Internal) Chemotherapeutic Drug (External)->Chemotherapeutic Drug (Internal) Passive Diffusion P-gp P-glycoprotein (ABCB1) P-gp->Chemotherapeutic Drug (External) Efflux ADP_Pi ADP + Pi P-gp->ADP_Pi Chemotherapeutic Drug (Internal)->P-gp Binding Drug Target Cellular Target (e.g., DNA, Tubulin) Chemotherapeutic Drug (Internal)->Drug Target Therapeutic Effect Apoptosis Apoptosis Drug Target->Apoptosis Induces ATP ATP ATP->P-gp Hydrolysis Verapamil (S)-Verapamil Verapamil->P-gp Inhibition

Caption: P-gp mediated drug efflux and its inhibition by (S)-Verapamil.

Experimental Workflow for Assessing Chemosensitizing Effect

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cells (P-gp expressing) Start->Cell_Culture Treatment_Groups Treatment Groups Cell_Culture->Treatment_Groups Chemo_Only Chemotherapeutic Drug Alone Treatment_Groups->Chemo_Only Verapamil_Only (S)-Verapamil Alone Treatment_Groups->Verapamil_Only Combination Chemotherapeutic Drug + (S)-Verapamil Treatment_Groups->Combination Control Vehicle Control Treatment_Groups->Control Incubation Incubate for Specified Time Chemo_Only->Incubation Verapamil_Only->Incubation Combination->Incubation Control->Incubation Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Analyze Data (Calculate IC50, Reversal Fold) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the chemosensitizing effect of (S)-Verapamil.

References

Statistical analysis of (S)-Verapamil hydrochloride experimental data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the experimental data of (S)-Verapamil hydrochloride, offering a comparative analysis against its (R)-enantiomer and other leading calcium channel blockers. This document provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to support informed decision-making in cardiovascular research.

This compound, the levorotatory enantiomer of Verapamil (B1683045), is a phenylalkylamine class calcium channel blocker. While the racemic mixture of Verapamil is widely used clinically for the management of hypertension, angina, and certain arrhythmias, the (S)-enantiomer is known to be the more pharmacologically active component. This guide delves into the statistical analysis of experimental data to highlight the distinct properties of (S)-Verapamil and compare its performance with its dextrorotatory counterpart, (R)-Verapamil, as well as other calcium channel blockers such as Diltiazem and Amlodipine.

Comparative Pharmacological Potency

CompoundTargetIC50Notes
(±)-Verapamil hydrochlorideL-type calcium channels0.2 μMInhibition of human ERG expressed in CHO cells.[2]
(±)-Verapamil hydrochlorideKv1.4ΔN channels260.71 ± 18.50 μmol/LState-dependent blockade.[3]

Pharmacokinetic Profile of Verapamil Enantiomers

The stereochemistry of Verapamil also plays a significant role in its pharmacokinetic properties. Studies in humans have demonstrated differences in the clearance and bioavailability of the two enantiomers.

Parameter(S)-Verapamil(R)-VerapamilSpeciesStudy Notes
Oral Clearance (CYP3A5 expressers) 919.4 ± 517.4 L/h165.1 ± 86.4 L/hHumanSignificantly higher clearance for both enantiomers in CYP3A5 expressers.[4]
Oral Clearance (CYP3A5 non-expressers) 460.2 ± 239.7 L/h91.2 ± 36.5 L/hHuman[4]
Terminal Elimination Half-life (Overdose) 17.0 (18.5) hours18.7 (21.3) hoursHumanCase of overdose.[5]

Comparison with Alternative Calcium Channel Blockers

Amlodipine, a dihydropyridine, primarily acts on vascular smooth muscle, leading to potent vasodilation with minimal effect on heart rate.[6][7] In contrast, Verapamil and Diltiazem, both non-dihydropyridines, exert their effects on both vascular smooth muscle and the heart, causing vasodilation as well as a reduction in heart rate and contractility.[6][8]

Clinical studies have shown that while both Amlodipine and racemic Verapamil effectively reduce blood pressure, Amlodipine may have a more sustained 24-hour effect.[6] When comparing racemic Verapamil and Diltiazem for the acute rate control of atrial fibrillation, they have been found to have similar efficacy, though some evidence suggests Verapamil may have a greater risk of hypotension.[9]

Experimental Protocols

Chiral Separation of Verapamil Enantiomers by HPLC

Objective: To separate and quantify (S)-Verapamil and (R)-Verapamil in human plasma.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. Commonly used columns include those with α1-acid glycoprotein (B1211001) (AGP), amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-R) stationary phases.[10]

  • Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of hexane, isopropanol, and ethanol (B145695) containing a small percentage of an amine modifier like triethylamine.[10]

  • Detection: Fluorescence detection is commonly employed for its high sensitivity. Excitation and emission wavelengths are typically set around 280 nm and 315 nm, respectively.[10]

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes before injection into the HPLC system.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis plasma Human Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading elution Eluted Sample spe->elution Elution injection Injection elution->injection column Chiral HPLC Column injection->column Mobile Phase detector Fluorescence Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Fig. 1: Experimental workflow for chiral separation of Verapamil enantiomers.
Electrophysiological Analysis of Calcium Channel Blockade

Objective: To measure the inhibitory effect of (S)-Verapamil on cardiac calcium channels.

Methodology:

  • Cell Preparation: Cardiomyocytes, either isolated from animal models or derived from human induced pluripotent stem cells (hiPSCs), are used.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents. This technique allows for the precise control of the cell membrane potential and the recording of the resulting ionic currents.

  • Experimental Protocol:

    • A baseline recording of the L-type calcium current is established.

    • (S)-Verapamil is applied to the cells at various concentrations.

    • The effect of each concentration on the calcium current is recorded.

    • The data is used to generate a concentration-response curve and calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the calcium channel activity.

G cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_application Drug Application cluster_analysis Data Analysis cardiomyocytes Cardiomyocytes patch_pipette Patch Pipette cardiomyocytes->patch_pipette Seal Formation amplifier Amplifier & Data Acquisition patch_pipette->amplifier Current Recording current_traces Calcium Current Traces amplifier->current_traces control Baseline Recording verapamil (S)-Verapamil Application (Varying Concentrations) control->verapamil dose_response Concentration-Response Curve current_traces->dose_response ic50 IC50 Calculation dose_response->ic50

Fig. 2: Workflow for electrophysiological analysis of calcium channel blockade.

Mechanism of Action: Signaling Pathway

Verapamil exerts its therapeutic effects by blocking L-type voltage-gated calcium channels (CaV1.2) in cardiac and vascular smooth muscle cells.[11] This blockade inhibits the influx of calcium ions, which is a critical step in muscle contraction and electrical impulse conduction. In cardiac tissue, this leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed AV nodal conduction (negative dromotropy).[8] In vascular smooth muscle, the inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.[12]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ca_channel L-type Ca2+ Channel ca_ion_in Ca2+ (intracellular) ca_channel->ca_ion_in ca_ion_out Ca2+ (extracellular) ca_ion_out->ca_channel Influx contraction Muscle Contraction / Conduction ca_ion_in->contraction Triggers verapamil (S)-Verapamil verapamil->ca_channel Blocks

References

Reproducibility of (S)-Verapamil Hydrochloride Effects In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of L-type calcium channel blockers is paramount for robust in vitro studies. This guide provides an objective comparison of (S)-Verapamil hydrochloride with other commonly used L-type calcium channel antagonists, supported by experimental data and detailed protocols to ensure reproducibility.

Comparative Efficacy of L-type Calcium Channel Blockers

(S)-Verapamil, the more potent enantiomer of verapamil (B1683045), exhibits significant activity as an L-type calcium channel blocker.[1][2][3] Its efficacy, along with that of other prominent calcium channel blockers, is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. The table below summarizes the IC50 values for verapamil, nifedipine, and diltiazem (B1670644) from a comparative in vitro study on vascular smooth muscle cells. It is important to note that while the study used racemic verapamil, the (S)-isomer is known to be substantially more potent than the (R)-isomer in blocking L-type calcium channels.[1][2]

CompoundIC50 (µM) in Vascular Smooth Muscle CellsDrug Class
Verapamil (racemic)3.5 ± 0.3Phenylalkylamine
Nifedipine2.3 ± 0.7Dihydropyridine
Diltiazem6.6 ± 2.8Benzothiazepine

Note: Data is presented as mean ± standard error of the mean.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

L-type Calcium Channel Signaling Pathway in Vascular Smooth Muscle

This diagram illustrates the signaling cascade initiated by the opening of L-type calcium channels in vascular smooth muscle cells, leading to muscle contraction.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Membrane_Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin binds to Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Phosphorylation of Myosin Light Chain MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Verapamil (S)-Verapamil Hydrochloride Verapamil->L_type_Ca_Channel blocks

Caption: L-type calcium channel signaling pathway in vascular smooth muscle.

Experimental Workflow for Comparing Calcium Channel Blockers

This diagram outlines a typical in vitro workflow for comparing the inhibitory effects of different calcium channel blockers.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Vascular Smooth Muscle Cells) Drug_Preparation 2. Prepare Stock Solutions (S)-Verapamil, Diltiazem, Nifedipine Cell_Culture->Drug_Preparation Assay_Selection 3. Select Assay Drug_Preparation->Assay_Selection Calcium_Flux_Assay 4a. Calcium Flux Assay (Fluo-4 AM) Assay_Selection->Calcium_Flux_Assay Functional Assay Patch_Clamp 4b. Electrophysiology (Whole-cell Patch Clamp) Assay_Selection->Patch_Clamp Direct Channel Activity Data_Acquisition_Flux 5a. Measure Fluorescence Intensity Calcium_Flux_Assay->Data_Acquisition_Flux Data_Acquisition_Patch 5b. Record L-type Ca2+ Currents Patch_Clamp->Data_Acquisition_Patch Data_Analysis 6. Data Analysis (IC50 determination) Data_Acquisition_Flux->Data_Analysis Data_Acquisition_Patch->Data_Analysis Comparison 7. Compare Potency Data_Analysis->Comparison

Caption: Workflow for in vitro comparison of calcium channel blockers.

Experimental Protocols

In Vitro Calcium Flux Assay Using Fluo-4 AM

This protocol is designed to measure changes in intracellular calcium concentration in response to L-type calcium channel modulation.

Materials:

  • Vascular smooth muscle cells (e.g., A7r5 cell line)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution (for depolarization)

  • This compound, Diltiazem, and Nifedipine stock solutions

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed vascular smooth muscle cells in a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading Solution Preparation: Prepare a Fluo-4 AM dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 solution in DMSO, and then diluting this mixture in HBSS with 20 mM HEPES to a final Fluo-4 AM concentration of 2-5 µM.

  • Cell Loading: Remove the culture medium from the wells and wash once with HBSS. Add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in HBSS. Add the compounds to the respective wells.

  • Depolarization and Measurement: Stimulate the cells by adding a depolarizing concentration of KCl (e.g., 60 mM). Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the IC50 values for each compound by plotting the inhibition of the KCl-induced calcium influx against the compound concentration.

Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of L-type calcium channel currents.

Materials:

  • Isolated vascular smooth muscle cells or a suitable cell line (e.g., A7r5)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.3 NaGTP, 10 HEPES (pH 7.2)

  • This compound and other test compounds

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells or plate cultured cells on coverslips suitable for patch clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound or other test compounds.

  • Data Acquisition and Analysis: Record the L-type calcium currents before and after drug application. The percentage of current inhibition is used to determine the potency of the compound. Plot the concentration-response curve to calculate the IC50 value.

References

In Vivo Validation of (S)-Verapamil Hydrochloride's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the in vivo anti-tumor activity of (S)-Verapamil hydrochloride. While direct in vivo validation of (S)-Verapamil as a standalone anti-tumor agent is limited in publicly available literature, this document summarizes the extensive research on racemic verapamil (B1683045) and its enantiomers as modulators of multidrug resistance (MDR). We present available preclinical data, propose a detailed experimental protocol for the in vivo validation of (S)-Verapamil's intrinsic anti-tumor effects, and compare its potential efficacy with alternative MDR modulators.

**Executive Summary

Verapamil, a calcium channel blocker, has been widely investigated for its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. The commercially available form is a racemic mixture of (S)- and (R)-enantiomers. While some in vitro studies suggest that the MDR-reversing activity is not stereospecific, the intrinsic anti-tumor properties of the individual enantiomers in vivo are not well-documented. This guide aims to collate the existing data and provide a framework for the systematic in vivo evaluation of this compound's anti-tumor potential.

Comparative Analysis of Verapamil and Alternatives in Preclinical Models

The primary application of verapamil in oncology research has been to enhance the efficacy of conventional chemotherapeutic agents in drug-resistant tumors. The following tables summarize key in vivo studies on racemic verapamil and provide a comparison with other P-gp inhibitors.

Table 1: Summary of In Vivo Studies with Racemic Verapamil

Animal ModelCancer TypeTreatment RegimenKey Findings
Nude micePancreatic CancerOrthotopic implantation of L3.6plGres-SP cells. Verapamil administered via intraperitoneal injection (0.5 mg/kg or 25 mg/kg).[1]Verapamil significantly reduced tumor growth and metastasis, enhanced apoptosis, and decreased microvascular density.[1][2]
BALB/c miceMammary CarcinomaOral administration of verapamil.[3]Significantly decreased local tumor invasion and metastasis development (51.3% inhibition). Also inhibited tumor-associated protease production.[3]
C57BL miceB16 MelanomaIntravenous lung colonization model. Verapamil administered with vincristine (B1662923) or 5-fluorouracil (B62378).[4]Verapamil enhanced the anti-tumor effect of both vincristine and 5-fluorouracil without increasing myeloid toxicity.[4]
MiceHuman Rhabdomyosarcoma XenograftsContinuous infusion of verapamil (150 mg/kg/day) using osmotic pumps.[5]Verapamil modulated the pharmacokinetics of vincristine in several tissues but did not significantly alter its uptake in the tumor xenografts.[5]
BALB/c miceMetastatic Breast CancerCombination treatment of doxorubicin (B1662922) and verapamil.[6]The combination did not improve overall survival or inhibit tumor growth in lungs and liver, suggesting an impaired synergy in vivo.[6]

Table 2: Comparison of Verapamil with Alternative P-glycoprotein Inhibitors

CompoundAnimal ModelCancer TypeEfficacy
Verapamil Various mouse modelsVariousEnhances chemotherapy efficacy in some models, but clinical translation has been limited by cardiovascular side effects.[4][6]
XR9576 Mice with MC26 colon tumorsColon CarcinomaPotentiated the anti-tumor activity of doxorubicin, paclitaxel (B517696), etoposide, and vincristine without a significant increase in toxicity.[7]
EC31 LCC6MDR xenograft modelBreast CancerReversed P-gp-mediated paclitaxel resistance and inhibited tumor growth by 27.4% to 36.1%. Increased intratumor paclitaxel levels.[8][9]

Proposed Experimental Protocol for In Vivo Validation of this compound

To definitively assess the anti-tumor activity of this compound, a systematic in vivo study is required. Below is a proposed experimental workflow.

dot

experimental_workflow cluster_setup Animal Model and Tumor Implantation cluster_treatment Treatment Groups (n=10 per group) cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis animal_model Athymic Nude Mice (6-8 weeks old) cell_line Human Cancer Cell Line (e.g., MDA-MB-231 - Breast Cancer) implantation Subcutaneous injection of 5x10^6 cells control Vehicle Control (Saline, i.p.) implantation->control s_verapamil (S)-Verapamil HCl (Dose 1, i.p.) s_verapamil2 (S)-Verapamil HCl (Dose 2, i.p.) chemo Standard Chemotherapy (e.g., Doxorubicin) combo (S)-Verapamil HCl + Chemotherapy tumor_measurement Tumor Volume Measurement (twice weekly) control->tumor_measurement body_weight Body Weight Monitoring (twice weekly) endpoint Euthanasia and Tissue Collection (Tumor volume > 1500 mm^3) tumor_growth_curves Tumor Growth Inhibition endpoint->tumor_growth_curves histology Histopathology (H&E) Immunohistochemistry (Ki-67, CD31) western_blot Western Blot Analysis (Apoptosis and Signaling Markers)

Caption: Proposed workflow for in vivo validation.

Potential Signaling Pathways Involved in Verapamil's Anti-Tumor Activity

Beyond its role as a P-gp inhibitor, verapamil may exert direct anti-tumor effects through various signaling pathways.

1. P-glycoprotein (P-gp) Inhibition:

This is the most well-characterized mechanism. Verapamil competitively inhibits the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1][10]

dot

pgp_inhibition cluster_cell Multidrug Resistant Cancer Cell chemo_ext Chemotherapeutic Drug (extracellular) chemo_int Intracellular Chemotherapeutic Drug chemo_ext->chemo_int Influx pgp P-glycoprotein (P-gp) Efflux Pump pgp->chemo_ext Efflux chemo_int->pgp s_verapamil (S)-Verapamil HCl s_verapamil->pgp Inhibits pgp_independent cluster_effects P-gp Independent Anti-Tumor Effects s_verapamil (S)-Verapamil HCl protease Inhibition of Tumor Proteases (uPA, MMP-9) s_verapamil->protease nfat2 Modulation of NFAT2 Expression s_verapamil->nfat2 apoptosis Induction of Apoptosis s_verapamil->apoptosis pgp_expression Decreased P-gp Expression s_verapamil->pgp_expression protease->metastasis Reduces Invasion & Metastasis nfat2->tumor_growth Inhibits Tumor Growth apoptosis->cell_death Promotes Cancer Cell Death pgp_expression->chemo_sensitivity Increases Chemosensitivity

References

Reversing the Resistance: A Comparative Analysis of Verapamil Analogues in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a critical obstacle in the effective treatment of cancer. A primary mechanism behind this phenomenon is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Verapamil (B1683045), a calcium channel blocker, was one of the first compounds identified to inhibit P-gp and reverse MDR. However, its clinical utility is hampered by dose-limiting cardiovascular side effects. This has spurred the development of verapamil analogues with potentially higher potency and reduced toxicity. This guide provides a comparative overview of several verapamil analogues, summarizing key experimental data on their efficacy in reversing MDR.

Performance Comparison of Verapamil Analogues

The primary goal in developing verapamil analogues for MDR reversal is to separate the P-gp inhibitory effect from the calcium channel blocking activity that causes cardiovascular side effects. The following table summarizes the performance of several analogues compared to the parent compound, verapamil, based on their ability to potentiate the cytotoxic effects of common chemotherapeutic drugs in MDR cancer cell lines.

CompoundCell LineChemotherapeutic AgentPotentiation of Cytotoxicity (Fold Increase)Key Findings & Reference
Verapamil LoVo-R (colon carcinoma)Doxorubicin41.3 ± 5.0Potent P-gp inhibitor but with significant cardiovascular effects.[1]
Gallopamil LoVo-R (colon carcinoma)Doxorubicin52.3 ± 7.2Showed higher MDR reversal activity than verapamil in this study.[1]
(R)-Verapamil LoVo-R (colon carcinoma)Doxorubicin38.9 ± 6.4Exhibits high reversal potency with lower calcium antagonist activity compared to racemic verapamil.[1]
Norverapamil LoVo-R (colon carcinoma)Doxorubicin35.4 ± 4.3A metabolite of verapamil with significant P-gp inhibitory activity and reduced cardiovascular effects.[1]
KR-30032 HCT15 (colon carcinoma)Paclitaxel (B517696)Equipotent with verapamilShowed comparable MDR reversal to verapamil with significantly less cardiovascular toxicity.[2]
KR-30035 HCT15 (colon carcinoma)Paclitaxel>15-fold greater than verapamilDemonstrated substantially higher potentiation of paclitaxel cytotoxicity compared to verapamil and minimal cardiovascular side effects.[2]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which verapamil and its analogues reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many chemotherapeutic drugs, from the cell. Verapamil and its analogues are thought to competitively inhibit P-gp, binding to the transporter and thereby preventing the efflux of anticancer drugs. This leads to an increased intracellular concentration of the chemotherapeutic agent, restoring its cytotoxic effect.

MDR_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Induces Cytotoxicity Ext_Drug Drug_out->Ext_Drug Expelled Verapamil Verapamil Analogue Verapamil->Pgp Inhibits ATP ATP ATP->Pgp Energy Source Ext_Drug->Drug_in Enters Cell Ext_Verapamil Ext_Verapamil->Verapamil Enters Cell Experimental_Workflow cluster_workflow Screening Workflow for MDR Reversal Agents A Primary Screening: High-throughput assay to identify potential P-gp inhibitors (e.g., dye efflux assay) B Secondary Screening: Cytotoxicity assays (e.g., MTT) to confirm MDR reversal activity and determine IC50 A->B Hit Compounds C Mechanism of Action Studies: - P-gp binding assays - ATPase activity assays - Drug accumulation/efflux studies B->C Confirmed Hits D Toxicity Profiling: - In vitro cytotoxicity in non-cancerous cells - Cardiovascular safety assessment (e.g., calcium channel activity) C->D Characterized Hits E In Vivo Efficacy Studies: - Xenograft tumor models in animals - Pharmacokinetic and pharmacodynamic analysis D->E Low-Toxicity Hits F Lead Optimization E->F Promising Candidates

References

Safety Operating Guide

(S)-Verapamil hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of (S)-Verapamil hydrochloride are critical for ensuring laboratory safety and environmental protection. This potent pharmaceutical compound is classified as toxic, necessitating strict adherence to established safety protocols to minimize risk to personnel and the surrounding environment. Researchers, scientists, and drug development professionals must follow specific procedures for its disposal.

This compound shares its hazardous characteristics with the more commonly referenced racemic mixture, (+/-)-Verapamil hydrochloride. Therefore, the safety and disposal precautions are identical. The following guide provides detailed, step-by-step instructions for the safe disposal of this compound.

Hazard and Safety Summary

Proper personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure. The table below summarizes the key hazard information and required PPE.

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE)
GHS Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation)[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile)[1][3]
Signal Word: Danger[1]Eye/Face Protection: Safety glasses with side shields or goggles[1][3]
Hazard Statements: Body Protection: Protective clothing, such as a lab coat[3]
H301: Toxic if swallowed[3][4]Respiratory Protection: Use in a well-ventilated area.[3] If dust or aerosols may be generated, an approved air-purifying respirator (e.g., N95) or higher protection is recommended[2][5]
H311: Toxic in contact with skin[3]
H330/H331: Fatal or toxic if inhaled[1][2][3]
Precautionary Statements:
P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray[1][2][3]
P270: Do not eat, drink or smoke when using this product[1][3]
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2][3]
P501: Dispose of contents/container to an approved waste disposal plant[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that involves classifying, containing, and transferring the chemical waste to a certified facility.

Step 1: Waste Classification

Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[3] According to United States Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, this compound's toxicity profile classifies it as hazardous waste.[3] Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[3]

Step 2: Spill Management and Waste Collection

In case of an accidental spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[3]

  • Containment: Prevent the spill from entering drains, waterways, or soil.[3]

  • Clean-up:

    • For solid (powder) spills, use dry clean-up procedures to avoid generating dust.[6] Carefully sweep, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite).[3][6]

    • For liquid spills (solutions), absorb the liquid with a suitable inert material.[5]

  • Collection: Place all contaminated materials, including the spilled substance, absorbent materials, and contaminated PPE, into a suitable and sealable disposal container.[3][6]

Step 3: Packaging and Labeling

Proper packaging and labeling are crucial for the safe transport and disposal of hazardous waste.

  • Container Selection: Use only approved and appropriately sealed containers for chemical waste.[2] Do not reuse containers that previously held this compound.[3]

  • Labeling: Clearly label the waste container with its contents ("Hazardous Waste: this compound") and appropriate hazard symbols in accordance with regulatory standards.

Step 4: Storage and Final Disposal

Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible substances, until it can be collected for disposal.[3]

  • Final Disposal: The disposal of this compound must be conducted at an approved waste disposal plant or an industrial combustion facility.[2][4] Never dispose of this chemical in the standard trash or down the drain.[3] Arrange for collection by a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure A Wear Required PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Well-Ventilated Area A->B C Unused (S)-Verapamil HCl or Contaminated Materials D Classify as Hazardous Waste (per 40 CFR 261.3 & Local Regs) C->D E Place in a Labeled, Sealed, Approved Waste Container D->E Is Hazardous H DO NOT Dispose in Trash or Drains D->H Critical Prohibition F Store in a Secure, Designated Area E->F G Arrange for Professional Disposal (Approved Waste Facility) F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (S)-Verapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Verapamil hydrochloride. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

This compound is a toxic substance that can be fatal if inhaled and is toxic if swallowed or in contact with skin.[1][2] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesChemical splash-resistant with side shields or goggles.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection GlovesWear suitable chemical-resistant gloves.[3][4]
Body Protection Protective ClothingWear suitable protective clothing, such as a lab coat.[1][3]
Respiratory Protection RespiratorUse a NIOSH- or CEN-certified respirator if ventilation is inadequate or when handling large quantities.[1][5] A HEPA cartridge (N95 or equivalent) is recommended for dusts or aerosols.[6]
Handling and Storage

Proper handling and storage are critical to prevent contamination and accidental exposure.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3][4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][7] Keep the substance locked up and away from incompatible materials such as strong oxidizing agents.[7]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action must be taken.

  • Spill Containment: Evacuate the area and prevent further leakage if it is safe to do so.[3] Avoid generating dust.[1]

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][7] Do not allow the substance to enter drains or surface water.[2][3][5]

Emergency Procedures: First Aid

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, immediately call a poison center or doctor.[1][2][4][7] Rinse mouth.[1][7] Do NOT induce vomiting.[1][7]
Inhalation If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][7] Call a poison center or doctor immediately.[2][7]
Skin Contact If on skin, wash with plenty of soap and water.[1][2][7] Remove all contaminated clothing immediately.[1][2][5]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[2][6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek medical advice if irritation persists.[2][6]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to an exposure event.

handle_verapamil cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) prep_setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff Doff and Dispose of PPE Properly cleanup_dispose->cleanup_doff

Caption: Standard workflow for handling this compound.

emergency_response cluster_immediate Immediate Actions cluster_medical Medical Response cluster_followup Follow-Up exposure Exposure Event Occurs action_remove Remove from Exposure Source exposure->action_remove Immediately action_decontaminate Decontaminate Affected Area (e.g., flush skin/eyes) action_remove->action_decontaminate medical_alert Alert Supervisor and Emergency Services action_decontaminate->medical_alert medical_sds Provide Safety Data Sheet (SDS) to Responders medical_alert->medical_sds medical_seek Seek Immediate Medical Attention medical_alert->medical_seek followup_report Complete Incident Report medical_seek->followup_report followup_review Review and Revise Safety Protocols followup_report->followup_review

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Verapamil hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Verapamil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.